molecular formula C8H9BrO B1524077 (2-Bromo-5-methylphenyl)methanol CAS No. 727985-37-7

(2-Bromo-5-methylphenyl)methanol

Cat. No.: B1524077
CAS No.: 727985-37-7
M. Wt: 201.06 g/mol
InChI Key: OWPARZXOXYSXQB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methanol (CAS 727985-37-7) is a brominated aromatic scaffold of high value in organic synthesis. With a molecular formula of C₈H₉BrO and a molecular weight of 201.06 g/mol , it serves as a versatile intermediate for constructing bioactive molecules . Its structure, featuring both a hydroxymethyl group and a bromo substituent on the same aromatic ring, allows for selective and sequential modifications . Researchers utilize this compound in coupling reactions, such as Suzuki-Miyaura cross-couplings, where the bromo group acts as a handle for palladium-catalyzed carbon-carbon bond formation. Concurrently, the primary alcohol can be oxidized to an aldehyde or further functionalized to esters and ethers, enabling the synthesis of complex organic structures for drug candidates and functional materials . This makes it a crucial building block in research settings for developing new pharmaceuticals and agrochemicals that require a substituted benzyl alcohol core . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet for safe handling and storage instructions, which recommend storage at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPARZXOXYSXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709518
Record name (2-Bromo-5-methylphenyl)methanol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727985-37-7
Record name (2-Bromo-5-methylphenyl)methanol
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Record name (2-bromo-5-methylphenyl)methanol
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Foundational & Exploratory

(2-Bromo-5-methylphenyl)methanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physical and chemical properties of (2-Bromo-5-methylphenyl)methanol, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective application in the laboratory.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-bromo-5-methylbenzyl alcohol, is a substituted aromatic alcohol that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a reactive benzylic alcohol, a sterically accessible bromine atom, and a methyl group, allows for a diverse range of chemical transformations. This strategic combination of functional groups makes it an invaluable precursor for the construction of novel pharmaceutical scaffolds and other high-value chemical entities.

The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The benzylic alcohol functionality serves as a handle for oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The methyl group, while less reactive, can influence the steric and electronic properties of the molecule and its derivatives. This guide will delve into the fundamental physical properties that govern the handling, reactivity, and application of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical compound is paramount for its safe handling, storage, and effective use in chemical reactions. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 727985-37-7[1]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [3]
Appearance White solid
Melting Point 60 °C
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, tetrahydrofuran, and dichloromethane. Sparingly soluble in non-polar solvents like hexane.[4]
pKa Not available

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

  • ¹H NMR (300 MHz, CDCl₃) δ:

    • 7.41 (d, J = 8.1 Hz, 1H, Ar-H)

    • 7.27 (d, J = 7.0 Hz, 1H, Ar-H)

    • 6.97 (d, J = 7.7 Hz, 1H, Ar-H)

    • 4.71 (d, J = 6.1 Hz, 2H, -CH₂OH)

    • 2.32 (s, 3H, -CH₃)

    • 2.07 (br s, 1H, -OH)

  • ¹³C NMR (75 MHz, CDCl₃) δ:

    • 139.2

    • 137.6

    • 132.3

    • 129.9

    • 129.8

    • 119.2

    • 65.1 (-CH₂OH)

    • 20.9 (-CH₃)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS) m/z (rel. intensity):

    • 200 (M⁺, 47%)

    • HRMS (ESI) m/z calcd for C₈H₉OBrNa [M + Na]⁺ 222.9729, found 222.9726.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicative of intermolecular hydrogen bonding.

  • C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands corresponding to the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Several sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is characteristic of the C-O stretching vibration of the primary alcohol.

  • C-Br Stretch: A band in the 500-600 cm⁻¹ region is indicative of the carbon-bromine bond.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid. The following protocol is a reliable method for its preparation in a laboratory setting.

Synthesis of this compound

The synthesis involves the reduction of 2-Bromo-5-methylbenzoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis reactant 2-Bromo-5-methylbenzoic acid reagent LiAlH₄, THF, 0 °C to rt reactant->reagent product This compound reagent->product Reduction

Figure 1. Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Bromo-5-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (LiAlH₄) (2.5 eq) in portions at 0 °C (ice bath).

    • Causality: The use of an inert atmosphere is crucial as LiAlH₄ reacts violently with moisture. The slow, portion-wise addition at low temperature helps to control the highly exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Self-Validation: A successful quench will result in the formation of a granular precipitate of aluminum salts, which is easily filterable.

  • Isolation: Filter the resulting suspension and wash the filter cake thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

Purification crude Crude Product chromatography Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate) crude->chromatography pure Pure this compound chromatography->pure

Figure 2. Purification workflow.

Experimental Protocol:

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 8:1 v/v).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.

    • Trustworthiness: The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Applications in Drug Development

Substituted benzyl alcohols, such as this compound, are fundamental building blocks in medicinal chemistry.[9] Their utility stems from the ability to serve as versatile scaffolds for the synthesis of a wide array of more complex molecules. The presence of the bromine atom is particularly advantageous, as it allows for the introduction of diverse functionalities through well-established cross-coupling methodologies. This enables the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.

While specific drugs containing the this compound moiety are not prominently documented, its structural motifs are present in numerous biologically active compounds. The strategic placement of the bromo and methyl groups on the phenyl ring allows for the fine-tuning of steric and electronic properties, which can significantly impact the binding affinity and selectivity of a drug candidate for its biological target.

Applications start This compound intermediate Key Intermediate start->intermediate Versatile Building Block final Biologically Active Molecules intermediate->final Synthesis & Derivatization

Figure 3. Role in drug development.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical properties, coupled with its predictable reactivity, make it a reliable starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, including physicochemical data, spectroscopic information, synthesis and purification protocols, and safety considerations. By leveraging the information presented herein, researchers can confidently and effectively utilize this compound in their synthetic endeavors to accelerate the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to (2-Bromo-5-methylphenyl)methanol: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-methylphenyl)methanol, a seemingly unassuming aromatic alcohol, holds significant value as a versatile intermediate in the synthesis of complex organic molecules. Its strategic placement of a bromine atom, a methyl group, and a hydroxymethyl group on the phenyl ring offers a trifecta of reactive sites, enabling a wide array of chemical transformations. This guide, designed for the discerning chemical professional, provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.

Molecular Architecture and Physicochemical Properties

This compound possesses a well-defined structure that is the foundation of its synthetic utility.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Data:

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, including reaction setup, workup, and purification.

PropertyValueSource(s)
CAS Number 727985-37-7[1]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point Not consistently reportedN/A
Boiling Point Not consistently reportedN/A
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.[3]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reduction of the corresponding aldehyde, 2-bromo-5-methylbenzaldehyde. This precursor is a commercially available and versatile building block in its own right.[3]

Synthetic Pathway:

G A 2-Bromo-5-methylbenzaldehyde R Reduction (e.g., NaBH4, Methanol) A->R B This compound R->B

Caption: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol: Reduction of 2-Bromo-5-methylbenzaldehyde

This protocol outlines a standard and reliable method for the synthesis of this compound. The causality behind the choice of reagents lies in the mild and selective nature of sodium borohydride, which efficiently reduces the aldehyde to the corresponding alcohol without affecting the aryl bromide.

Materials:

  • 2-Bromo-5-methylbenzaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methylbenzaldehyde (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde). Stir the solution until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution over 15-20 minutes. The slow addition prevents a rapid evolution of hydrogen gas and helps maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer observed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose any excess sodium borohydride.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, if necessary.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for confirming its identity in subsequent reactions. The following are the expected spectroscopic data:

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H (proton ortho to Br)
~7.1d1HAr-H (proton meta to Br)
~7.0s1HAr-H (proton between Br and CH₂OH)
~4.7s2H-CH₂ OH
~2.3s3H-CH₃
~1.8t (broad)1H-CH₂OH

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. The hydroxyl proton signal is often broad and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~140Ar-C -CH₂OH
~138Ar-C -CH₃
~132Ar-C H
~130Ar-C H
~128Ar-C H
~122Ar-C -Br
~64-CH₂ OH
~20-CH₃

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum indicates the presence of specific functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic ring)
1050-1000C-O stretch (primary alcohol)
~600C-Br stretch

Mass Spectrometry (MS):

The mass spectrum provides information about the molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic M and M+2 isotope peaks of approximately equal intensity.

  • Molecular Ion (M⁺): m/z ~200 and ~202

  • Key Fragments: Loss of H₂O (M-18), loss of CH₂OH (M-31), and fragments corresponding to the bromotolyl cation.

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from its three distinct functional groups, allowing for a range of selective transformations.

Diagram of Reactivity:

G A This compound B Cross-Coupling Products (Suzuki, Heck, Buchwald-Hartwig) A->B Aryl Bromide Reactivity C Esterification/Etherification Products A->C Hydroxymethyl Group Reactivity D Oxidation Products (Aldehyde, Carboxylic Acid) A->D Hydroxymethyl Group Reactivity

Caption: Reactivity map of this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions:

The aryl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.[4][5]

  • Heck Reaction: The Heck reaction allows for the formation of a C-C bond by coupling with an alkene, leading to the synthesis of substituted styrenes and other vinylated aromatics.[1][6][7]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with an amine, providing access to a wide range of substituted anilines.[8][9]

B. Reactions of the Hydroxymethyl Group:

The primary alcohol functionality can undergo a variety of standard transformations:

  • Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄).

  • Esterification and Etherification: The alcohol can be readily converted to esters and ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively.

Applications in Drug Development

The (2-bromo-5-methylphenyl)methyl scaffold is a key structural motif in several pharmaceutical compounds. A prominent example is its role as a crucial intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[10] The synthesis of Canagliflozin involves the coupling of a derivative of this compound with a thiophene moiety, highlighting the importance of this building block in accessing complex drug molecules.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an important intermediate for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to (2-Bromo-5-methylphenyl)methanol (CAS No. 727985-37-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Bromo-5-methylphenyl)methanol, CAS number 727985-37-7, a key halogenated aromatic alcohol intermediate. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. It delves into the physicochemical properties, synthesis methodologies, characteristic reactivity, and potential applications of this versatile building block. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative scientific principles to ensure technical accuracy and practical utility.

Introduction: The Strategic Importance of Substituted Benzyl Alcohols

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of functionalized building blocks is paramount. Substituted benzyl alcohols, such as this compound, represent a critical class of intermediates. Their utility stems from the dual reactivity of the aromatic ring and the benzylic hydroxyl group. The bromine atom at the ortho position and the methyl group at the meta position of the hydroxymethyl group in the title compound create a unique electronic and steric environment, influencing its reactivity and making it a valuable precursor for complex molecular architectures.

The presence of a bromine atom provides a handle for a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, further expanding its synthetic potential. This guide will explore these facets in detail, providing the reader with a robust understanding of this compound's role in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 727985-37-7
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Solid
Storage Temperature Room Temperature
Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, computational prediction methods provide reliable estimates for its characteristic spectroscopic signatures. These predictions are invaluable for reaction monitoring and quality control.

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, benzylic, and methyl protons.

  • Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets and a singlet or doublet of doublets).

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-4.7 ppm.

  • Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, around δ 2.3 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Eight distinct carbon signals are expected.

  • Aromatic Carbons: Six signals in the downfield region (δ 120-140 ppm). The carbon bearing the bromine atom will be significantly influenced.

  • Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-22 ppm.

The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands for this compound would include:

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum would be expected to show:

  • Molecular Ion (M⁺): A prominent peak at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments: Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom (M-1), water (M-18), and the hydroxymethyl group (M-31). The benzylic cation would also be a stable and therefore prominent fragment.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or aldehyde. A reliable and scalable laboratory-scale synthesis is presented below.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-bromo-5-methylbenzoic acid as a readily available starting material. The disconnection of the carbon-oxygen bond of the alcohol leads back to the carboxylic acid via a reduction reaction.

G target This compound intermediate 2-Bromo-5-methylbenzoic Acid target->intermediate Reduction

Retrosynthetic approach for this compound.
Experimental Protocol: Reduction of 2-Bromo-5-methylbenzoic Acid

This protocol describes the reduction of 2-bromo-5-methylbenzoic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting carboxylic acids to primary alcohols.

Materials:

  • 2-Bromo-5-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Cooling: The flask is cooled to 0°C using an ice bath.

  • Addition of Starting Material: A solution of 2-bromo-5-methylbenzoic acid in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain the temperature below 10°C.

    • Causality: The slow, controlled addition is crucial to manage the exothermic reaction between LiAlH₄ and the carboxylic acid, preventing a dangerous temperature increase and potential side reactions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours) to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is done to decompose the excess LiAlH₄ and the aluminum salts.

    • Self-Validation: A successful quench is indicated by the formation of a granular white precipitate of aluminum salts, which is easily filterable.

  • Workup: The resulting slurry is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G start Start: 2-Bromo-5-methylbenzoic acid in THF add_lah Add to LiAlH₄ in THF at 0°C start->add_lah reflux Reflux for 2-4 hours add_lah->reflux quench Quench with H₂O, NaOH(aq), H₂O reflux->quench filter Filter to remove aluminum salts quench->filter extract Dry organic phase (Na₂SO₄) filter->extract evaporate Evaporate solvent extract->evaporate purify Purify by column chromatography evaporate->purify end_product End: Pure this compound purify->end_product

Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the benzylic alcohol and the aryl bromide.

Reactions at the Benzylic Alcohol
  • Oxidation: The primary alcohol can be oxidized to 2-bromo-5-methylbenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-bromo-5-methylbenzoic acid with stronger oxidants such as potassium permanganate (KMnO₄).

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

  • Conversion to Benzyl Halide: The alcohol can be converted to the more reactive (2-bromo-5-methylphenyl)methyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This transformation is useful for introducing the 2-bromo-5-methylbenzyl moiety via nucleophilic substitution.

Reactions at the Aryl Bromide: Cross-Coupling Strategies

The carbon-bromine bond is a versatile handle for forming new bonds, most notably through palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the aromatic core, a common strategy in the synthesis of complex drug molecules.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

  • Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst and a suitable ligand.

G cluster_alcohol Reactions of the Alcohol cluster_bromide Reactions of the Bromide start This compound aldehyde 2-Bromo-5-methylbenzaldehyde start->aldehyde Oxidation benzyl_halide (2-Bromo-5-methylphenyl)methyl halide start->benzyl_halide Halogenation suzuki Suzuki Coupling Product start->suzuki Pd-catalyzed coupling sonogashira Sonogashira Coupling Product start->sonogashira Pd/Cu-catalyzed coupling

Key reaction pathways of this compound.

Applications in Drug Discovery and Development

Halogenated intermediates are prevalent in medicinal chemistry due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound is a valuable building block for the synthesis of a variety of biologically active compounds.

While specific, publicly disclosed drug candidates synthesized directly from this intermediate are not abundant, its structural motifs are found in various therapeutic areas. The 2-bromo-5-methylphenyl moiety can be incorporated into scaffolds targeting a range of biological targets. For instance, related bromobenzyl alcohols are used in the synthesis of kinase inhibitors, receptor antagonists, and other signaling pathway modulators[1]. The strategic placement of the bromo and methyl groups can influence binding interactions and metabolic stability.

The true value of this intermediate lies in its potential for library synthesis in early-stage drug discovery. The dual reactivity allows for the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

GHS Hazard Statements (based on isomer data):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a strategically important and versatile intermediate in organic synthesis. Its value is derived from the presence of two distinct and readily transformable functional groups, which allow for a wide range of synthetic manipulations. This guide has provided a detailed overview of its properties, synthesis, reactivity, and potential applications, with a focus on providing practical and scientifically grounded information for researchers in drug discovery and fine chemical synthesis. As the demand for novel and complex small molecules continues to grow, the utility of such well-defined building blocks will undoubtedly increase.

References

An In-depth Technical Guide to the Spectroscopic Data of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-methylphenyl)methanol, a substituted aromatic alcohol, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features, comprising a bromine atom and a methyl group on the phenyl ring, alongside a primary alcohol functionality, give rise to a unique spectroscopic signature. A thorough understanding of its spectroscopic data is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with predicted spectral data, interpretation, and standardized experimental protocols.

Molecular Structure and Key Features

The structure of this compound is foundational to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a bromine atom at position 2, a methyl group at position 5, and a hydroxymethyl group at position 1. This arrangement dictates the electronic environment of each atom and, consequently, its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.39d1HH-6
~7.10d1HH-3
~6.95dd1HH-4
~4.70s2H-CH₂OH
~2.30s3H-CH₃
~1.95s (broad)1H-OH

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum reveals distinct signals for each type of proton in the molecule. The aromatic region is expected to show three signals corresponding to the three protons on the benzene ring. The proton at position 6 (H-6) is ortho to the bromine atom and is expected to appear as a doublet at the most downfield position due to the deshielding effect of the adjacent electronegative bromine. The proton at position 3 (H-3) is ortho to the hydroxymethyl group and will also likely be a doublet. The proton at position 4 (H-4), being coupled to both H-3 and H-6 (meta coupling is often small but can cause broadening or a doublet of doublets), will appear as a doublet of doublets.

The benzylic protons of the -CH₂OH group are diastereotopic and would be expected to appear as a singlet around 4.70 ppm. The methyl protons (-CH₃) are anticipated to produce a sharp singlet at approximately 2.30 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent; it is predicted here around 1.95 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~140.1C-1 (C-CH₂OH)
~137.8C-5 (C-CH₃)
~132.5C-3
~130.2C-6
~128.9C-4
~122.3C-2 (C-Br)
~64.5-CH₂OH
~20.5-CH₃

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon atom attached to the bromine (C-2) is expected to be significantly shielded and appear at a lower chemical shift (~122.3 ppm). The carbons of the aromatic ring will resonate in the typical downfield region for aromatic compounds (120-140 ppm). The carbon bearing the hydroxymethyl group (C-1) and the carbon with the methyl group (C-5) are quaternary and their signals will be less intense. The benzylic carbon of the -CH₂OH group is predicted around 64.5 ppm, while the methyl carbon will be the most upfield signal at approximately 20.5 ppm.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:[2]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also use the residual solvent peak for referencing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 500 MHz

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 125 MHz

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[3]

    • Relaxation Delay: 2 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in CDCl3 Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire 1H Spectrum Filter->Acquire_1H Acquire_13C Acquire 13C Spectrum Filter->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Analyze Assign Peaks & Interpret Process->Analyze

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2920, ~2870MediumC-H stretch (aliphatic -CH₂- and -CH₃)
~1590, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (primary alcohol)
~1030StrongC-Br stretch
~810StrongC-H out-of-plane bend (aromatic)

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band around 3350 cm⁻¹ due to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.[5] The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol. The C-Br stretching vibration is expected to be observed in the fingerprint region, around 1030 cm⁻¹. Finally, a strong absorption around 810 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.[6]

  • Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[6]

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection Range: The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, the ATR crystal should be carefully cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

IR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Background Record Background Spectrum Apply_Sample Apply Liquid Sample to ATR Crystal Background->Apply_Sample Acquire_Spectrum Acquire IR Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process and Analyze Spectrum Acquire_Spectrum->Process_Spectrum Identify_Bands Identify Characteristic Absorption Bands Process_Spectrum->Identify_Bands

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[7]

Predicted Mass Spectrum (Electron Ionization - EI)
m/zRelative IntensityProposed Fragment
200/202High[M]⁺ (Molecular ion with Br isotopes)
182/184Medium[M - H₂O]⁺
121High[M - Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl cation)

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 200 and 202, with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at [M - H₂O]⁺ (m/z 182/184). Cleavage of the C-Br bond would result in a significant fragment at m/z 121, corresponding to the [M - Br]⁺ ion. The formation of the highly stable tropylium ion at m/z 91 is a characteristic fragmentation for benzyl derivatives. Loss of the hydroxymethyl group can also lead to the formation of the phenyl cation at m/z 77.[7]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9] The sample should be free of non-volatile materials.

  • GC Parameters:

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Splitless or split, with a typical injection volume of 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A typical mass range would be m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time can be analyzed for its fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Inject Inject into GC Prepare_Solution->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze_TIC Analyze Total Ion Chromatogram Detect->Analyze_TIC Analyze_MS Analyze Mass Spectrum Analyze_TIC->Analyze_MS

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to these standardized methods will ensure the generation of high-quality, reproducible spectroscopic data, facilitating seamless integration into research and development workflows.

References

A Comprehensive Spectroscopic Guide to (2-Bromo-5-methylphenyl)methanol: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of (2-Bromo-5-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical methodologies for acquiring and interpreting NMR data for this compound. Through a combination of predicted spectral data, comparative analysis with analogous structures, and foundational NMR theory, we present a comprehensive characterization that serves as a valuable reference for the structural verification and further investigation of this and related substituted benzyl alcohols.

Introduction: The Structural Significance of Substituted Benzyl Alcohols

This compound, a substituted benzyl alcohol, belongs to a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of substituents on the aromatic ring and the presence of the hydroxymethyl group dictate the molecule's reactivity and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of the molecular structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] This guide will provide a thorough examination of the ¹H and ¹³C NMR spectra of this compound, offering a blueprint for its spectroscopic identification.

Fundamental Principles of NMR Spectroscopy

At its core, NMR spectroscopy relies on the quantum mechanical property of nuclear spin.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, a phenomenon known as nuclear magnetic resonance.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, giving rise to the concept of chemical shift (δ) . Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting the resonance to a lower frequency (upfield).

Furthermore, the magnetic field of one nucleus can influence that of its neighbors through the bonding electrons, a phenomenon called spin-spin coupling . This results in the splitting of NMR signals into multiplets, with the splitting pattern and the magnitude of the coupling constant (J) providing valuable information about the number and proximity of neighboring nuclei.

Experimental Methodology: Acquiring High-Resolution NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[5]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.

Predicted ¹H NMR Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.45d1H~8.0
H-4~7.15dd1H~8.0, ~2.0
H-3~7.05d1H~2.0
-CH₂OH~4.70d2H~6.0
-OHVariable (e.g., ~1.8 - 2.5)t1H~6.0
-CH₃~2.30s3H-

Note: Predicted chemical shifts are based on computational models and analysis of analogous compounds. The hydroxyl proton's chemical shift and multiplicity are highly dependent on concentration and solvent.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons are in different chemical environments and will appear as distinct signals.

    • H-6: This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic signals due to the deshielding effect of the halogen. It will appear as a doublet, coupled to H-4.

    • H-4: This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

    • H-3: This proton is only coupled to H-4 (meta-coupling) and will appear as a doublet with a small coupling constant.

  • Benzylic Protons (-CH₂OH, δ ~4.70 ppm): The two methylene protons are chemically equivalent and are coupled to the hydroxyl proton, appearing as a doublet. The chemical shift is downfield due to the proximity of the aromatic ring and the oxygen atom. This is consistent with the signal for the benzylic protons in 2-bromobenzyl alcohol, which appears at approximately 4.71 ppm.[6]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a triplet due to coupling with the adjacent methylene protons.

  • Methyl Protons (-CH₃, δ ~2.30 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. This is in a similar region to the methyl protons of 4-methylbenzyl alcohol, which appear at 2.37 ppm.

Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (C-CH₃)~138.5
C-1 (C-CH₂OH)~138.0
C-3~131.0
C-6~129.5
C-4~128.0
C-2 (C-Br)~122.0
-CH₂OH~64.0
-CH₃~20.5

Note: Predicted chemical shifts are based on computational models and analysis of analogous compounds.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ 120-140 ppm):

    • The quaternary carbons, C-1, C-2, and C-5, will have their chemical shifts influenced by their substituents.

    • C-2: The carbon directly attached to the electronegative bromine atom (C-Br) is expected to be significantly shielded compared to the other aromatic carbons, appearing upfield around 122.0 ppm.

    • C-1 and C-5: The carbons bearing the methanol and methyl groups will be downfield.

    • The protonated aromatic carbons (C-3, C-4, C-6) will appear in the expected aromatic region.

  • Benzylic Carbon (-CH₂OH, δ ~64.0 ppm): This carbon is attached to an oxygen atom, causing a significant downfield shift into the 50-65 ppm range, which is characteristic of alcohols.

  • Methyl Carbon (-CH₃, δ ~20.5 ppm): The methyl carbon will appear in the upfield aliphatic region, consistent with the methyl carbon in 4-methylbenzyl alcohol (21.14 ppm).

Visualizing Molecular Structure and NMR Relationships

To better illustrate the relationships between the different nuclei, we can use diagrams to represent the molecular structure and the key NMR interactions.

Figure 1: Molecular structure of this compound with atom numbering.

proton_coupling H6 H6 ~7.45 ppm H4 H4 ~7.15 ppm H6->H4 ortho (J ≈ 8 Hz) H3 H3 ~7.05 ppm H4->H3 meta (J ≈ 2 Hz) CH2 CH2 ~4.70 ppm OH OH variable CH2->OH J ≈ 6 Hz

Figure 2: ¹H-¹H spin-spin coupling network in this compound.

Conclusion

This guide has provided a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with predicted spectral data and comparative analysis of structurally related molecules, we have established a robust framework for the spectroscopic identification and structural verification of this important chemical intermediate. The detailed interpretation of chemical shifts, multiplicities, and coupling constants serves as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the confident characterization of this and similar molecular architectures.

References

Introduction: Contextualizing (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2-Bromo-5-methylphenyl)methanol

This compound is a substituted aromatic alcohol with the chemical formula C₈H₉BrO.[1][2] As a brominated organic compound, it serves as a valuable building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its precise structural characterization is paramount for ensuring the purity of starting materials, verifying reaction outcomes, and identifying potential impurities in drug development pipelines.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, focusing on the predictable and informative fragmentation patterns generated under Electron Ionization (EI), a technique perfectly suited for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic underpinnings of its fragmentation, provide a robust experimental protocol for its analysis, and offer insights into interpreting the resulting mass spectrum.

Physicochemical Properties and Analytical Strategy

A successful mass spectrometry experiment begins with understanding the analyte's properties. This compound is a moderately volatile, neutral organic molecule. These characteristics make it an ideal candidate for GC-MS analysis, where the sample is volatilized and separated on a chromatographic column before entering the mass spectrometer.

Ionization Strategy: Electron Ionization (EI)

For this compound, Electron Ionization (EI) is the preferred method. In EI, the gaseous analyte is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to eject an electron and form a positively charged radical cation, known as the molecular ion (M⁺•).[3] The significant excess energy imparted during this process induces extensive and reproducible fragmentation. This "hard" ionization technique is exceptionally valuable because the resulting fragment ions create a characteristic "fingerprint" that is highly specific to the molecule's structure, enabling confident identification through spectral library matching.[4][5][6]

The overall workflow for analysis is a well-established and validated process within analytical laboratories.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B Autosampler Injection A->B 1 µL Injection C GC Separation (Capillary Column) B->C Split/Splitless Inlet D EI Ion Source (70 eV) C->D Elution E Mass Analyzer (e.g., Quadrupole) D->E Ion Acceleration F Detector E->F G Generate Mass Spectrum F->G Signal Transduction H Data Interpretation (Fragmentation Analysis) G->H I Library Search (e.g., NIST Database) H->I

Caption: High-level workflow for the GC-MS analysis of this compound.

Predicted Electron Ionization Fragmentation Pathways

The structural features of this compound—a benzyl alcohol moiety, a bromine atom, and a methyl group on an aromatic ring—dictate its fragmentation. The presence of bromine is particularly informative due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. This results in characteristic "isotopic doublets" for any bromine-containing fragment, where two peaks of roughly equal intensity appear at m/z values separated by two mass units (e.g., M⁺• and M+2⁺•).

The monoisotopic mass of the molecular ion using ⁷⁹Br is 199.98 Da.[1]

The fragmentation cascade is initiated by the formation of the molecular ion (m/z 200/202) and proceeds through several competing, high-probability pathways:

  • Loss of Bromine Radical (Benzylic Cleavage): The C-Br bond is relatively weak and its cleavage is favored, leading to the loss of a bromine radical (•Br). This yields a highly stable, resonance-stabilized oxonium ion at m/z 121 . This is anticipated to be the base peak (the most abundant ion) in the spectrum, as the resulting cation is stabilized by both the aromatic ring and the oxygen atom.

  • Alpha-Cleavage (Loss of Hydroxyl Radical): Cleavage of the C-O bond results in the loss of a hydroxyl radical (•OH, 17 Da). This pathway forms a brominated tropylium-like ion at m/z 183/185 . This fragmentation is characteristic of benzyl alcohols.

  • Loss of Water (Dehydration): The molecular ion can lose a molecule of water (H₂O, 18 Da), particularly through rearrangement, to form an ion at m/z 182/184 .

  • Fragmentation of the Base Peak: The m/z 121 ion can undergo further fragmentation. A key pathway for benzyl alcohol derivatives is the loss of a neutral carbon monoxide molecule (CO, 28 Da).[7] This process leads to the formation of a methyl-substituted tropylium or related C₇H₇⁺ cation at m/z 91 . This ion is a classic hallmark in the mass spectra of alkylbenzenes.

  • Formation of Phenyl-type Cations: Further fragmentation, such as the loss of the entire -CH₂OH group from the m/z 183/185 ion or loss of acetylene from m/z 91, can lead to smaller but significant aromatic fragments, such as the phenyl cation at m/z 77 .[8]

G M Molecular Ion [C₈H₉BrO]⁺• m/z 200/202 F121 [C₈H₉O]⁺ m/z 121 (Base Peak) M->F121 - •Br F183 [C₈H₈Br]⁺ m/z 183/185 M->F183 - •OH F182 [C₈H₈Br]⁺• m/z 182/184 M->F182 - H₂O F91 [C₇H₇]⁺ m/z 91 F121->F91 - CO F77 [C₆H₅]⁺ m/z 77 F91->F77 - CH₂ (rearrangement)

Caption: Predicted major EI fragmentation pathways for this compound.

Summary of Anticipated Mass Spectral Data

The following table summarizes the key ions expected in the 70 eV EI mass spectrum. Relative abundance is predicted based on ion stability and fragmentation patterns of analogous compounds.[7][9][10]

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormulaRelative AbundanceNotes
200 / 202[C₈H₉BrO]⁺•C₈H₉BrOModerateMolecular Ion (M⁺•) peak with characteristic Br isotope pattern.
183 / 185[C₈H₈Br]⁺C₈H₈BrModerate-HighLoss of hydroxyl radical (•OH) from M⁺•.
182 / 184[C₈H₈Br]⁺•C₈H₈BrLow-ModerateLoss of water (H₂O) from M⁺•.
121[C₈H₉O]⁺C₈H₉OHigh (Base Peak)Loss of bromine radical (•Br) from M⁺•. Very stable ion.
91[C₇H₇]⁺C₇H₇HighLoss of CO from m/z 121. Classic tropylium ion.
77[C₆H₅]⁺C₆H₅ModerateLoss of CH₂ from m/z 91. Phenyl cation.

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol describes a robust method for acquiring a high-quality EI mass spectrum of this compound. The inclusion of blanks and standards ensures the trustworthiness and validity of the results.

5.1. Instrumentation

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector.[11]

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass selective detector (MSD).[11]

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

5.2. Reagents and Materials

  • This compound standard

  • Dichloromethane (DCM), pesticide grade or higher

  • Helium (99.999% purity)

  • Autosampler vials with caps and septa

5.3. Procedure

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in DCM.

    • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL in DCM.

  • Instrument Setup & Calibration:

    • Perform a standard autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy, resolution, and detector performance.

    • GC Conditions:

      • Inlet: Splitless mode, Temperature: 250°C

      • Carrier Gas: Helium, Constant Flow: 1.0 mL/min

      • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[12]

      • Total Run Time: ~21.7 min

    • MS Conditions:

      • Source: Electron Ionization (EI)

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Energy: 70 eV[3]

      • Mass Scan Range: m/z 40-450

      • Solvent Delay: 4.0 min (to prevent filament damage from the solvent peak)

  • Analytical Sequence:

    • Injection 1: Solvent Blank. Inject 1 µL of pure DCM to verify system cleanliness and identify any background contamination.

    • Injection 2: Sample Analysis. Inject 1 µL of the 10 µg/mL working solution.

    • Injection 3: Solvent Blank. Inject a second solvent blank to check for sample carryover.

  • Data Acquisition and Processing:

    • Acquire data using the instrument's control software (e.g., Agilent ChemStation).

    • Integrate the chromatographic peak corresponding to this compound.

    • Extract the background-subtracted mass spectrum from the apex of the peak.

    • Compare the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library for confirmation.[4][13][14]

Conclusion: A Definitive Analytical Approach

The mass spectrometry of this compound under Electron Ionization is a powerful and highly informative analytical method. The molecule's structure gives rise to a predictable and unique fragmentation pattern, characterized by a prominent molecular ion doublet, a base peak at m/z 121 resulting from the loss of bromine, and other significant fragments at m/z 183/185 and 91. This distinctive fingerprint, when acquired using a validated GC-MS protocol, allows for unambiguous identification and structural confirmation. This guide provides the foundational knowledge and practical methodology for researchers and drug development professionals to confidently apply mass spectrometry in their work with this important chemical intermediate.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (2-Bromo-5-methylphenyl)methanol. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple peak list to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule's structure to predict its spectral features, explain the causality behind these absorptions, and provide a robust, field-proven protocol for acquiring a high-quality spectrum. This guide serves as a predictive framework for the structural verification and quality control of this compound.

Structural and Spectroscopic Overview

This compound is a substituted aromatic alcohol. Its structure combines several key functional groups, each with a distinct vibrational signature in the infrared region. Understanding these components is fundamental to interpreting the full spectrum.

  • Primary Alcohol (-CH₂OH): This group is characterized by strong O-H and C-O stretching vibrations. The O-H bond is highly polar, leading to intense IR absorptions that are sensitive to hydrogen bonding.[1]

  • 1,2,4-Trisubstituted Benzene Ring: The aromatic ring gives rise to characteristic C-H and C=C stretching bands.[2][3][4] Crucially, the substitution pattern dictates the positions of strong C-H out-of-plane bending absorptions in the fingerprint region, which are highly diagnostic.[2][5]

  • Alkyl Groups (-CH₃ and -CH₂-): The methyl and methylene groups will produce aliphatic C-H stretching and bending vibrations.

  • Aryl Halide (C-Br): The carbon-bromine bond has a characteristic stretching frequency, though it appears in the low-frequency fingerprint region where assignment can be complex.[6][7]

The IR spectrum, therefore, is a composite of these individual vibrational modes, providing a unique "fingerprint" for the molecule.

Figure 1: Structure of this compound cluster_ring C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 CH2OH CH₂OH C2->CH2OH C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 CH3 CH₃ C5->CH3 C6->C1

Caption: Molecular structure of this compound.

Deconstructing the Spectrum: A Predictive Band-by-Band Analysis

The infrared spectrum is conventionally analyzed in distinct regions corresponding to different types of molecular vibrations.

The High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by the stretching vibrations of light atoms, primarily hydrogen.

  • O-H Stretch (Alcohol): The most prominent feature in this region is expected to be a very strong and broad absorption band centered between 3500-3200 cm⁻¹ .[8][9] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties, creating a continuum of vibrational states.[10][11] In a very dilute, non-polar solution where hydrogen bonding is minimized, a sharper, "free" O-H stretch might appear around 3640–3610 cm⁻¹.[12]

  • Aromatic C-H Stretch: Weak to medium intensity bands are predicted just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[12][13] The presence of absorption in this specific window is a reliable indicator of hydrogen atoms attached to sp²-hybridized carbon atoms, confirming the aromatic ring.[2][4]

  • Aliphatic C-H Stretch: Immediately to the right of 3000 cm⁻¹, absorptions corresponding to the methyl (-CH₃) and methylene (-CH₂OH) groups will appear. Expect multiple, sharp, medium-to-strong bands in the 3000-2850 cm⁻¹ range.[6][14][15]

The Double-Bond and Overtone Region (2000 cm⁻¹ - 1400 cm⁻¹)

This region provides key information about the aromatic core of the molecule.

  • Aromatic Overtones: A series of weak, but often sharp, combination and overtone bands are characteristic of the benzene ring's substitution pattern. These typically appear in the 2000-1665 cm⁻¹ region.[2][13] While subtle, their pattern can provide corroborating evidence for the 1,2,4-substitution.

  • Aromatic C=C In-Ring Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to several characteristic absorptions. Expect two or more medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][4][13] These bands are a definitive marker for the presence of an aromatic ring.

The Fingerprint Region (<1400 cm⁻¹)

This region, while often complex, contains highly diagnostic peaks for this molecule.

  • C-O Stretch (Primary Alcohol): A strong, prominent band is expected in the 1075-1000 cm⁻¹ range, corresponding to the C-O stretching vibration of the primary alcohol.[1][16] The high intensity of this peak is due to the large change in dipole moment during the vibration of the polar C-O bond.[1]

  • C-H Out-of-Plane (OOP) Bending: The out-of-plane C-H bending vibrations of the aromatic ring are highly sensitive to the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges.[2][3][4] The presence of strong bands in these locations provides powerful evidence for this specific isomer.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a medium-to-strong absorption in the 690-515 cm⁻¹ range.[6][7] Its position in a crowded region of the spectrum can make unambiguous assignment challenging without comparative analysis.

Data Summary: Predicted IR Absorption Bands

The following table summarizes the key diagnostic vibrational frequencies anticipated for this compound.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity & Characteristics
3500 - 3200O-H StretchAlcohol (H-bonded)Strong, Broad
3100 - 3000=C-H StretchAromatic RingMedium to Weak, Sharp
3000 - 2850C-H Stretch-CH₃, -CH₂-Medium to Strong, Sharp
2000 - 1665Overtone/CombinationAromatic RingWeak
1600 - 1585C=C StretchAromatic RingMedium
1500 - 1400C=C StretchAromatic RingMedium
1075 - 1000C-O StretchPrimary AlcoholStrong
870 - 830C-H Out-of-Plane Bend1,2,4-TrisubstitutedStrong
690 - 515C-Br StretchAryl HalideMedium to Strong

Experimental Protocol: High-Fidelity Spectrum Acquisition via KBr Pellet Method

The acquisition of a clean, high-resolution IR spectrum is paramount for accurate analysis. As this compound is a solid at standard conditions, the Potassium Bromide (KBr) pellet method is the gold standard.[17] This protocol ensures trustworthiness through meticulous preparation designed to minimize scattering and moisture contamination.

Materials and Equipment
  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet die assembly (e.g., 13 mm)

  • Hydraulic press (capable of 8-10 tons)

  • FTIR Spectrometer

  • Spatula

  • Analytical balance

Step-by-Step Methodology
  • Preparation: Thoroughly clean the mortar, pestle, and die assembly with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent contamination.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopy-grade KBr.[18] The optimal sample-to-KBr ratio is typically between 0.5% and 1.0%.[19]

  • Grinding and Mixing: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar. Continue grinding the mixture for several minutes until it becomes a homogenous, fine powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[18]

  • Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die barrel, ensuring an even distribution.

  • Pressing the Pellet: Place the loaded die into the hydraulic press. If available, apply a vacuum to the die for 1-2 minutes to remove trapped air and residual moisture, which can cause a broad water peak around 3200 cm⁻¹.[19] Slowly apply 8-10 tons of pressure and hold for several minutes.[18] The pressure causes the KBr to undergo plastic deformation, fusing into a transparent disc.[18]

  • Pellet Inspection: Slowly release the pressure and carefully extract the die. Extrude the pellet. A high-quality pellet should be thin and transparent or translucent, resembling a small glass window.

  • Spectral Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum. For optimal signal-to-noise, co-add at least 16 scans.

Workflow for KBr Pellet Preparation and Analysis

The following diagram illustrates the logical flow of the experimental protocol, ensuring a reproducible and validated methodology.

Caption: A validated workflow for preparing solid samples for FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The definitive identification of this compound relies on the concurrent observation of several key features: a broad O-H stretch above 3200 cm⁻¹, aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, characteristic aromatic C=C stretches near 1600 and 1500 cm⁻¹, a strong primary alcohol C-O stretch around 1050 cm⁻¹, and, crucially, strong out-of-plane bending bands confirming the 1,2,4-trisubstitution pattern. By following the rigorous experimental protocol outlined, researchers can obtain a high-fidelity spectrum, enabling confident structural confirmation and purity assessment.

References

Introduction: The Significance of Solubility in a Molecular Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2-Bromo-5-methylphenyl)methanol in Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents a robust, field-proven experimental protocol for its accurate determination.

This compound is an aromatic alcohol with a molecular structure that presents interesting challenges and opportunities in chemical synthesis and pharmaceutical development. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall efficacy.[1][2] A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and for the development of stable and effective drug delivery systems. Low solubility can lead to unpredictable results in in-vitro testing and can be a significant hurdle in the later stages of drug development.[1][2]

This guide will provide both the theoretical framework and a practical, step-by-step methodology to empower researchers to determine the solubility of this compound with precision and confidence.

Theoretical Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This rule is predicated on the polarity of the solute and the solvent. The molecular structure of this compound, with its combination of polar and non-polar functional groups, dictates its interaction with different types of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. The hydroxyl (-OH) group of this compound can act as both a hydrogen bond donor and acceptor, suggesting a favorable interaction with protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess polarity but lack a hydrogen atom for donation in hydrogen bonding. They can accept hydrogen bonds and interact through dipole-dipole forces. The polarity of the carbon-bromine and carbon-oxygen bonds in the solute will contribute to its solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through van der Waals forces. The phenyl ring and the methyl group of this compound are nonpolar and will favor dissolution in nonpolar solvents.

The overall solubility in a given solvent will be a balance of these interactions. The presence of the bromine atom and the methyl group on the phenyl ring also influences the molecule's crystal lattice energy, which must be overcome by the solvent-solute interactions for dissolution to occur.

Caption: Key functional groups influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Experimental Workflow

Part 1: Preparation of Saturated Solutions

  • Aliquot Solute: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.[4]

  • Add Solvent: Accurately pipette a known volume of the chosen organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.[2] It is advisable to run a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temp (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm syringe filter) D->E F Prepare serial dilutions E->F G Quantify concentration (UV-Vis or HPLC) F->G

Caption: Experimental workflow for solubility determination.

Part 2: Sample Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a reliable and accessible method for quantifying the concentration of aromatic compounds like this compound.[6][7]

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the λmax. This is the wavelength at which the compound absorbs light most strongly, providing the highest sensitivity for quantification.[8]

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a series of accurate serial dilutions from the stock solution to create a set of standards with known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[6][9] The equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

  • Quantification of Saturated Solution:

    • After equilibration, allow the solid in the sample vials to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[7]

    • Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample, and then factor in the dilution to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Note on HPLC as an Alternative: High-Performance Liquid Chromatography (HPLC) can also be used for quantification, offering higher specificity and sensitivity, especially in complex matrices.[10][11] A similar process of creating a calibration curve with standards of known concentrations would be followed.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a structured format for easy comparison and interpretation. The table below serves as a template for organizing your results.

Organic Solvent Solvent Type Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Molecular Weight of this compound: 201.06 g/mol

Conclusion

References

Introduction: Navigating the Chemistry and Hazards of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (2-Bromo-5-methylphenyl)methanol for Research and Development

This compound is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its molecular structure, featuring a brominated toluene core with a hydroxymethyl group, provides multiple reaction sites for constructing more complex molecules. However, the same reactivity and structural features that make it a useful synthetic building block also necessitate a comprehensive understanding of its hazard profile.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on safely managing this compound in a laboratory setting. As Senior Application Scientists, our goal is not just to present protocols, but to explain the causality behind them, ensuring that every procedure is a self-validating system for safety and scientific integrity.

Hazard Identification and GHS Classification

The primary hazards associated with this compound stem from its irritant properties and potential for harm upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks at a glance.

The presence of the brominated aromatic ring and the alcohol functional group contributes to its irritant nature. Aromatic halides can interfere with biological processes, while the alcohol group can lead to localized irritation. It is crucial to recognize that even solid compounds can present inhalation risks if they are dusty or become airborne during handling.

Table 1: GHS Classification for this compound [1][2][3]

Classification Hazard Statement Code Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
alt text
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315
alt text
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritationH319
alt text
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritationH335
alt text

Signal Word: Warning [1][2][4]

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This framework is essential for managing the hazards of this compound.

cluster_controls Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for risk mitigation.

For this compound, engineering and administrative controls, followed by rigorous use of PPE, form the core of a safe handling strategy.

Mandatory Engineering Controls

All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine particulates and vapors, which can cause respiratory irritation.[3][5] Ensure the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the final barrier between the researcher and the chemical.

  • Hand Protection : Wear nitrile gloves. Given that skin contact can cause irritation and potential absorption, gloves are essential.[3] Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid contaminating your skin.

  • Eye Protection : Chemical safety goggles are mandatory. Standard safety glasses with side shields may not provide adequate protection from splashes or airborne dust.[6]

  • Protective Clothing : A flame-resistant lab coat must be worn and fully buttoned. Ensure it is laundered professionally and not taken home.[4]

  • Respiratory Protection : While a fume hood is the primary control, if an emergency situation arises outside of the hood where dust or vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

Standard Operating Procedure (SOP): Weighing and Handling

Adherence to a strict, validated protocol for handling this compound is critical to prevent exposure.

Objective: To accurately weigh and transfer the solid compound while minimizing exposure and contamination.

Materials:

  • This compound in its original container

  • Analytical balance (located within a fume hood or a ventilated balance enclosure)

  • Spatula

  • Weighing paper or boat

  • Receiving flask or vessel

  • Waste container for contaminated materials

Step-by-Step Methodology:

  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Confirm that the chemical fume hood is operational and airflow is adequate.

  • Staging: Place all necessary equipment (balance, spatula, weigh boat, receiving vessel, waste container) inside the fume hood. This prevents the need to move contaminated items in and out of the controlled space.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of solid onto the weigh boat on the balance. Perform this action slowly and deliberately to prevent the generation of airborne dust.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid from the weigh boat into the receiving vessel.

  • Cleanup: Immediately place the used weigh boat and any contaminated wipes into the designated solid waste container. Clean the spatula thoroughly.

  • Sealing: Tightly close the primary container of this compound.

  • Post-Handling: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

Emergency Response and First Aid

Preparedness is key to mitigating the harm from an accidental exposure. All personnel must be familiar with the location of safety showers and eyewash stations.

Exposure Protocols
  • Inhalation : Immediately move the affected person to fresh air.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact : Remove all contaminated clothing immediately.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] If irritation develops or persists, seek medical attention.[8]

  • Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[4][10] Rinse the mouth with water and have the person drink a few glasses of water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or seek immediate medical attention.

Accidental Release and Spill Management

For a small spill of the solid material within a fume hood:

  • Wear appropriate PPE.

  • Gently sweep up the material with a brush and dustpan, avoiding dust generation.

  • Place the collected material and cleaning tools into a sealed, labeled container for hazardous waste disposal.

  • Wipe the area with a damp cloth, and dispose of the cloth in the same waste container.

  • Do not allow the spilled material to enter drains or waterways.[4][11]

cluster_emergency Emergency Response Workflow Start Exposure / Spill Occurs Assess Assess Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No PPE Don Appropriate PPE Assess->PPE Yes Report Report Incident Evacuate->Report Action Administer First Aid / Contain Spill PPE->Action Medical Seek Professional Medical Attention Action->Medical Decontaminate Decontaminate Area & Dispose of Waste Action->Decontaminate Decontaminate->Report

Caption: Decision workflow for emergency response.

Storage, Disposal, and Physical Properties

Proper long-term management of the chemical is essential for laboratory safety.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] Keep it away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal : Dispose of unused material and contaminated waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 727985-37-7[12]
Molecular Formula C₈H₉BrO[1][13]
Molecular Weight 201.06 g/mol [1]
Appearance Solid (form may vary)N/A
XlogP (predicted) 1.5[13]

Conclusion

This compound is a compound with a well-defined but manageable hazard profile. Its risks, primarily centered on its irritant properties, can be effectively controlled through the diligent application of the hierarchy of controls. By integrating robust engineering solutions like fume hoods, mandating correct PPE, and adhering to validated handling and emergency protocols, researchers can confidently and safely utilize this important chemical intermediate to advance their scientific objectives.

References

An In-depth Technical Guide on the Electronic Effects of Substituents on Bromobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted bromobenzyl alcohols are pivotal structural motifs in organic synthesis and medicinal chemistry. The electronic nature of substituents on the aromatic ring profoundly influences their physicochemical properties and reactivity. This guide provides a comprehensive analysis of these electronic effects, detailing their impact on acidity, spectroscopic characteristics, and reaction kinetics. We explore the application of the Hammett equation as a quantitative tool for elucidating reaction mechanisms and predicting reactivity. Detailed experimental protocols for synthesis, kinetic analysis, and data interpretation are provided to equip researchers, scientists, and drug development professionals with a robust framework for investigating and utilizing these versatile compounds.

Introduction: The Language of Electrons in Aromatic Systems

Benzyl alcohols, and specifically their brominated derivatives, are foundational building blocks in the synthesis of pharmaceuticals and fine chemicals. The benzene ring, with its delocalized π-electron system, is highly sensitive to the electronic perturbations caused by substituents. These substituents "communicate" with the benzylic alcohol functional group, altering its behavior in a predictable manner. Understanding this communication is key to controlling reaction outcomes and designing molecules with desired properties.

The electronic influence of a substituent is broadly categorized into two primary mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Br) pull electron density away from the ring through the σ-framework. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density into the ring.[1][2]

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -OH) can donate electron density into the ring (+R effect), while groups with π-bonds (e.g., -NO₂, -C=O) can withdraw electron density (-R effect).[2]

The bromine atom itself is an interesting case: it is inductively withdrawing (-I) due to its high electronegativity, but it can also weakly donate electron density via resonance (+R) through its lone pairs.[3] The overall electronic impact of any given substituent is a vector sum of these effects, which can be quantified using the Hammett equation .[4][5]

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[5][6] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

  • σ (Sigma): The substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent in a specific position (meta or para). A positive σ value indicates an EWG, while a negative value signifies an EDG.[7]

  • ρ (Rho): The reaction constant , which indicates the sensitivity of a particular reaction to substituent effects. A positive ρ value means the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ value indicates acceleration by EDGs (positive charge buildup in the transition state).[7]

This guide will leverage the principles of the Hammett equation to dissect the behavior of substituted bromobenzyl alcohols.

Influence of Substituents on Physicochemical Properties

The electronic environment dictated by substituents directly impacts measurable physical and spectroscopic properties.

Acidity (pKa)

The acidity of the benzyl alcohol hydroxyl proton is a direct reflection of the stability of its conjugate base, the benzylate anion. Unsubstituted benzyl alcohol has a pKa of approximately 15.4.[8]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or an additional -Br atom increase acidity (lower the pKa). They achieve this by inductively and/or through resonance delocalizing the negative charge of the resulting benzylate anion, thus stabilizing it.

  • Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ decrease acidity (raise the pKa). These groups donate electron density to the ring, which destabilizes the negatively charged benzylate anion.

The following table illustrates the expected trends in pKa for a series of para-substituted bromobenzyl alcohols.

Substituent (X) at para-positionHammett Constant (σp)Expected pKa TrendRationale
-OCH₃-0.27Highest (Least Acidic)Strong +R effect destabilizes the anion.
-CH₃-0.17HighWeak +I effect destabilizes the anion.
-H (Reference)0.00~15.4Baseline for comparison.
-Br+0.23LowStrong -I effect stabilizes the anion.
-NO₂+0.78Lowest (Most Acidic)Strong -I and -R effects strongly stabilize the anion.
Spectroscopic Shifts (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the electronic environment of the benzylic C-H and O-H protons.

  • ¹H NMR: The chemical shift of the benzylic protons (-CH₂OH) is sensitive to substituent effects. EWGs deshield these protons, causing their signal to shift downfield (to a higher ppm value). EDGs, in contrast, shield them, leading to an upfield shift.[9] While the aromatic protons of benzyl alcohol often appear as a complex multiplet, strong substituents can resolve this into more distinct patterns.[10]

  • ¹³C NMR: The chemical shift of the benzylic carbon is similarly affected. EWGs cause a downfield shift, while EDGs cause an upfield shift.

Substituent (X) at para-positionExpected ¹H Shift (δ, ppm) for -CH₂OHExpected ¹³C Shift (δ, ppm) for -CH₂OH
-OCH₃Upfield (Shielded)Upfield (Shielded)
-CH₃Upfield (Shielded)Upfield (Shielded)
-H (Reference)BaselineBaseline
-BrDownfield (Deshielded)Downfield (Deshielded)
-NO₂Downfield (Deshielded)Downfield (Deshielded)

Reactivity Modulation by Electronic Effects

The synthetic utility of bromobenzyl alcohols is defined by their reactivity, which is finely tunable via electronic effects.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The kinetics of this reaction are highly dependent on the electronic nature of the ring substituents. For many common chromium(VI)-based oxidants (e.g., PCC, PDC), the rate-determining step involves the cleavage of the benzylic C-H bond.[11][12]

  • Mechanism & Substituent Effects: The reaction often proceeds through a chromate ester intermediate. The transition state involves the transfer of a hydride (H⁻) from the benzylic carbon to the oxidant. Electron-donating groups stabilize any developing positive charge on the benzylic carbon in the transition state, thereby accelerating the reaction.[13] This leads to a negative ρ value in a Hammett plot. The observed order of reactivity is typically: p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂.[13]

Oxidation_Mechanism

Nucleophilic Substitution (SN1/SN2 Pathways)

The carbon-bromine bond on the ring is generally inert to nucleophilic substitution, but the hydroxyl group can be converted to a good leaving group (e.g., by protonation to -OH₂⁺ or conversion to a tosylate, -OTs). Subsequent substitution reactions can proceed via SN1 or SN2 mechanisms, and the preferred pathway is heavily influenced by substituents.

  • SN1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is the determining factor for the reaction rate.

    • EDGs (+R, +I): Groups like -OCH₃ and -CH₃ strongly stabilize the adjacent positive charge through resonance and induction, dramatically increasing the rate of SN1 reactions.[14][15]

    • EWGs (-I, -R): Groups like -NO₂ strongly destabilize the carbocation, making the SN1 pathway highly unfavorable.

  • SN2 Pathway: This pathway involves a backside attack by a nucleophile. The reaction rate is less sensitive to electronic effects compared to the SN1 pathway but can be sterically hindered. For bromobenzyl alcohols with strong EWGs, the SN2 pathway becomes the more likely substitution route, if any.

SN1_Stability

Experimental Workflows & Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols provide a framework for synthesizing and evaluating substituted bromobenzyl alcohols.

Protocol 1: Synthesis of a Substituted 4-Bromobenzyl Alcohol

This protocol details the reduction of a substituted 4-bromobenzoic acid to the corresponding benzyl alcohol.

Objective: To synthesize 4-bromo-3-nitrobenzyl alcohol from 4-bromo-3-nitrobenzoic acid.

Rationale: Sodium borohydride is a mild and selective reducing agent for carboxylic acids when used in conjunction with a Lewis acid like boron trifluoride etherate, which activates the carbonyl group.[16] Tetrahydrofuran (THF) is an appropriate aprotic solvent.

Materials:

  • 4-bromo-3-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend sodium borohydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Activator Addition: Slowly add boron trifluoride diethyl etherate (2.0 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.

  • Substrate Addition: Dissolve 4-bromo-3-nitrobenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 1 hour, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 4-bromo-3-nitrobenzyl alcohol.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis via Hammett Plot

Objective: To determine the reaction constant (ρ) for the oxidation of a series of para-substituted 4-bromobenzyl alcohols.

Rationale: By measuring the reaction rates of a series of alcohols with known substituent constants (σ), a plot of log(k/k₀) versus σ will yield a straight line with a slope equal to ρ. This provides direct insight into the reaction mechanism.[13] Pyridinium chlorochromate (PCC) is a mild oxidant suitable for this kinetic study.[12]

Hammett_Workflow

Procedure:

  • Preparation: Prepare stock solutions of each synthesized alcohol, PCC, and an internal standard (e.g., dodecane) in dichloromethane (CH₂Cl₂).

  • Reaction: In a thermostated reaction vessel, combine the solution of the reference alcohol (4-bromobenzyl alcohol, X=H) and the internal standard. Initiate the reaction by adding the PCC solution.

  • Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and immediately pass it through a small plug of silica gel to quench the reaction by adsorbing the PCC.

  • Analysis: Analyze the quenched aliquot by Gas Chromatography (GC) to determine the concentration of the remaining benzyl alcohol relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the alcohol concentration versus time. The slope of this line will be the pseudo-first-order rate constant, k.

  • Repeat: Repeat steps 2-5 for each of the substituted bromobenzyl alcohols under identical conditions.

  • Hammett Plot: Create a table with the substituent (X), its known σp value, the measured rate constant (kₓ), and the calculated log(kₓ/kн). Plot log(kₓ/kн) on the y-axis against σp on the x-axis.

  • Analysis: Perform a linear regression on the data points. The slope of the resulting line is the reaction constant, ρ. A negative slope indicates positive charge buildup in the transition state, consistent with a hydride transfer mechanism.[12]

Conclusion and Future Directions

The electronic effects of substituents provide a powerful and predictable tool for tuning the properties and reactivity of bromobenzyl alcohols. By leveraging the principles of physical organic chemistry, particularly the Hammett equation, researchers can gain deep mechanistic insights and rationally design synthetic pathways. This framework is essential for professionals in drug development, where precise control over molecular behavior is paramount for creating effective and selective therapeutic agents. Future research may focus on applying these principles to more complex heterocyclic systems or developing novel catalytic transformations where the electronic tuning of the bromobenzyl alcohol substrate is a key parameter for achieving high efficiency and selectivity.

References

(2-Bromo-5-methylphenyl)methanol: A Versatile Ortho-Functionalized Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-methylphenyl)methanol is a strategically important synthetic building block valued for its dual reactivity. The presence of an ortho-bromo substituent and a benzylic alcohol on a toluenic scaffold provides two distinct and versatile handles for orthogonal chemical modifications. This guide offers a comprehensive overview of its physicochemical properties, safety considerations, and core applications in modern organic synthesis. We will explore its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as transformations involving the benzylic alcohol moiety. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this compound for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a stable, crystalline solid at room temperature, facilitating ease of handling and weighing.

PropertyValue
CAS Number 727985-37-7
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-67 °C
Solubility Soluble in methanol, ethanol, THF, dioxane, and other common organic solvents.

Safety & Handling: While not acutely toxic, this compound is classified as a skin and eye irritant and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Strategic Value in Synthesis: Orthogonal Reactive Centers

The synthetic utility of this compound stems from its two primary reactive sites: the C(sp²)–Br bond on the aromatic ring and the C(sp³)–OH of the benzylic alcohol. This arrangement allows for a sequential and controlled introduction of molecular complexity.

  • Aryl Bromide Moiety : Serves as a canonical handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Benzylic Alcohol Moiety : Functions as a nucleophile or can be transformed into various other functional groups through oxidation, substitution, or etherification.

This dual functionality is critical for building libraries of compounds in drug discovery, where diverse substituents can be systematically installed at either position to probe structure-activity relationships (SAR).

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar-Pd(II)-Br(L₂) ox_add->pd2_complex transmetal Transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetal->pd2_biaryl red_elim Reductive Elimination red_elim->pd0 product Biaryl Product red_elim->product arbr This compound arbr->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar-Pd(II)-Br(L) ox_add->pd2_complex amine_coord Amine Binding & Deprotonation pd2_amido Ar-Pd(II)-NR₂(L) amine_coord->pd2_amido red_elim Reductive Elimination red_elim->pd0 product Aryl Amine Product red_elim->product arbr This compound arbr->ox_add amine R₂NH + Base amine->amine_coord

Methodological & Application

Synthesis of (2-Bromo-5-methylphenyl)methanol from 2-bromo-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(2-Bromo-5-methylphenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive hydroxymethyl group and a bromine atom on the aromatic ring, allows for diverse subsequent chemical transformations. The aldehyde precursor, 2-bromo-5-methylbenzaldehyde, is a bifunctional compound where the aldehyde group can undergo reactions like reductions, Wittig reactions, and reductive aminations, while the bromo substituent is amenable to cross-coupling reactions. This application note provides a comprehensive and field-proven protocol for the selective reduction of the aldehyde functionality of 2-bromo-5-methylbenzaldehyde to the corresponding primary alcohol, this compound, using sodium borohydride.

Reaction Principle and Mechanistic Insight

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved through reduction.[1] Sodium borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its selectivity, ease of handling, and compatibility with protic solvents.[2][3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is chemoselective, meaning it will readily reduce aldehydes and ketones but will not typically reduce less reactive functional groups like esters, amides, or carboxylic acids under standard conditions.[1][4]

The mechanism of reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1] This initial step forms a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final primary alcohol product.[1][4]

Experimental Protocol

Materials and Reagents
Compound/Reagent CAS Number Molecular Formula Molar Mass ( g/mol ) Supplier
2-Bromo-5-methylbenzaldehyde90221-55-9C₈H₇BrO199.04[e.g., TCI, Alfa Aesar, Sigma-Aldrich]
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83[e.g., Sigma-Aldrich, Acros Organics]
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04[e.g., Fisher Scientific, VWR]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93[e.g., Fisher Scientific, VWR]
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46[e.g., Fisher Scientific, VWR]
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-8NaHCO₃84.01[Prepared in-house]
Saturated Sodium Chloride (Brine) soln.7647-14-5NaCl58.44[Prepared in-house]
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37[e.g., Sigma-Aldrich, Acros Organics]
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

Safety Precautions
  • Sodium Borohydride (NaBH₄): Corrosive and water-reactive.[5] In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[5] It is also toxic if swallowed or in contact with skin.[5] Handle in a well-ventilated fume hood, away from water and sources of ignition.[6][7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5][7][9]

  • 2-Bromo-5-methylbenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with care in a fume hood.

  • Methanol and Dichloromethane: Flammable and toxic. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzaldehyde (5.0 g, 25.1 mmol). Dissolve the aldehyde in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.14 g, 30.1 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Note: The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), slowly and carefully add 20 mL of 1 M HCl to the reaction mixture while still in the ice bath to quench the excess sodium borohydride and neutralize the reaction. Caution: Vigorous gas evolution (hydrogen) will occur.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Washing: Combine the organic extracts and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.35 (d, 1H), 7.20 (s, 1H), 6.95 (d, 1H), 4.65 (s, 2H), 2.30 (s, 3H), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ ~139.0, 133.0, 130.5, 129.0, 128.5, 122.0, 64.0, 20.5
IR (Infrared) Spectroscopy Broad peak at ~3300 cm⁻¹ (O-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1030 cm⁻¹ (C-O stretch)
Mass Spectrometry (MS) Molecular ion peak (M⁺) consistent with the isotopic pattern of bromine (m/z ~200 and ~202)

Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly depending on the solvent and concentration.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve 2-bromo-5-methyl- benzaldehyde in Methanol Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at 0-5 °C for 1 hr Add_NaBH4->Stir TLC Monitor by TLC Stir->TLC Quench Quench with 1M HCl TLC->Quench Reaction Complete Evaporate Remove Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Optional) Concentrate->Purify Product Pure this compound Concentrate->Product If sufficiently pure Purify->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a robust and reliable protocol for the synthesis of this compound from 2-bromo-5-methylbenzaldehyde. The use of sodium borohydride provides a selective and high-yielding reduction of the aldehyde. By following the outlined procedure and adhering to the safety precautions, researchers can confidently prepare this versatile intermediate for further applications in their synthetic endeavors.

References

Detailed experimental protocol for the synthesis of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of (2-bromo-5-methylphenyl)methanol, a valuable building block in the development of pharmaceutical agents and other fine chemicals. The described method employs the reduction of 2-bromo-5-methylbenzoic acid using lithium aluminum hydride (LiAlH₄), a robust and efficient procedure for the conversion of carboxylic acids to primary alcohols. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and critical safety considerations.

Introduction

This compound is a key intermediate in organic synthesis. The presence of a brominated aromatic ring and a primary alcohol functionality allows for a variety of subsequent chemical transformations, making it a versatile precursor for more complex molecular architectures. This protocol details a reliable method for its preparation via the reduction of the corresponding carboxylic acid.

The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is predicated on its high reactivity, which is necessary for the efficient reduction of carboxylic acids, a functional group that is generally resistant to milder reducing agents like sodium borohydride.[1][2] The reaction is conducted in an anhydrous ethereal solvent to prevent the violent decomposition of the hydride reagent.

Reaction Scheme

start 2-Bromo-5-methylbenzoic Acid reagents 1. LiAlH₄, Anhydrous THF 2. H₂O/H⁺ workup start->reagents product This compound reagents->product

Figure 1: Overall reaction for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
2-Bromo-5-methylbenzoic acid≥98%Commercially AvailableEnsure the starting material is dry.
Lithium aluminum hydride (LiAlH₄)Powder or granularCommercially AvailableHighly reactive with water. Handle with extreme care.[3]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or from a solvent purification system.
Diethyl ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Hydrochloric acid (HCl)2 M aqueous solutionPrepared from concentrated HClFor workup.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-houseFor workup.
Brine (saturated aqueous NaCl)Prepared in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesReagent gradeCommercially AvailableFor column chromatography.
Ethyl acetateReagent gradeCommercially AvailableFor column chromatography.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup Reaction Setup (Inert Atmosphere) addition Slow Addition of 2-Bromo-5-methylbenzoic acid setup->addition stirring Reaction Stirring (0°C to RT) addition->stirring quench Quenching of excess LiAlH₄ stirring->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography characterization Product Characterization (NMR, IR, MS) chromatography->characterization

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

5.1 Reaction Setup

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet adapter.

  • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.

  • Under a positive pressure of nitrogen, charge the flask with lithium aluminum hydride (1.5 g, 39.5 mmol).

  • Add 50 mL of anhydrous THF to the flask to create a suspension of LiAlH₄.

  • Cool the flask to 0 °C using an ice-water bath.

Rationale: The use of an inert atmosphere (dry nitrogen) and anhydrous conditions is critical to prevent the violent reaction of LiAlH₄ with atmospheric moisture.[3] Cooling the reaction mixture to 0 °C helps to control the initial exothermic reaction upon addition of the carboxylic acid.

5.2 Addition of the Starting Material

  • Dissolve 2-bromo-5-methylbenzoic acid (5.0 g, 23.2 mmol) in 50 mL of anhydrous THF in the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours to ensure complete reduction.

Rationale: A slow, dropwise addition of the substrate is necessary to control the rate of the exothermic reaction and hydrogen gas evolution. Stirring overnight ensures the reaction proceeds to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

5.3 Reaction Workup and Product Isolation

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • CAUTION: This step is highly exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of 1.5 mL of water.

  • Next, add 1.5 mL of 15% aqueous sodium hydroxide (NaOH) solution dropwise.

  • Finally, add 4.5 mL of water dropwise.

  • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 30 mL).

  • Combine the filtrate and the ether washes in a separatory funnel.

  • Wash the organic layer successively with 2 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Rationale: The sequential addition of water, aqueous base, and then more water (Fieser workup) is a standard and safe procedure for quenching LiAlH₄ reductions. It results in the formation of granular aluminum salts that are easily removed by filtration. The subsequent aqueous washes are to remove any remaining inorganic impurities.

5.4 Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate and gradually increasing the polarity).

  • Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to afford this compound as a crystalline solid or a viscous oil.

Rationale: Flash column chromatography is an effective method for separating the desired alcohol from any unreacted starting material or non-polar byproducts.

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ proceeds through a series of hydride transfers.

Figure 3: Simplified mechanism of carboxylic acid reduction by LiAlH₄.

Initially, the acidic proton of the carboxylic acid reacts with a hydride to liberate hydrogen gas and form a lithium carboxylate salt.[4] The carboxylate is then reduced to an aldehyde intermediate, which is further and rapidly reduced to the corresponding primary alcohol.[5] The final step is the protonation of the resulting alkoxide during the aqueous workup.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. [3] It should be handled in an inert atmosphere (e.g., a glovebox or under nitrogen/argon) and away from any sources of ignition.

  • Always wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and nitrile gloves. [3]

  • Perform the reaction and, especially, the quenching step in a well-ventilated chemical fume hood.

  • Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or carbon dioxide fire extinguishers on a LiAlH₄ fire.[3]

  • Dispose of any residual LiAlH₄ and the aluminum salt byproducts in accordance with institutional and local safety regulations.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the methyl group, with appropriate chemical shifts and coupling patterns.

  • ¹³C NMR: The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Using (2-Bromo-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4][5] This guide focuses on a specific, high-value application: the use of (2-Bromo-5-methylphenyl)methanol and its derivatives as electrophilic partners.

The resulting biaryl methanol scaffolds are of significant interest to researchers in drug discovery. The hydroxymethyl group (-CH₂OH) provides a crucial handle for further synthetic elaboration, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures found in many biologically active compounds.[6] This document provides a detailed exploration of the reaction mechanism, optimization strategies, a step-by-step protocol, and troubleshooting advice tailored for researchers, scientists, and drug development professionals working with this important class of building blocks.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the organoboron species for the transmetalation step.[9][10]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a key factor, with bromides generally being more reactive than chlorides.[4]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)-Ar'(L₂) pd2_aryl->pd2_biaryl Transmetalation (Ar'-B(OR)₂, Base) pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

Achieving high yields and purity in the Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent system. The presence of the benzylic hydroxyl group necessitates consideration of potential side reactions.

Catalyst and Ligand Systems

The choice of palladium source and ligand is paramount for a successful reaction. While Pd(PPh₃)₄ can be used, modern catalyst systems often involve a separate Pd precursor and a specialized ligand, which offers greater flexibility and activity.[7][]

  • Palladium Precursors : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically more stable and easier to handle than air-sensitive Pd(0) sources.[7]

  • Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For substrates like this compound, which has substitution ortho to the bromine, bulky and electron-rich phosphine ligands are often highly effective.[12][13][14] These ligands promote the crucial oxidative addition step and facilitate reductive elimination.[4]

Ligand TypeExamplesKey Characteristics & Rationale
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphines. Excellent for coupling sterically hindered aryl bromides and chlorides, often allowing for lower catalyst loadings and room temperature reactions.[12][13][15]
Trialkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Highly electron-donating and bulky. Effective for activating less reactive aryl halides like chlorides and electron-rich bromides.[14]
Triphenylphosphine PPh₃A classic, versatile, and cost-effective ligand. Often used in the form of Pd(PPh₃)₄. May require higher temperatures and catalyst loadings compared to more advanced ligands.[7]
The Role of the Base and Solvent

The base and solvent work in concert to facilitate the transmetalation step and maintain the catalyst's activity.

  • Bases : The base activates the boronic acid, but its strength and solubility can significantly impact the reaction outcome.[9] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[9][16] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[10] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in organic solvents.[9]

  • Solvents : The solvent must solubilize the reactants and the catalyst system. A mixture of an organic solvent and water is frequently used to dissolve the inorganic base.[4] Common choices include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4][17] The choice of solvent can sometimes influence selectivity and reaction rates.[18][19][20]

ParameterCommon ChoicesRationale for Selection
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Air-stable precursors that generate the active Pd(0) species in situ.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOHActivates the boronic acid. Choice depends on substrate sensitivity and desired reaction rate.[9][21]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA biphasic or aqueous mixture helps dissolve the inorganic base and organic substrates.[2][4]
Special Consideration: The (Hydroxymethyl)phenyl Moiety

The benzylic alcohol in this compound is a key functional group but can present challenges. The hydroxyl group can potentially coordinate to the palladium center, which might inhibit catalytic activity.[22] Furthermore, under harsh conditions or with certain bases, side reactions like oxidation of the alcohol could occur.

Mitigation Strategies:

  • Use of Bulky Ligands : Ligands like SPhos or XPhos can create a sterically hindered environment around the palladium, minimizing unwanted coordination from the substrate's hydroxyl group.[22]

  • Protection Strategy : If catalyst inhibition is severe, the hydroxyl group can be protected as an ether (e.g., silyl ether) or another suitable protecting group, to be removed after the coupling reaction.

  • Careful Base Selection : Employing moderately strong bases like K₃PO₄ or K₂CO₃ is often sufficient and avoids potential base-mediated side reactions.[22]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials & Reagents:
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)

Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic acid, and K₃PO₄ to flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x). setup->inert solvent Add Solvents: - Inject 1,4-Dioxane and Water. inert->solvent degas Degas Mixture: - Bubble N₂/Ar through solution for 15 min. solvent->degas catalyst Catalyst Addition: - Add Pd(OAc)₂ and SPhos under  positive N₂/Ar pressure. degas->catalyst reaction Reaction: - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. catalyst->reaction workup Aqueous Workup: - Cool to RT, dilute with EtOAc. - Wash with water and brine. reaction->workup purify Purification: - Dry organic layer (Na₂SO₄). - Concentrate and purify via  column chromatography. workup->purify end End: - Characterize pure product. purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Procedure:
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[22]

  • Solvent Addition : Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Degassing : Vigorously stir the mixture and bubble nitrogen or argon gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.[22]

  • Catalyst Addition : Under a positive pressure of inert gas, quickly add the palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask.

  • Reaction : Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete (as indicated by the consumption of the starting bromide), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl methanol product.[23]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid.3. Insufficiently strong or insoluble base.1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[22]2. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[4]3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Ensure the base is finely powdered.[9]
Dehalogenation of Starting Material Presence of a hydrogen source and inefficient catalytic cycle.Use a milder base or lower the reaction temperature. Employ a more efficient ligand system (e.g., Buchwald ligands) to favor cross-coupling.[22]
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen at the start of the reaction.Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Use a Pd(0) precursor or ensure conditions for in-situ reduction of Pd(II) are optimal.[4]
Inconsistent Results Inconsistent quality of base (e.g., hydration level of K₃PO₄).Grind the base into a fine, consistent powder before use. Consider using anhydrous conditions if water sensitivity is suspected.[24]

References

Application Notes & Protocols: Buchwald-Hartwig Amination with (2-Bromo-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s offered a significant improvement over classical methods, which often required harsh conditions and exhibited limited functional group tolerance.[1]

This guide focuses on a specific, yet important, application: the amination of (2-bromo-5-methylphenyl)methanol and its derivatives. This class of substrate presents a unique challenge due to the presence of a primary benzylic alcohol. The hydroxyl group is a potential site for side reactions, such as competitive O-arylation or interaction with the catalytic system. Therefore, careful optimization and a deep understanding of the reaction mechanism are paramount to achieving high yields and purity. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and field-proven protocols to navigate the complexities of this transformation.

Pillar 1: The Reaction Mechanism - A Self-Validating Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3]

  • Activation of the Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst which, in the presence of a base and/or the amine, is reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts are designed to generate the active LPd(0) complex cleanly and efficiently upon exposure to the basic reaction medium.[4][5]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl bromide, in this case, the this compound derivative. This is an oxidative addition step, where the palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. Subsequently, the base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the substrate.[8]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product aryl amine. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)(L)-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L)-NR₂ (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Product (Ar-NR₂) Amido_Complex->Product Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Activation (Reduction)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: Core Components & Strategic Choices for Hydroxymethyl-Substituted Substrates

The success of the reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. For a functionalized substrate like this compound, these choices are especially critical.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction, which can sometimes be inefficient.[2] For reproducibility and reliability, the use of air- and moisture-stable Buchwald precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) is highly recommended.[4] These complexes generate the active LPd(0) catalyst in a controlled manner, leading to cleaner reactions.

  • Ligand: The ligand is arguably the most important variable. It stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. For aryl bromides, bulky, electron-rich biaryl phosphine ligands are the gold standard.[4][9]

    • Recommended Ligands:

      • XPhos: A highly versatile and active ligand for a broad range of amines.

      • RuPhos: Often effective for secondary amines.[10]

      • BrettPhos: Particularly useful for coupling primary amines.[10]

    • Causality: The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. For substrates with a potentially coordinating group like -CH₂OH, a bulky ligand can help prevent the substrate from inhibiting the catalyst by blocking the coordination site.

  • Base: The base's primary role is to deprotonate the amine.[2] However, a strong base can potentially deprotonate the hydroxyl group of the substrate, leading to unwanted O-arylation or other side reactions.

    • Strong Bases (High Activity): Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices for their high reactivity.[5][11]

    • Weaker Bases (Higher Tolerance): For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[5] They often require higher temperatures or longer reaction times but provide a wider functional group tolerance. The choice represents a trade-off between reaction rate and chemoselectivity.

  • Solvent: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[9]

    • Common Choices: Toluene, 1,4-dioxane, and THF are widely used.[10] Aprotic polar solvents can sometimes accelerate the reaction, but nonpolar solvents like toluene are often sufficient and simplify workup.[8]

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide a robust starting point for the amination of this compound.

Protocol 1: General Procedure using a Strong Base (NaOtBu)

This protocol is suitable for many primary and secondary amines and generally proceeds with high efficiency.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • XPhos Ligand (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 - 0.2 M concentration)

  • Argon or Nitrogen gas supply

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge flask with Pd precatalyst, ligand, and NaOtBu B Add this compound A->B C Add amine coupling partner B->C D Add anhydrous, degassed toluene C->D E Heat to 80-110 °C D->E F Monitor progress by TLC/LC-MS E->F G Cool to RT, quench with water F->G H Extract with Ethyl Acetate G->H I Dry organic layer (MgSO₄) & concentrate H->I J Purify by column chromatography I->J K K J->K Characterize Pure Product

Caption: Standard workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (e.g., 0.02 equiv), XPhos ligand (0.02 equiv), and sodium tert-butoxide (1.4 equiv). This is best performed in a glovebox.

  • Reagent Addition: Remove the flask from the glovebox (if used) and place it under a positive pressure of argon. Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve the desired concentration (e.g., 5 mL for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol 2: Procedure for Base-Sensitive Substrates using a Weaker Base (K₃PO₄)

This protocol is recommended if the strong base in Protocol 1 leads to substrate decomposition or significant side product formation.

Key Modifications from Protocol 1:

  • Base: Use potassium phosphate (K₃PO₄) (2.0 equiv) instead of NaOtBu.

  • Temperature: A higher temperature (e.g., 110 °C) may be required to achieve a reasonable reaction rate.

  • Solvent: 1,4-Dioxane or tert-butanol can sometimes be more effective with weaker bases.

Data Summary: Typical Reaction Parameters

ParameterCondition A (Strong Base)Condition B (Weak Base)Rationale & Causality
Pd Precatalyst XPhos Pd G3 (1-2 mol%)RuPhos Pd G3 (2-3 mol%)Precatalysts ensure reliable formation of the active Pd(0) species.[4]
Ligand XPhos (1-2 mol%)RuPhos (2-3 mol%)Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[1][2]
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)NaOtBu is highly active but can cause side reactions. K₃PO₄ offers better functional group tolerance.[5]
Solvent Toluene1,4-DioxaneChoice depends on solubility and boiling point. Must be anhydrous and oxygen-free.[9][10]
Temperature 80-100 °C100-110 °CWeaker bases often require more thermal energy to drive the reaction to completion.[11]
Concentration 0.1 - 0.5 M0.1 - 0.5 MAffects reaction kinetics; must ensure all components remain dissolved.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination).2. Inappropriate ligand/base combination.3. Insufficient temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[9] Use a fresh precatalyst.2. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases.3. Increase the reaction temperature in 10 °C increments.[9]
Hydrodehalogenation The primary side reaction where the bromine is replaced by hydrogen.This can be ligand or base dependent. Try a different ligand or a slightly weaker base.
Substrate Decomposition The substrate is sensitive to the strong base.Switch to a weaker base like K₃PO₄ or Cs₂CO₃ as outlined in Protocol 2.[5]
Formation of O-Arylated Product The hydroxyl group is competing with the amine nucleophile.This indicates the base is deprotonating the alcohol. Use a weaker base (K₃PO₄) and ensure the amine is a better nucleophile. Protecting the alcohol may be necessary in extreme cases.

References

The Lynchpin in Modern Drug Synthesis: Application Notes for (2-Bromo-5-methylphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficiency and ingenuity of synthetic routes are paramount to the successful development of novel therapeutics. Specific structural motifs often emerge as "privileged scaffolds" due to their versatile reactivity and their prevalence in biologically active molecules. (2-Bromo-5-methylphenyl)methanol is one such unassuming yet powerful building block. Its strategic arrangement of a reactive benzylic alcohol, a versatile aryl bromide, and a modulating methyl group provides chemists with a trifecta of synthetic handles to construct complex molecular architectures.

The 2-bromo-5-methylphenyl scaffold is a key component in a variety of pharmacologically active agents. Its true value lies in the orthogonal reactivity of its functional groups: the hydroxyl group can be readily oxidized or converted into a leaving group, while the bromine atom is primed for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The methyl group, far from being a passive spectator, influences the molecule's electronic properties and lipophilicity, which can be crucial for optimizing a drug candidate's pharmacokinetic profile and target engagement.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will dissect its key transformations, provide detailed, field-proven protocols for its use, and illustrate its strategic role in the synthesis of a key intermediate for Canagliflozin, a potent SGLT2 inhibitor for the treatment of type 2 diabetes.

Part 1: Foundational Transformations of this compound

The utility of this compound stems from its capacity to be readily converted into more reactive intermediates. The two most common and powerful transformations involve the activation of the benzylic alcohol and its oxidation to the corresponding aldehyde.

Conversion to (2-Bromo-5-methylphenyl)methyl Bromide: Activating the Benzylic Position

To leverage the benzylic position for nucleophilic substitution or organometallic coupling reactions, the hydroxyl group must first be converted into a better leaving group. The Appel reaction provides a mild and highly efficient method for this transformation, converting the alcohol to the corresponding benzyl bromide.

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): This pair of reagents forms the core of the Appel reaction. PPh₃ acts as an oxygen scavenger, and CBr₄ serves as the bromine source. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion in an SN2 reaction. This method is preferred for its mild conditions, which helps to avoid side reactions.

  • Tetrahydrofuran (THF) as Solvent: THF is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reagents. Its etheric nature ensures it does not interfere with the reactive intermediates.

  • 0 °C to Room Temperature: The initial cooling to 0 °C is crucial for controlling the exothermic reaction that occurs upon mixing the reagents. Allowing the reaction to proceed to room temperature ensures the transformation goes to completion.

Protocol 1: Synthesis of 1-Bromo-2-(bromomethyl)-4-methylbenzene [1]

Objective: To convert this compound to its corresponding benzyl bromide for subsequent coupling reactions.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0201.061.0201 mg
Triphenylphosphine (PPh₃)3.0262.293.0787 mg
Carbon Tetrabromide (CBr₄)3.0331.633.0995 mg
Tetrahydrofuran (THF), anhydrous-72.11-5 mL

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (201 mg, 1.0 mmol) and triphenylphosphine (787 mg, 3.0 mmol).

  • Dissolve the solids in anhydrous THF (5 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Gradually add carbon tetrabromide (995 mg, 3.0 mmol) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 23 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with hexane and diethyl ether.

  • Filter the solution through a pad of silica gel to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane) to afford the desired 1-bromo-2-(bromomethyl)-4-methylbenzene.

Expected Outcome: The product is typically obtained as a colorless oil or low-melting solid with yields in the range of 55-65%.

Oxidation to 2-Bromo-5-methylbenzaldehyde: A Gateway to Diverse Functionalities

The oxidation of the benzylic alcohol to the corresponding aldehyde opens up a vast array of synthetic possibilities, including Wittig reactions, Grignard additions, and reductive aminations. A variety of modern oxidation protocols can achieve this transformation efficiently, with the Swern oxidation and its variants being particularly reliable.

Causality of Experimental Choices:

  • Dimethyl Sulfoxide (DMSO) and an Activator (e.g., Oxalyl Chloride): In the Swern oxidation, DMSO is the terminal oxidant. It is "activated" by an electrophilic agent like oxalyl chloride, forming a highly reactive sulfonium species.

  • Triethylamine (Et₃N): A hindered, non-nucleophilic base is required to deprotonate the intermediate formed after the alcohol attacks the sulfonium species, which then collapses to form the aldehyde, dimethyl sulfide, and protonated base.

  • Low Temperature (-78 °C): The reaction is conducted at very low temperatures to ensure the stability of the reactive intermediates and prevent side reactions.

Protocol 2: Swern Oxidation of this compound [2]

Objective: To synthesize 2-Bromo-5-methylbenzaldehyde, a versatile intermediate for further molecular elaboration.

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Oxalyl Chloride1.5126.931.50.13 mL
Dimethyl Sulfoxide (DMSO)2.078.132.00.15 mL
Dichloromethane (DCM), anhydrous-84.93-10 mL
This compound1.0201.061.0201 mg
Triethylamine (Et₃N)5.0101.195.00.70 mL

Step-by-Step Methodology:

  • To a dry three-neck flask under an inert atmosphere, add anhydrous DCM (5 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (0.13 mL, 1.5 mmol) to the DCM, followed by the dropwise addition of DMSO (0.15 mL, 2.0 mmol). Stir for 10 minutes.

  • Add a solution of this compound (201 mg, 1.0 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (0.70 mL, 5.0 mmol) dropwise to the mixture.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-Bromo-5-methylbenzaldehyde.

Expected Outcome: The aldehyde is typically obtained as a white to pale yellow solid with high purity and yields often exceeding 85%.

Part 2: Multi-Step Synthesis Application: A Key Intermediate for Canagliflozin

The true power of this compound is demonstrated in its application in multi-step syntheses of high-value pharmaceutical targets. The following workflow outlines the synthesis of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a crucial intermediate in the industrial synthesis of the anti-diabetic drug Canagliflozin.[3][4]

This synthetic pathway first involves the conversion of the starting alcohol to the benzyl bromide (as per Protocol 1), followed by a coupling reaction and a subsequent reduction.

G cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Friedel-Crafts Alkylation cluster_step3 Step 3: Reduction A This compound B 1-Bromo-2-(bromomethyl)-4-methylbenzene A->B PPh₃, CBr₄ THF, 0°C to rt (Protocol 1) C (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone B->C 2-(4-fluorophenyl)thiophene Lewis Acid (e.g., AlCl₃) DCM D 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Canagliflozin Intermediate) C->D KBH₄, AlCl₃ THF, 50-55°C

Caption: Synthetic workflow from this compound to a key Canagliflozin intermediate.

Protocol 3: Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Objective: To execute a multi-step synthesis to produce a key intermediate for Canagliflozin, starting from the activated benzyl bromide derivative of this compound.

This protocol assumes the successful synthesis of 1-bromo-2-(bromomethyl)-4-methylbenzene from Protocol 1. The subsequent steps are adapted from patented industrial syntheses.[4]

Step A: Friedel-Crafts Reaction to Form the Ketone Intermediate

  • In a reaction vessel under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise.

  • Slowly add a solution of 1-bromo-2-(bromomethyl)-4-methylbenzene (1.0 equivalent) in DCM to the mixture.

  • Allow the reaction to stir at 0-5 °C for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, extract the aqueous phase with DCM, and combine the organic extracts.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.

Step B: Reduction to the Final Intermediate [5]

  • Dissolve the ketone intermediate (1.0 equivalent, e.g., 20 g) in anhydrous tetrahydrofuran (THF) (e.g., 200 mL).

  • Add potassium borohydride (KBH₄) (e.g., 4.4 g) followed by anhydrous aluminum chloride (AlCl₃) (e.g., 14.2 g).

  • Heat the reaction mixture to 50-55 °C and maintain for approximately 12 hours.

  • Monitor the reaction for the complete consumption of the ketone.

  • Cool the reaction and quench by the slow addition of water (e.g., 40 mL).

  • Extract the mixture with an organic solvent like ethyl acetate (e.g., 200 mL).

  • Wash the organic layer, dry it over a drying agent, and concentrate under reduced pressure to yield 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.

StepProductStarting MaterialKey ReagentsTypical YieldPurity (reported)
A (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanoneBenzyl Bromide DerivativeAlCl₃, 2-(4-fluorophenyl)thiophene~70-80%>98%
B 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiopheneKetone Intermediate from Step AKBH₄, AlCl₃>94%>98.5%[5]

Part 3: The Broader Context and Future Directions

The utility of the 2-bromo-5-methylphenyl scaffold is not limited to the synthesis of SGLT2 inhibitors. The bromine atom serves as a linchpin for introducing molecular diversity through various cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds for Medicinal Chemistry A This compound Derivative (Ar-Br) B Suzuki Coupling (with Boronic Acids/Esters) A->B Pd Catalyst Base C Heck Coupling (with Alkenes) A->C Pd Catalyst Base D Sonogashira Coupling (with Terminal Alkynes) A->D Pd/Cu Catalysts Base E Buchwald-Hartwig Amination (with Amines) A->E Pd Catalyst Base F Bi-aryl Compounds B->F G Stilbene Derivatives C->G H Aryl-alkyne Structures D->H I Di-aryl Amines E->I

Caption: Versatility of the aryl bromide in cross-coupling reactions for scaffold diversification.

By employing reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, researchers can rapidly generate libraries of compounds from a common intermediate derived from this compound. This modular approach is invaluable in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's properties to enhance potency, selectivity, and pharmacokinetic parameters. The continued exploration of novel coupling partners and catalytic systems will further expand the synthetic utility of this versatile building block, solidifying its place in the medicinal chemist's toolbox for years to come.

References

Application Notes & Protocols: The Strategic Use of (2-Bromo-5-methylphenyl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. (2-Bromo-5-methylphenyl)methanol, a benzylic alcohol distinguished by its ortho-bromo and para-methyl substitutions, has emerged as a highly valuable and versatile building block. Its molecular architecture offers three distinct points for chemical modification: the reactive benzylic alcohol, the strategically placed aryl bromide amenable to cross-coupling, and the methyl group which can influence steric and electronic properties.

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, detailing not just the protocols but the underlying chemical principles that make it an indispensable tool for constructing complex pharmaceutical intermediates. The applications discussed herein are foundational for the synthesis of various active pharmaceutical ingredients (APIs), including those used in the treatment of overactive bladder and premature ejaculation.

Part 1: Core Synthetic Transformations & Pharmaceutical Relevance

The utility of this compound stems from the selective reactivity of its functional groups. The hydroxyl and bromo moieties can be targeted under distinct reaction conditions, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Oxidation to 2-Bromo-5-methylbenzaldehyde: A Gateway to Key Pharmacophores

The oxidation of the benzylic alcohol to the corresponding aldehyde is often the first and most crucial step in many synthetic routes. This transformation converts the nucleophilic alcohol into an electrophilic aldehyde, opening a gateway for reactions like reductive amination, Wittig reactions, and aldol condensations. The resulting 2-bromo-5-methylbenzaldehyde is a direct precursor to the core structure of drugs like Tolterodine.

Causality of Reagent Choice: The selection of an oxidizing agent is paramount to avoid over-oxidation to the carboxylic acid or unwanted side reactions. Mild, selective reagents are preferred.

  • Pyridinium chlorochromate (PCC): A classic and reliable choice for oxidizing primary alcohols to aldehydes without significant over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[1] This method is exceptionally mild and avoids the use of heavy metals, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.

Experimental Protocol: Swern Oxidation of this compound

Objective: To synthesize 2-Bromo-5-methylbenzaldehyde with high yield and purity.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (5.0 eq)

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 45 minutes.

  • Slowly add triethylamine (5.0 eq) to the flask. The mixture may become thick. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-bromo-5-methylbenzaldehyde.

O-Alkylation and Ether Synthesis: Building Blocks for Serotonin Reuptake Inhibitors

The hydroxyl group of this compound can be readily deprotonated to form an alkoxide, which serves as a potent nucleophile in Williamson ether synthesis. This reaction is fundamental for creating aryl ether linkages found in numerous pharmaceuticals. For instance, while not a direct precursor, this type of etherification chemistry is central to the synthesis of molecules related to Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[2]

Causality of Reagent Choice:

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is highly effective as it generates the sodium alkoxide and hydrogen gas, which is irreversibly removed from the reaction.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not interfering with the nucleophilicity of the alkoxide.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The aryl bromide functionality is a powerful handle for creating new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[3] This capability allows for the late-stage introduction of complex molecular fragments, a strategy highly valued in drug discovery for generating libraries of analogues.

A. Suzuki-Miyaura Coupling: The Suzuki reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C(sp²)-C(sp²) bond.[4][5] This is one of the most robust and widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[6]

B. Sonogashira Coupling: The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes.[7][8][9] This reaction is the most reliable method for synthesizing arylalkynes, which are important structural motifs in many biologically active molecules.[10][11]

Causality of Reagent Choice:

  • Palladium Catalyst: The choice of palladium source and, critically, the ligand, determines the efficiency of the catalytic cycle.[5] Biarylphosphine ligands (e.g., XPhos, SPhos) are often used for challenging couplings as they promote the rate-limiting oxidative addition step and subsequent reductive elimination.[12]

  • Base (Suzuki): A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step of the Suzuki catalytic cycle.[6]

  • Copper(I) Co-catalyst (Sonogashira): In the Sonogashira reaction, a copper(I) salt (e.g., CuI) is typically used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene/Water mixture (e.g., 4:1)

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/water solvent mixture via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography to yield the biphenyl product.

Part 2: Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for Suzuki Coupling
EntryPalladium Catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2.5)Toluene/H₂O1001285
2Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)Dioxane901091
3XPhos Pd G3 (1)K₃PO₄ (2.0)THF/H₂O70695

This table summarizes typical outcomes for Suzuki couplings. Actual yields may vary based on substrate and precise conditions.

Diagrams of Key Processes

Diagram 1: Synthetic Utility Workflow

A visual representation of how this compound is transformed into more complex intermediates.

G A This compound B Oxidation (e.g., Swern) A->B E O-Alkylation (e.g., Williamson Ether Synthesis) A->E G Cross-Coupling (e.g., Suzuki, Sonogashira) A->G C 2-Bromo-5-methylbenzaldehyde B->C D Reductive Amination, Wittig, etc. C->D F Aryl Ether Intermediates E->F H Biaryl or Arylalkyne Scaffolds G->H

Caption: Key synthetic pathways starting from this compound.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.[5][13]

SuzukiCycle cluster_cycle Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)-R² L₂ TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound stands out as a strategic and economically viable starting material for the synthesis of complex pharmaceutical intermediates. Its predictable reactivity at two distinct functional centers—the benzylic alcohol and the aryl bromide—provides chemists with a reliable platform for building molecular complexity through a sequence of high-yielding and well-understood chemical transformations. The protocols and principles outlined in this guide demonstrate its broad applicability in modern drug development, from the construction of core scaffolds to the late-stage diversification of lead compounds. As the demand for efficient and modular synthetic routes continues to grow, the importance of versatile building blocks like this compound in the pharmaceutical industry is set to increase even further.

References

Derivatization of the hydroxyl group of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of the Hydroxyl Group of (2-Bromo-5-methylphenyl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a benzylic alcohol intermediate pertinent to the synthesis of pharmaceuticals and other fine chemicals. The functional heart of this molecule, the hydroxyl group, often requires chemical modification—or derivatization—to facilitate analysis or to serve as a protecting group during multi-step synthesis. This guide provides an in-depth exploration of the rationale, strategies, and detailed protocols for the derivatization of this compound's hydroxyl group. We present validated, step-by-step methods for silylation, primarily for gas chromatography-mass spectrometry (GC-MS) analysis, and acylation for applications in liquid chromatography or as a robust protective strategy. The causality behind procedural choices, troubleshooting, and methods for verifying successful derivatization are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

The Rationale for Derivatization

The primary hydroxyl group of this compound imparts polarity and reactivity that can be disadvantageous for certain analytical techniques or synthetic pathways. Derivatization is the process of chemically modifying this functional group to produce a new compound with properties more suitable for a specific application.[1][2]

The core reasons for derivatizing this benzylic alcohol include:

  • Enhancing Volatility for Gas Chromatography (GC): The polar hydroxyl group engages in strong intermolecular hydrogen bonding, resulting in a relatively high boiling point and low volatility.[1] For GC analysis, where analytes must be vaporized without decomposition, this is problematic. Converting the -OH group to a less polar ether or ester derivative significantly increases its volatility.[2][3]

  • Improving Thermal Stability: Benzylic alcohols can be susceptible to thermal degradation in a hot GC inlet. Masking the hydroxyl group enhances the molecule's stability, ensuring it reaches the detector intact and providing more accurate quantification.[1]

  • Improving Chromatographic Behavior: Polar hydroxyl groups can interact with active sites on GC columns, leading to peak tailing and poor resolution. Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[1]

  • Protecting Group Strategy in Synthesis: In a multi-step synthesis, the reactive hydroxyl group might interfere with reagents intended for another part of the molecule. Temporarily converting it to a stable, non-reactive derivative (a "protecting group") allows other reactions to proceed.[4][5][6] This group can be selectively removed later to regenerate the alcohol.

  • Enhancing Detectability for Liquid Chromatography (LC): While the phenyl ring offers some UV absorbance, attaching a chromophoric group via derivatization can significantly boost the detector response for trace-level analysis in HPLC.[7]

Strategic Selection of a Derivatization Method

The choice of derivatization reagent and method depends entirely on the end goal. The presence of an ortho-bromo substituent on the phenyl ring may introduce minor steric considerations, but the primary benzylic alcohol is generally accessible.

Strategy Common Reagents Primary Application Advantages Considerations
Silylation BSTFA, MSTFA, TMCS (catalyst), TMSIGC-MS AnalysisForms highly volatile and thermally stable silyl ethers; reagents are highly reactive and reactions are often rapid.[3][8]Derivatives are sensitive to moisture; reagents and byproducts can be corrosive to GC columns if not handled properly.[1][3]
Acylation Benzoyl Chloride, Acetic Anhydride, Perfluorinated Acyl HalidesProtecting Group, HPLC-UV Analysis, GC-ECD AnalysisForms stable esters; introduces chromophores (e.g., benzoyl) or electrophores (halogenated groups) for enhanced detection.[1][7][9]Reactions can produce corrosive acid byproducts (e.g., HCl) that must be neutralized.[10]
Alkylation (Etherification) Benzyl Bromide (BnBr), Methyl Iodide (MeI)Protecting GroupForms very stable ethers that are robust to a wide range of reaction conditions (non-acidic).[4][6]Deprotection often requires harsh reductive conditions (e.g., catalytic hydrogenolysis) which may not be compatible with other functional groups.[11]

Experimental Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Reagents are often moisture-sensitive, corrosive, and/or toxic.

Protocol 1: Silylation for GC-MS Analysis

This protocol is designed to convert this compound into its more volatile trimethylsilyl (TMS) ether, ideal for GC-MS identification and quantification. The reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.

cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_analysis Analysis A 1. Weigh ~1 mg of This compound B 2. Place in a 2 mL GC autosampler vial A->B C 3. Add 500 µL of a suitable solvent (e.g., Pyridine) B->C D 4. Add 100 µL of BSTFA + 1% TMCS C->D E 5. Cap vial tightly and vortex D->E F 6. Heat at 60-70°C for 30 minutes E->F G 7. Cool to room temperature F->G H 8. Inject 1 µL into the GC-MS system G->H

Caption: Workflow for silylation of this compound.

  • Reagent Preparation: Use anhydrous solvents. Pyridine is often used as it acts as both a solvent and an acid scavenger. Alternatively, acetonitrile or dichloromethane can be used.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine to the vial. Ensure the sample is fully dissolved.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. The TMCS catalyzes the reaction, especially for sterically hindered alcohols.[3]

  • Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds. Heat the vial in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

  • GC Chromatogram: The retention time of the derivatized product will be significantly earlier than that of the underivatized alcohol. The peak shape should be sharp and symmetrical.

  • Mass Spectrum: The TMS derivative will show a characteristic mass spectrum. Expect to see a molecular ion (M+) and fragments corresponding to the loss of a methyl group (M-15) and the prominent tropylium-like ion at m/z 91. The presence of bromine will be indicated by the characteristic M, M+2 isotopic pattern.

cluster_reactants Reactants cluster_products Products Start this compound (R-OH) Product TMS Ether Derivative (R-O-Si(CH3)3) Start->Product  Pyridine, 60°C SN2-like mechanism Reagent BSTFA (silylating agent) Byproduct Byproducts

Caption: Silylation of the benzylic alcohol to form a TMS ether.

Protocol 2: Acylation with Benzoyl Chloride (Schotten-Baumann Reaction)

This protocol describes the formation of a benzoyl ester. This derivative is highly stable and possesses a strong UV chromophore, making it suitable for HPLC-UV analysis or as a protecting group in organic synthesis. The reaction is typically performed under basic conditions to neutralize the HCl byproduct.[9]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a mild base, such as triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq), to the solution and stir. The base will act as a nucleophilic catalyst and an acid scavenger.[10]

  • Acylating Agent Addition: Cool the mixture in an ice bath (0°C). Slowly add benzoyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and excess benzoyl chloride.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude ester can be purified by flash column chromatography on silica gel if high purity is required for subsequent synthetic steps.

  • TLC: The product ester will have a higher Rf value (be less polar) than the starting alcohol.

  • HPLC: The benzoyl ester will be strongly retained on a reverse-phase column (e.g., C18) and will exhibit strong absorbance around 230-254 nm.

  • NMR Spectroscopy: ¹H NMR will show the disappearance of the broad -OH proton signal and the appearance of new aromatic protons from the benzoyl group. The benzylic -CH₂- protons will likely shift downfield.

cluster_reactants Reactants cluster_products Products Start this compound (R-OH) Product Benzoyl Ester Derivative (R-O-COPh) Start->Product  Triethylamine (Base)  DCM, 0°C to RT Nucleophilic Acyl Substitution Reagent Benzoyl Chloride (PhCOCl) Byproduct Triethylammonium Chloride (Et3N·HCl)

Caption: Acylation of the benzylic alcohol to form a benzoyl ester.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Silylation Reaction 1. Moisture in sample or solvent. 2. Insufficient reaction time/temperature. 3. Reagent has degraded due to improper storage.1. Ensure all glassware is oven-dried and use anhydrous solvents. Lyophilize sample if necessary.[12] 2. Increase reaction temperature to 70-80°C or extend time to 1 hour. 3. Use a fresh, unopened vial of silylating reagent.
Incomplete Acylation Reaction 1. Insufficient base to scavenge HCl byproduct. 2. Benzoyl chloride has hydrolyzed.1. Increase the amount of base (Et₃N or pyridine) to 1.5 equivalents. 2. Use freshly distilled or a new bottle of benzoyl chloride.
Low Yield after Workup 1. Product is partially water-soluble. 2. Emulsion formation during extraction.1. Perform additional extractions of the aqueous layer. 2. Add brine to the separatory funnel to help break the emulsion.
Multiple Peaks in GC/LC 1. Side reactions due to harsh conditions. 2. Incomplete reaction showing both starting material and product.1. For acylation, ensure the reaction is cooled before adding the acyl chloride. For silylation, avoid excessive temperatures. 2. Refer to solutions for incomplete reactions.

Conclusion

The derivatization of the hydroxyl group in this compound is a versatile and essential tool for both analytical characterization and synthetic chemistry. Silylation provides a rapid and effective method to prepare the molecule for GC-MS analysis by increasing its volatility and thermal stability. Acylation offers a pathway to create stable ester derivatives that can serve as protecting groups or be used for sensitive HPLC-UV detection. The selection of the appropriate strategy is dictated by the desired outcome, and successful execution relies on careful attention to reaction conditions, particularly the exclusion of moisture and the use of appropriate catalysts or bases. The protocols provided herein serve as a validated starting point for researchers to confidently and effectively modify this important chemical intermediate.

References

Application Note & Protocols: Selective Oxidation of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the primary benzylic alcohol, (2-Bromo-5-methylphenyl)methanol, to its corresponding aldehyde, 2-Bromo-5-methylbenzaldehyde. This aldehyde is a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The primary challenge in this transformation is achieving high conversion and selectivity while preventing over-oxidation to the carboxylic acid.[1][2] This document explores the mechanistic rationale behind several prevalent oxidation methodologies, offers a comparative analysis to guide reagent selection, and presents validated, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of 2-Bromo-5-methylbenzaldehyde

2-Bromo-5-methylbenzaldehyde is a bifunctional synthetic intermediate of significant interest. Its aldehyde group serves as a versatile handle for transformations such as Wittig reactions, reductive aminations, and condensations, while the bromo-substituted aromatic ring is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). This dual reactivity allows for the sequential and strategic construction of complex molecular architectures, making it an indispensable precursor for Active Pharmaceutical Ingredients (APIs) and novel agrochemicals.

The conversion of this compound, a primary alcohol, to this valuable aldehyde requires a carefully controlled oxidation. The principal difficulty lies in arresting the oxidation at the aldehyde stage, as many potent oxidizing agents will readily convert the intermediate aldehyde hydrate to the thermodynamically stable carboxylic acid, an undesired byproduct.[1][2][3] The choice of oxidant and reaction conditions is therefore paramount to the success of this synthesis. This guide details several robust methods that offer high selectivity for the desired aldehyde product.

G cluster_main Oxidation of this compound SM This compound (Primary Alcohol) P 2-Bromo-5-methylbenzaldehyde (Target Aldehyde) SM->P Selective Oxidation [Mild Oxidant] BP 2-Bromo-5-methylbenzoic Acid (Over-oxidation Byproduct) P->BP Over-oxidation [Strong Oxidant / H₂O]

Caption: Core synthetic pathway and the challenge of over-oxidation.

Strategic Selection of an Oxidant: A Comparative Analysis

The optimal choice of an oxidizing agent depends on factors such as substrate sensitivity, reaction scale, available equipment, and safety considerations. Four classes of reagents are particularly well-suited for this transformation, each with distinct advantages and operational demands.

Method Key Reagent(s) Temp. (°C) Typical Time Pros Cons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp (20-25)1-4 hExtremely mild, high chemoselectivity, simple workup, avoids toxic metals.[4][5][6]Reagent is potentially explosive[4], poor atom economy, relatively expensive.
PCC Oxidation Pyridinium Chlorochromate (PCC)Room Temp (20-25)2-6 hReliable, widely used, anhydrous conditions prevent over-oxidation.[7][8][9]Chromium(VI) is highly toxic and carcinogenic, requires careful waste disposal.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 to -601-2 hMetal-free, high yields, very mild conditions.[10][11][12]Requires cryogenic temperatures, produces malodorous dimethyl sulfide[12], sensitive to moisture.
TEMPO-Catalyzed TEMPO (cat.), NaOCl (stoich.)0 to Room Temp0.5-3 hCatalytic in TEMPO, uses inexpensive bleach, environmentally benign ("green").[13][14]Biphasic reaction can require vigorous stirring, potential for chlorination byproducts.[13]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for a laboratory setting. All operations involving oxidizing agents should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17][18]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often preferred for small-scale synthesis due to its mildness and high selectivity.[5][19]

Materials & Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.[4] The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates completion.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches any excess DMP.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-Bromo-5-methylbenzaldehyde.

G start Start setup Reaction Setup 1. Dissolve alcohol in anhydrous DCM. 2. Add DMP (1.2 eq) at RT. start->setup monitor Reaction Monitoring 1. Stir for 2-4 hours at RT. 2. Monitor by TLC. setup->monitor quench Quenching & Work-up 1. Dilute with DCM. 2. Quench with NaHCO₃/Na₂S₂O₃. 3. Separate layers and extract. 4. Dry and filter. monitor->quench purify Purification 1. Concentrate under vacuum. 2. Purify via flash chromatography. quench->purify end Pure Aldehyde purify->end

Caption: General experimental workflow for alcohol oxidation.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

A classic and reliable method, though it requires stringent handling of chromium waste. The use of anhydrous solvent is critical to prevent carboxylic acid formation.[1][8]

Materials & Reagents:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add PCC (1.5 eq.) and suspend it in anhydrous DCM.

  • Addition of Alcohol: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.[8] The mixture will turn dark and thick.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with five volumes of diethyl ether and stir for 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel or Celite® to filter off the chromium byproducts. Wash the plug thoroughly with diethyl ether until all the product has been eluted (check with TLC).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

G cluster_mech Simplified PCC Oxidation Mechanism Alcohol R-CH₂-OH Ester Chromate Ester [R-CH₂-O-CrO₂Cl] Alcohol->Ester Nucleophilic Attack PCC PCC (CrVI) PCC->Ester Aldehyde Aldehyde R-CHO Ester->Aldehyde E2-like Elimination (Base-assisted) CrIV CrIV Species Ester->CrIV Reduction

Caption: Key steps in the oxidation of a primary alcohol with PCC.

Safety, Handling, and Troubleshooting

Safety Precautions:

  • General: Always work in a fume hood and wear appropriate PPE.[15][20] Have emergency eyewash and shower facilities readily accessible.[15]

  • Oxidizing Agents: Oxidizers can react violently with combustible or organic materials.[17][18] Store them separately from reducing agents and flammable compounds in a cool, dry place.[15][17]

  • PCC: Chromium(VI) compounds are toxic and carcinogenic. Handle with extreme care and dispose of all chromium-containing waste through designated hazardous waste streams.

  • DMP: While generally stable, DMP is shock-sensitive and potentially explosive, especially when heated.[4] Handle with care and avoid grinding or excessive force.

  • Swern Reagents: Oxalyl chloride is corrosive and toxic. The reaction produces carbon monoxide gas and malodorous dimethyl sulfide. The reaction must be performed in an efficient fume hood.

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
Reaction is sluggish or incomplete 1. Insufficient oxidant. 2. Reagents are of poor quality or wet. 3. Low reaction temperature (for RT reactions).1. Add a small additional portion of the oxidant (e.g., 0.1-0.2 eq.). 2. Use freshly opened or purified reagents and anhydrous solvents. 3. Ensure the reaction is running at the specified temperature.
Formation of carboxylic acid byproduct 1. Presence of water in the reaction mixture. 2. Oxidant is too harsh or reaction time is excessive.1. Use rigorously dried solvents and glassware. Run under an inert atmosphere. 2. Switch to a milder reagent (e.g., from PCC to DMP). Reduce reaction time.
Low isolated yield after work-up 1. Product is water-soluble. 2. Incomplete extraction from the aqueous layer. 3. Adsorption of product onto filtration medium (e.g., silica with PCC).1. Saturate the aqueous layer with NaCl (brine) before extraction. 2. Increase the number of extractions (e.g., from 2 to 3-4). 3. Ensure thorough washing of the filter plug with an appropriate solvent.

References

Application and Protocol for the Purification of (2-Bromo-5-methylphenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of (2-Bromo-5-methylphenyl)methanol, a key intermediate in pharmaceutical and organic synthesis. The protocol emphasizes the principles of silica gel column chromatography, providing researchers, scientists, and drug development professionals with a step-by-step workflow from initial Thin-Layer Chromatography (TLC) analysis to the final isolation of the purified compound. This document is structured to provide not only a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the purification process.

Introduction: The Significance of Purifying this compound

This compound is a substituted benzyl alcohol derivative frequently employed as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps.

A common synthetic route to this compound involves the reduction of 2-bromo-5-methylbenzoic acid. This process can result in a crude product contaminated with unreacted starting material, residual reducing agents, and various byproducts. Column chromatography is a powerful and widely used technique to effectively separate the desired alcohol from these impurities based on their differential adsorption to a stationary phase.

Foundational Principles: Column Chromatography

Column chromatography is a liquid-solid adsorption chromatographic technique. The separation of components in a mixture is based on their differing affinities for the stationary phase (in this case, silica gel) and the mobile phase (the eluting solvent).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous, polar adsorbent. Its surface is rich in silanol groups (-Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A solvent or a mixture of solvents of varying polarity is used to carry the sample through the column. The polarity of the mobile phase is a critical parameter that influences the elution of the compounds.

The separation mechanism relies on the principle of "like attracts like." Polar compounds will have a stronger affinity for the polar silica gel and will thus move more slowly down the column. Conversely, non-polar compounds will interact less with the stationary phase and be carried more readily by the mobile phase, eluting from the column faster.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be achieved on a column. The goal is to find a solvent system that gives a good separation between the desired product and its impurities, with the product having a retention factor (Rƒ) of approximately 0.2-0.4.

Materials for TLC
  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Visualization tools: UV lamp (254 nm)[1][2][3], iodine chamber[1][2], or a chemical stain (e.g., potassium permanganate). Aromatic compounds like this compound are typically UV-active[1][3].

Protocol for TLC Solvent System Development
  • Prepare the TLC Chamber: Line the inside of the developing chamber with filter paper and add the chosen solvent system. Close the lid and allow the chamber to become saturated with solvent vapors for at least 15-20 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot the crude reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting material (2-bromo-5-methylbenzoic acid) if available, as a reference.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. Further visualization can be achieved using an iodine chamber or a suitable stain if necessary[1][2][4].

  • Calculate Rƒ Values: The Rƒ value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the Solvent System:

    • If the spots are all at the bottom (low Rƒ), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the spots are all at the top (high Rƒ), the solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).

    • A good starting point for substituted benzyl alcohols is a mixture of hexanes and ethyl acetate[5]. A common starting ratio is 4:1 hexanes:ethyl acetate.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale accordingly.

Materials and Equipment
  • Glass chromatography column (diameter: 2-4 cm, length: 30-50 cm)

  • Silica gel for flash chromatography (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Eluent (solvent system determined by TLC)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Column Packing: The Foundation of Good Separation

Proper column packing is crucial to achieve good separation. An unevenly packed column will lead to band broadening and poor resolution.

Caption: Workflow for packing the chromatography column.

  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out[6][7]. Add a thin layer (approx. 1 cm) of sand over the plug[6].

  • Prepare the Silica Slurry (Wet Packing): In a beaker, mix the silica gel with the initial eluting solvent to form a slurry. A general rule of thumb is to use about 30-50 g of silica gel for every 1 g of crude material. The slurry should be free of air bubbles[7][8].

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the side of the column to dislodge any air bubbles and to ensure a tightly packed bed[7][9].

  • Equilibrate the Column: Once all the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed. Wash the column with 2-3 column volumes of the eluent to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the silica bed.

Sample Loading: Precision is Key

The goal is to apply the sample to the column in as narrow a band as possible.

Caption: Workflow for sample loading onto the column.

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary[10][11]. Carefully pipette the solution onto the top of the sand layer. Open the stopcock and allow the sample solution to adsorb onto the silica bed. Wash the sides of the column with a small amount of eluent and allow this to adsorb as well.

  • Dry Loading: If the crude product is not very soluble in the eluent, dry loading is recommended[11][12]. Dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate. A good flow rate is typically 5-10 cm/minute drop in solvent level[13].

  • Collect Fractions: Begin collecting fractions in test tubes or flasks as soon as the solvent starts to elute from the bottom of the column.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system used for the column.

  • Gradient Elution (Optional): If the impurities are significantly more polar than the product, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity during the elution to speed up the process[14].

Isolation of the Purified Product
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure this compound.

  • Remove the Solvent: Evaporate the solvent from the combined fractions using a rotary evaporator.

  • Characterize the Product: Determine the yield of the purified product and confirm its identity and purity using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation and Expected Results

Table 1: TLC Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Rƒ of this compoundRƒ of 2-bromo-5-methylbenzoic acidObservations
9:1~0.1~0.0Poor mobility
4:1~0.3~0.05Good separation
1:1~0.6~0.2Rƒ of product is too high

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions3 cm x 40 cm
Amount of Silica50 g
Crude Sample Amount1.5 g
Eluent4:1 Hexanes:Ethyl Acetate
Sample Loading MethodWet Loading
Fraction Size15 mL

Troubleshooting

  • Poor Separation:

    • The solvent system may not be optimal. Re-evaluate using TLC.

    • The column may have been packed improperly.

    • The sample may have been loaded in too large a volume of solvent.

  • Compound Won't Elute:

    • The eluent is not polar enough. Gradually increase the polarity of the eluent.

  • Streaking on TLC/Column:

    • The sample may be too concentrated on the TLC plate.

    • The compound may be acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes help[6].

Safety Precautions

  • This compound is harmful if swallowed and causes skin and eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Silica gel is a fine powder and can be a respiratory irritant. Handle it carefully to avoid creating dust.

  • Organic solvents are flammable. Keep them away from ignition sources.

References

Application Note: A Validated Recrystallization Protocol for the Purification of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of (2-Bromo-5-methylphenyl)methanol via recrystallization. This compound is a valuable substituted benzyl alcohol intermediate in pharmaceutical and materials science research. Synthetic procedures can often yield impurities, such as regioisomers or unreacted starting materials, which necessitate a robust purification method to ensure high purity for subsequent applications. This guide explains the causal logic behind solvent selection, provides a step-by-step experimental workflow, and outlines methods for verifying the purity of the final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity this compound.

Introduction and Physicochemical Properties

This compound is an aromatic alcohol whose purity is critical for the success of downstream synthetic transformations. Recrystallization is a powerful technique for purifying solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent (mother liquor).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 727985-37-7[2]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Appearance Off-white to white solid (expected)General knowledge
Melting Point Not available in literature. A sharp melting point should be determined experimentally post-purification.N/A

The Causality of Solvent Selection

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. The "like dissolves like" principle serves as a foundational guide.[3] this compound possesses both nonpolar (brominated aromatic ring) and polar (hydroxyl group) characteristics, classifying it as a moderately polar molecule.

This dual nature suggests two primary solvent strategies:

  • Single-Solvent System: A single solvent of intermediate polarity that exhibits a large temperature-dependent solubility gradient. Toluene is an excellent candidate. It is non-polar enough to be a poor solvent at room temperature for the moderately polar alcohol but has a high boiling point (111 °C), allowing for significantly increased solubility upon heating.

  • Mixed-Solvent System (Antisolvent Recrystallization): This is often a more flexible approach. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes saturated (cloudy). A Toluene/Hexane or Ethyl Acetate/Hexane system is highly effective for compounds of this type. Toluene or Ethyl Acetate acts as the "good" solvent, while Hexane, a nonpolar solvent, serves as the antisolvent.

This protocol will focus on a Toluene/Hexane mixed-solvent system , which offers excellent control over the crystallization process and typically yields high-purity crystals.

Experimental Protocol: Purification of this compound

This protocol is designed as a self-validating system. Note the expected observations at each stage.

3.1 Materials and Equipment

  • Crude this compound

  • Toluene (Reagent grade)

  • Hexanes (Reagent grade)

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • TLC plates (silica gel with F254 indicator), TLC chamber

  • Melting point apparatus

3.2 Step-by-Step Methodology

Step 1: Initial Dissolution

  • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of toluene (e.g., 5-7 mL).

  • Gently heat the mixture on a hot plate with stirring. Add toluene portion-wise (1-2 mL at a time) until the solid completely dissolves at a near-boiling temperature.

    • Rationale: Using the minimum amount of hot solvent is crucial to create a saturated solution, which maximizes the yield upon cooling. An Erlenmeyer flask is used to minimize solvent evaporation.

Step 2: Hot Filtration (Optional, if insoluble impurities are present)

  • If the hot solution contains visible insoluble material (e.g., dust, inorganic salts), it must be filtered while hot.

  • Pre-heat a separate 100 mL Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

  • Add a small excess of hot toluene (~2-3 mL) to the dissolved mixture to prevent premature crystallization during filtration.

  • Quickly pour the hot solution through the pre-heated filtration setup into the clean, hot flask.

    • Rationale: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents the desired compound from crystallizing prematurely on the filter paper or funnel.

Step 3: Induction of Crystallization via Antisolvent Addition

  • Bring the clear, hot toluene solution back to a gentle boil.

  • Slowly add hexanes dropwise to the boiling solution while stirring.

  • Continue adding hexanes until a persistent cloudiness (turbidity) is observed. This is the saturation point.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution again.

    • Rationale: The addition of the nonpolar antisolvent (hexanes) dramatically reduces the solubility of the target compound, inducing supersaturation, which is the driving force for crystallization. Re-dissolving the initial precipitate ensures that crystallization begins from a homogeneous, saturated solution, promoting the formation of pure, well-defined crystals.

Step 4: Cooling and Crystal Growth

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Rationale: Slow cooling is essential for forming large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice. Cooling in an ice bath further decreases the compound's solubility, thereby increasing the final yield.

Step 5: Isolation and Washing of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes (or an ice-cold toluene/hexane mixture, e.g., 1:5 v/v).

  • Continue to pull a vacuum for 5-10 minutes to partially dry the crystals.

    • Rationale: The crystals are washed with a cold, poor solvent to remove any adhering mother liquor containing dissolved impurities without significantly dissolving the product.

Step 6: Drying

  • Transfer the crystalline solid to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a vacuum oven at a low temperature (e.g., 40-50 °C) or by air-drying in a desiccator.

  • Determine the final weight and calculate the percent recovery.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Verification A 1. Dissolve Crude Solid in Minimum Hot Toluene B 2. Hot Filter (Optional) to Remove Insolubles A->B if needed C 3. Add Hexane (Antisolvent) to Hot Solution until Cloudy B->C D 4. Cool Slowly to Room Temperature C->D E 5. Cool in Ice Bath to Maximize Yield D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash with Ice-Cold Hexanes F->G H 8. Dry to Constant Weight G->H I 9. Verify Purity (TLC, Melting Point) H->I

Caption: Recrystallization workflow for this compound.

Verification of Purity

A self-validating protocol requires confirmation of the outcome.

  • Thin-Layer Chromatography (TLC): Monitor the purification process by TLC. The purified product should appear as a single, well-defined spot, ideally with a different Rf value than any impurities present in the crude material.

    • Typical Conditions: Silica gel plate, 4:1 Hexanes/Ethyl Acetate eluent.

    • Visualization: The aromatic ring allows for easy visualization under a UV lamp (254 nm), where it will appear as a dark spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting range (typically < 2 °C). The crude starting material will likely melt over a broader and lower temperature range.

    • Procedure: Determine the melting range of the final, dried product. As no literature value is readily available, this experimentally determined, sharp melting point should be recorded for future reference.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. To resolve this, reheat the mixture to dissolve the oil, add more of the "good" solvent (toluene), and allow it to cool more slowly.

  • No Crystals Form: This can happen if too much solvent was used. Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Low Recovery: This is often due to using too much solvent during the dissolution step or washing the final crystals with a solvent that was not sufficiently cold.

References

Scale-up synthesis of (2-Bromo-5-methylphenyl)methanol considerations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (2-Bromo-5-methylphenyl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Transitioning its synthesis from laboratory scale to pilot or industrial scale presents significant challenges related to reaction control, thermal management, and product purification. This application note provides a comprehensive guide for researchers, chemists, and process engineers on the considerations and protocols for the robust scale-up synthesis of this compound. The focus is on the selective reduction of 2-bromo-5-methylbenzoic acid using borane-tetrahydrofuran complex (BH3-THF), emphasizing safety, efficiency, and process control.

Introduction: Strategic Importance and Scale-Up Rationale

The structural motif of substituted benzyl alcohols is prevalent in a multitude of biologically active molecules. This compound, in particular, offers ortho-bromo and para-methyl substitutions, providing versatile handles for subsequent cross-coupling reactions and functional group transformations. While numerous methods exist for the synthesis of benzyl alcohols on a gram scale, industrial production demands a process that is not only high-yielding but also safe, cost-effective, and reproducible.

The primary challenge in scaling up the synthesis of this alcohol lies in the management of the highly energetic reduction of the corresponding carboxylic acid. This guide explains the causality behind experimental choices, from reagent selection to the implementation of Process Analytical Technology (PAT), to ensure a self-validating and safe scale-up protocol.

Synthetic Route Selection for Industrial Application

The most direct and industrially viable route to this compound is the reduction of the commercially available 2-bromo-5-methylbenzoic acid.

Scheme 1: Reduction of 2-Bromo-5-methylbenzoic acid Reaction Scheme (Note: This is a placeholder for the actual reaction scheme which would show the chemical structures.)

While other reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes, particularly BH3-THF, are often preferred for large-scale operations. This preference is grounded in several key factors:

  • Enhanced Safety Profile: BH3-THF is less pyrophoric and easier to handle than LiAlH₄.[1][2]

  • High Selectivity: Borane selectively reduces carboxylic acids to alcohols without affecting many other functional groups, which is advantageous for more complex derivatives.

  • Work-up Procedure: The boric acid byproducts from a borane reduction are generally easier to remove during aqueous work-up compared to the aluminum salts from LiAlH₄ reductions.

Critical Scale-Up Considerations

Reagent Selection and Stoichiometry

On a large scale, the cost and handling of reagents are paramount. BH3-THF is typically available as a 1 M solution in THF. While seemingly dilute, this concentration helps to moderate the reaction rate and improve heat dissipation. A slight excess of the borane reagent (typically 1.1-1.5 equivalents) is often used to ensure complete conversion of the starting material.

Thermal Hazard Management and Reaction Control

The reaction of borane with a carboxylic acid is highly exothermic and proceeds in two main stages:

  • Initial Acid-Base Reaction: Rapid reaction with the acidic proton of the carboxylic acid to form an acyloxyborane intermediate and evolve hydrogen gas.

  • Reduction Step: A subsequent, often slower, reduction of the intermediate to the alcohol.[2]

A delayed exotherm can occur during the reduction step, posing a significant safety risk if not properly managed.[2] The primary method of control is the slow, controlled addition of the BH3-THF solution to the carboxylic acid at a temperature that allows the reactor's cooling system to efficiently remove the generated heat.

The following diagram illustrates the logical relationship for controlling the reaction exotherm.

Exotherm_Control cluster_inputs Controllable Inputs cluster_system System Parameters cluster_outputs Monitored Outputs AdditionRate BH3-THF Addition Rate InternalTemp Internal Reaction Temperature (T_int) AdditionRate->InternalTemp Generates Heat JacketTemp Reactor Jacket Temperature JacketTemp->InternalTemp Removes Heat CoolingCapacity Reactor Cooling Capacity CoolingCapacity->JacketTemp Limits GasEvolution H₂ Gas Evolution Rate InternalTemp->GasEvolution Influences Rate

Caption: Logic for thermal hazard management during borane reduction.

Safe Quenching and Work-up

After the reaction is complete, the excess BH3-THF must be quenched safely. The most common method is the slow, controlled addition of a protic solvent, such as methanol. This process is also highly exothermic and generates a significant volume of hydrogen gas.[1][3] Therefore, the quenching step must be performed at a low temperature (e.g., 0-10 °C) with adequate headspace and venting to an appropriate scrubbing system.

Following the quench, an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) or acid is performed to remove boric acid byproducts and isolate the crude product.

Purification by Crystallization

For pharmaceutical intermediates, high purity is essential. Crystallization is the most effective and scalable method for purifying solid organic compounds.[4] The choice of solvent is critical and should be based on the following criteria:

  • The product should have high solubility at elevated temperatures and low solubility at room temperature or below.

  • The impurities should either be highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should have a relatively low boiling point for easy removal.[5]

  • The solvent should be non-reactive with the product and safe to handle at scale.

A common solvent system for benzyl alcohols is a mixture of a non-polar solvent (like heptane or cyclohexane) and a slightly more polar co-solvent (like ethyl acetate or isopropyl alcohol).

Implementation of Process Analytical Technology (PAT)

To ensure consistency and build a deeper process understanding, PAT can be implemented.[6][7][8] For this reduction, an in-situ FTIR or Raman probe can monitor the reaction in real-time.[9] This allows for:

  • Tracking Reaction Progress: Monitoring the disappearance of the carboxylic acid carbonyl peak (~1700 cm⁻¹) and the appearance of the alcohol C-O stretch.

  • Ensuring Complete Conversion: Precisely determining the reaction endpoint, avoiding unnecessary extensions of reaction time or the use of a large excess of reagent.

  • Improving Safety: Real-time data can provide early warnings of any deviation from normal reaction kinetics.

The following diagram outlines a typical workflow for the scale-up synthesis incorporating these considerations.

Scale_Up_Workflow Start Starting Material: 2-Bromo-5-methylbenzoic Acid ReactorPrep Reactor Preparation (Inert Atmosphere, Cooled to 0-5 °C) Start->ReactorPrep Reaction Controlled Addition of BH3-THF (Monitor T_int and Off-Gas) ReactorPrep->Reaction IPC1 In-Process Control (IPC) (e.g., HPLC, in-situ FTIR) Reaction Completion Check Reaction->IPC1 IPC1->Reaction Incomplete Quench Slow Quench with Methanol (T_int < 10 °C) IPC1->Quench Complete Workup Aqueous Work-up & Solvent Extraction (e.g., EtOAc) Quench->Workup Purification Crystallization (e.g., Heptane/EtOAc) Workup->Purification Isolation Filtration and Drying Purification->Isolation End Final Product: This compound Isolation->End

Caption: General workflow for the scale-up synthesis of this compound.

Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood or an appropriate process bay. Personnel must wear proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[10] Borane reagents react violently with water and can be pyrophoric.[2][10] All equipment must be thoroughly dried before use.

Lab-Scale Protocol (10 g)
  • Reactor Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to an oil bubbler.

  • Reagent Charge: Charge the flask with 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • BH3-THF Addition: Add 1 M BH3-THF solution (56 mL, 56 mmol, 1.2 equiv) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add methanol (20 mL) dropwise. Vigorous gas evolution will occur. Ensure the internal temperature does not exceed 15 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Add ethyl acetate (150 mL) and 1 M HCl (50 mL). Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.

Pilot-Scale Protocol (1.0 kg)
  • Reactor Setup: Use a 50 L glass-lined reactor equipped with a jacketed cooling system, a mechanical stirrer, a thermocouple, a nitrogen purge system vented to a scrubber, and a calibrated dosing pump for reagent addition.

  • Inerting: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charge: Charge the reactor with 2-bromo-5-methylbenzoic acid (1.0 kg, 4.65 mol) and anhydrous THF (10 L).

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • BH3-THF Addition: Add 1 M BH3-THF solution (5.6 L, 5.6 mol, 1.2 equiv) via the dosing pump over 3-5 hours. The addition rate must be linked to the cooling capacity to maintain an internal temperature of ≤ 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour post-addition, then allow it to slowly warm to ambient temperature (20-25 °C) and hold for 4-6 hours.

  • Monitoring (PAT): Use an in-situ FTIR probe to monitor the disappearance of the C=O stretch of the starting material. The reaction is complete when the peak area remains constant.

  • Quenching: Cool the reactor contents to 0-5 °C. Add methanol (2.0 L) subsurface via the dosing pump at a rate that maintains T_int ≤ 15 °C and controls the rate of hydrogen evolution.

  • Work-up: Add water (10 L) and ethyl acetate (15 L). Agitate and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 5% sodium bicarbonate solution (10 L) and then 10% brine solution (10 L).

  • Solvent Swap & Crystallization: Distill off the ethyl acetate/THF under vacuum, replacing it with heptane. Cool the resulting slurry slowly to 0-5 °C to induce crystallization.

  • Isolation: Filter the product using a centrifuge or filter-dryer. Wash the cake with cold heptane and dry under vacuum at ≤ 40 °C to a constant weight.

Data Presentation: Process Parameters and Expected Outcome

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Justification
Starting Material 10.0 g1.0 kg-
Solvent (THF) 100 mL10 L10 mL/g provides good slurry concentration for mixing.
BH3-THF (1M) 56 mL (1.2 equiv)5.6 L (1.2 equiv)Slight excess ensures complete reaction.
Addition Time 60-90 min3-5 hoursControlled by heat removal capacity of the system.
Reaction Temp. 0-10 °C, then RT0-10 °C, then 20-25°CInitial low temp for exotherm control; RT for completion.
Quench Solvent (MeOH) 20 mL2.0 LSufficient to destroy excess borane.
Quench Temp. 0-15 °C0-15 °CCritical for controlling H₂ evolution and exotherm.
Expected Yield 85-95%88-96%High-yielding transformation.
Expected Purity >98% (after cryst.)>99% (after cryst.)Crystallization is highly effective for purification.

Conclusion

The scale-up synthesis of this compound via borane reduction is a robust and efficient process when key parameters are carefully controlled. The primary considerations are the management of reaction exotherms through controlled addition rates and adequate cooling, and the safe quenching of excess reagents. The implementation of Process Analytical Technology can further enhance process control, leading to improved safety, consistency, and quality. The protocols and considerations outlined in this document provide a solid foundation for successfully transitioning this synthesis from the laboratory to industrial-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (2-bromo-5-methylphenyl)methanol. As a critical building block in the development of pharmaceuticals and fine chemicals, optimizing its synthesis for yield and purity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering detailed troubleshooting guides and FAQs to address common challenges.

Section 1: Overview of Synthetic Strategies

The most direct and reliable methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound. The choice of starting material—either 2-bromo-5-methylbenzaldehyde or 2-bromo-5-methylbenzoic acid—dictates the necessary reducing agent and reaction conditions.

  • Route A: Reduction of 2-Bromo-5-methylbenzaldehyde. This is the preferred route due to the high chemoselectivity and mild conditions offered by common hydride reducing agents. The aldehyde functionality is highly susceptible to nucleophilic attack by hydrides.

  • Route B: Reduction of 2-Bromo-5-methylbenzoic Acid. This route is viable but requires a more powerful reducing agent, as carboxylic acids are less electrophilic than aldehydes.

The core of the optimization process lies in selecting the appropriate reducing agent. The two most common choices are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). Their properties and applications are compared below.

Data Presentation: Comparison of Key Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and SelectiveStrong and Unselective
Reduces Aldehydes, Ketones[2][3]Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles[4][5][6]
Solvent Compatibility Protic solvents (Methanol, Ethanol, Water)[2]Anhydrous, non-protic solvents (Diethyl Ether, THF)[5]
Safety Profile Relatively safe; reacts with water to produce H₂ gasHighly reactive; reacts violently with water and protic solvents. Must be handled under an inert atmosphere.[6][7]
Work-up Typically simple aqueous quench.Requires careful, often multi-step, quenching (e.g., Fieser method) to manage reactive aluminum salts.[7]
Section 2: Experimental Protocols

These protocols provide a validated starting point for your synthesis. Always conduct a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis via Reduction of 2-Bromo-5-methylbenzaldehyde with NaBH₄

This is the recommended method for its safety, simplicity, and high yield.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting aldehyde spot indicates completion.

  • Quenching: Cool the flask again in an ice bath. Slowly add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium borate salts until the solution is slightly acidic (pH ~6). Be cautious, as hydrogen gas will be evolved.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or recrystallization if it is a solid at room temperature.

Protocol 2: Synthesis via Reduction of 2-Bromo-5-methylbenzoic Acid with LiAlH₄

This protocol is necessary if starting from the carboxylic acid. Extreme caution is required due to the high reactivity of LiAlH₄.

Step-by-Step Methodology:

  • Preparation: All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon). To a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (2.0-3.0 eq) and anhydrous diethyl ether or THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 2-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction by TLC after taking a small aliquot, quenching it carefully, and spotting it against the starting material.

  • Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Under vigorous stirring, very slowly and cautiously add water (X mL, where X is the number of grams of LiAlH₄ used). Follow this with the slow addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the solid aluminum salts through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

  • Drying & Concentration: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify via flash column chromatography.

Section 3: Visualization & Workflow Diagrams

Reaction Mechanism: Aldehyde Reduction by NaBH₄

Caption: Mechanism of aldehyde reduction using Sodium Borohydride.

Experimental Workflow

workflow Start Dissolve Aldehyde in MeOH Cool Cool to 0 °C Start->Cool Add Slowly Add NaBH₄ Cool->Add React Stir at Room Temp (1-2h) Add->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with 1M HCl Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for NaBH₄ reduction synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the NaBH₄ reduction? A1: The most frequent cause is incomplete reaction due to insufficient reducing agent or reaction time. Another common issue is the premature decomposition of NaBH₄ if the quenching agent (acid) is added too early or if the methanol solvent is contaminated with acid. Finally, product can be lost during the work-up if the extraction is not performed thoroughly.

Q2: Why can't I use Sodium Borohydride to reduce 2-bromo-5-methylbenzoic acid? A2: Sodium Borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids.[3][7] The carboxylate anion, formed by the deprotonation of the acid by the basic NaBH₄, is electron-rich and resists nucleophilic attack by the hydride. A much stronger, more reactive hydride source like LiAlH₄ is required to overcome this energy barrier.[4][6]

Q3: How do I properly monitor the reaction using Thin Layer Chromatography (TLC)? A3: Prepare a TLC plate by spotting three lanes: one with the starting material (SM), one with the co-spot (SM + reaction mixture), and one with the reaction mixture (RM). Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot (visible under UV light) has completely disappeared from the RM lane. The product alcohol will appear as a new spot with a lower Rf value (it is more polar) than the starting aldehyde.

Q4: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)? A4: LiAlH₄ is extremely dangerous if mishandled.

  • Anhydrous Conditions: It reacts violently with water and alcohols, releasing large volumes of flammable hydrogen gas.[6] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere like nitrogen or argon to prevent reaction with atmospheric moisture.

  • Quenching: The quenching process is highly exothermic and must be performed slowly at 0 °C behind a blast shield.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

Q5: My final product is an oil, but the literature reports a solid. What should I do? A5: This indicates the presence of impurities, likely residual solvent or side products, which are depressing the melting point. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, purification by flash column chromatography is the most effective method to remove impurities. After purification, attempt to induce crystallization by dissolving the pure oil in a minimal amount of a hot non-polar solvent (like hexane) and then cooling it slowly.

Section 5: Troubleshooting Guide

Troubleshooting Decision Tree: Low Yield

troubleshooting Start Low Yield Obtained Check_Completion Was reaction complete by TLC? Start->Check_Completion Check_Reagents Possible Cause: - Impure/degraded starting material - Inactive NaBH₄ - Insufficient reagent (1.1 eq min) Check_Completion->Check_Reagents No Check_Workup Problem during work-up? Check_Completion->Check_Workup Yes Check_Conditions Possible Cause: - Reaction time too short - Temperature too low Check_Reagents->Check_Conditions Check_Extraction Possible Cause: - Insufficient extractions - Wrong organic solvent - Emulsion formation Check_Workup->Check_Extraction Yes Check_Purification Possible Cause: - Product loss on silica column - Co-elution with impurity Check_Workup->Check_Purification No

Caption: Decision tree for diagnosing sources of low product yield.

Common Problems & Solutions

Problem 1: The reaction is very slow or stalls completely.

  • Possible Cause A: Inactive Reducing Agent. Sodium borohydride can degrade over time if exposed to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄. You can test its activity by adding a small amount to an acidic solution; vigorous bubbling (H₂ evolution) should occur.

  • Possible Cause B: Low Temperature. While the initial addition is done at 0 °C to control the exotherm, the reaction itself may require room temperature to proceed at a reasonable rate.

    • Solution: After the addition of NaBH₄ is complete, ensure the reaction is allowed to warm to room temperature and stir for the recommended time.[2]

Problem 2: An acidic impurity is found in the final product (confirmed by NMR or extraction into base).

  • Possible Cause A: Oxidized Starting Material. The starting 2-bromo-5-methylbenzaldehyde may have partially oxidized to the corresponding carboxylic acid upon storage. NaBH₄ will not reduce this impurity.

    • Solution: Purify the starting aldehyde by distillation or chromatography before the reaction. Alternatively, remove the acidic impurity from the final product by washing the organic layer with a dilute basic solution (e.g., 5% NaHCO₃) during the work-up.

  • Possible Cause B: Cannizzaro Reaction. If the reaction conditions inadvertently become strongly basic (e.g., contamination with NaOH), aromatic aldehydes lacking an α-hydrogen can undergo disproportionation to yield one molecule of the alcohol and one of the carboxylic acid.[8]

    • Solution: Ensure the reaction medium remains neutral or slightly alcoholic. Avoid adding strong bases. This is more of a theoretical concern in standard NaBH₄ reductions but can occur under non-standard conditions.

Problem 3: The LiAlH₄ reaction mixture turns dark brown or black and yields are low.

  • Possible Cause: Decomposition. This often indicates the presence of impurities in the solvent or starting materials that are catalyzing the decomposition of the highly reactive LiAlH₄.[9] It can also suggest that the reaction temperature was too high.

    • Solution: Use freshly distilled, anhydrous solvents (THF is generally more stable for LiAlH₄ reactions than diethyl ether).[5] Purify the starting carboxylic acid if its purity is questionable. Maintain strict temperature control during the addition of the substrate.

Problem 4: An emulsion forms during the aqueous work-up, making separation difficult.

  • Possible Cause: The formation of fine particulate matter (borate or aluminum salts) and the presence of both aqueous and organic solvents can stabilize emulsions.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[10] This increases the ionic strength of the aqueous layer, which helps to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.

References

Common side products in the synthesis of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-5-methylphenyl)methanol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes:

  • Reduction of 2-Bromo-5-methylbenzaldehyde: This is a common and direct method involving the conversion of the aldehyde functional group to a primary alcohol using a suitable reducing agent.

  • Grignard Reaction: This route involves the formation of a Grignard reagent from a brominated toluene derivative, followed by its reaction with formaldehyde.

Each of these methods, while effective, is susceptible to the formation of specific side products. Understanding the mechanistic origins of these impurities is key to troubleshooting and optimizing your synthesis.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Reduction of 2-Bromo-5-methylbenzaldehyde

This is a widely used method due to the commercial availability of the starting material, 2-bromo-5-methylbenzaldehyde[1]. The general reaction is as follows:

start 2-Bromo-5-methylbenzaldehyde product This compound start->product Reduction reductant Reducing Agent (e.g., NaBH4, LiAlH4)

Caption: Reduction of 2-bromo-5-methylbenzaldehyde.

Q1: I've performed the reduction of 2-bromo-5-methylbenzaldehyde, but my final product is impure. What are the likely side products?

A1: Several side products can arise from this reduction, depending on the choice of reducing agent and reaction conditions. The most common are:

  • Unreacted Starting Material (2-Bromo-5-methylbenzaldehyde): This is the most straightforward impurity and results from an incomplete reaction.

  • Over-reduction Product (2-Bromo-5-methyltoluene): Stronger reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), can sometimes lead to the complete reduction of the aldehyde to a methyl group, especially at elevated temperatures[2].

  • Debrominated Product (m-methylbenzyl alcohol): Reductive dehalogenation is a known side reaction for aryl halides, where the bromine atom is replaced by a hydrogen atom. This can be more prevalent with certain reducing systems or catalysts[3].

  • Cannizzaro Reaction Products (if base is present): In the presence of a base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding carboxylic acid (2-bromo-5-methylbenzoic acid) and alcohol (the desired product).

Q2: How can I minimize the formation of these side products?

A2: Careful control of reaction parameters is crucial:

  • Choice of Reducing Agent: For the reduction of aldehydes to alcohols, Sodium Borohydride (NaBH₄) is generally a milder and more selective reagent than LiAlH₄ and is less likely to cause over-reduction or dehalogenation[4][5].

  • Stoichiometry: Ensure an appropriate molar excess of the reducing agent to drive the reaction to completion and minimize unreacted starting material. However, a large excess, especially of a strong reducing agent, can promote side reactions.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to enhance selectivity and minimize the risk of over-reduction and other side reactions.

  • pH Control: Maintain a neutral or slightly acidic workup to avoid the base-catalyzed Cannizzaro reaction.

Q3: My NMR spectrum shows signals that I can't attribute to the desired product. How can I identify the impurities?

A3: Comparing your experimental spectrum to known data for the potential side products is the best approach. Key distinguishing features would be:

  • Unreacted Aldehyde: A signal in the 9-10 ppm region of the ¹H NMR spectrum corresponding to the aldehydic proton.

  • Over-reduction Product: The disappearance of the alcohol proton and the methylene protons of the benzyl alcohol, and the appearance of a new methyl group signal.

  • Debrominated Product: The aromatic region of the ¹H NMR spectrum will show a different splitting pattern due to the absence of the bromine atom. Mass spectrometry would also show a molecular ion peak corresponding to the debrominated species.

Q4: What is the best way to purify my this compound?

A4: The choice of purification method depends on the nature of the impurities:

  • Column Chromatography: This is a highly effective method for separating the desired alcohol from the less polar starting material (aldehyde) and the non-polar over-reduction and debromination products. A silica gel column with a gradient elution of ethyl acetate in hexanes or petroleum ether is a good starting point.

  • Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-Base Extraction: To remove any acidic byproducts like 2-bromo-5-methylbenzoic acid (from the Cannizzaro reaction), a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) during the workup is effective.

Part 2: Grignard Reaction

This synthetic route typically involves the formation of a Grignard reagent from 2,5-dibromotoluene, followed by a reaction with formaldehyde.

start 2,5-Dibromotoluene grignard 2-Bromo-5-methylphenyl- magnesium bromide start->grignard Grignard Formation mg Mg, Dry Ether/THF product This compound grignard->product Reaction with HCHO formaldehyde 1. Formaldehyde (HCHO) 2. H3O+ workup

Caption: Grignard synthesis of this compound.

Q5: I'm having trouble initiating the Grignard reaction. What could be the issue?

A5: The formation of Grignard reagents is notoriously sensitive to reaction conditions:

  • Moisture: The presence of even trace amounts of water will quench the Grignard reagent as it forms. Ensure all glassware is oven-dried and the solvent (ether or THF) is anhydrous.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Gently crushing the magnesium turnings in a mortar and pestle or using a crystal of iodine as an initiator can help.

  • Initiation Temperature: Gentle heating may be required to initiate the reaction, but be prepared to cool the reaction once it starts, as it is exothermic.

Q6: My Grignard reaction has a low yield of the desired alcohol and a significant amount of a high-boiling side product. What is happening?

A6: A common side reaction in Grignard reagent formation is the Wurtz coupling reaction , where the Grignard reagent reacts with the starting aryl halide to form a biphenyl derivative[6][7][8][9][10]. In this case, the likely side product is 2,2'-dimethyl-5,5'-dibromobiphenyl.

Q7: How can I suppress the Wurtz coupling side reaction?

A7: The following strategies can help minimize Wurtz coupling:

  • Slow Addition: Add the solution of 2,5-dibromotoluene to the magnesium turnings slowly and at a controlled rate. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.

  • Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from aryl bromides as it can help to solvate the Grignard reagent and reduce its reactivity towards the starting material.

Q8: I observe the formation of toluene as a side product. What is the cause?

A8: The formation of toluene indicates that the Grignard reagent has been protonated. This is most likely due to the presence of an acidic proton source, such as water, in the reaction mixture. As mentioned, ensuring strictly anhydrous conditions is paramount for successful Grignard reactions.

Summary of Potential Side Products and Mitigation Strategies

Synthetic RoutePotential Side ProductMechanistic OriginMitigation Strategies
Reduction Unreacted AldehydeIncomplete reactionUse a slight excess of reducing agent, ensure adequate reaction time.
2-Bromo-5-methyltolueneOver-reductionUse a milder reducing agent (NaBH₄), maintain low temperatures.
m-methylbenzyl alcoholReductive dehalogenationChoose a selective reducing agent, avoid harsh conditions.
2-Bromo-5-methylbenzoic acidCannizzaro reactionMaintain neutral or slightly acidic pH during workup.
Grignard 2,2'-Dimethyl-5,5'-dibromobiphenylWurtz couplingSlow addition of aryl halide, controlled temperature, use of THF.
TolueneProtonation of GrignardEnsure strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Reduction of 2-Bromo-5-methylbenzaldehyde with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methylbenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.

  • Workup: Add a dilute solution of hydrochloric acid to neutralize the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Synthesis from 2,5-Dibromotoluene
  • Preparation: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Initiation: Add a small amount of a solution of 2,5-dibromotoluene (1.0 eq) in anhydrous THF to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the mixture.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2,5-dibromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C and slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.

  • Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

References

Technical Support Center: Suzuki Coupling with Sterically Hindered Brominated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling with sterically hindered brominated aromatics. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success of your sterically congested cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a di-ortho-substituted aryl bromide is giving low to no yield. What are the most likely reasons for failure?

Low or no yield in Suzuki couplings involving sterically hindered aryl bromides typically points to issues with one of the key steps in the catalytic cycle: oxidative addition or reductive elimination.[1][2]

  • Slow Oxidative Addition: The palladium(0) catalyst must insert into the carbon-bromine bond. With bulky ortho-substituents, this step can be significantly slowed due to steric clash. The catalyst may struggle to approach the C-Br bond.

  • Difficult Reductive Elimination: After transmetalation, the two bulky aryl groups must come together in the reductive elimination step to form the new C-C bond.[1] High steric congestion around the palladium center can make this step energetically unfavorable, leading to catalyst decomposition or undesired side reactions.[3]

  • Catalyst Decomposition: The catalytically active Pd(0) species can be unstable. If the catalytic cycle is slow due to steric hindrance, the catalyst may have more time to decompose, for example, by forming palladium black.

Q2: What are the best palladium catalysts and ligands for coupling sterically hindered aryl bromides?

For sterically demanding couplings, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You need ligands that are both bulky and electron-rich to promote the key catalytic steps.[4][5]

  • Bulky Monodentate Phosphine Ligands (Buchwald-Type): These are often the go-to choice. Ligands like SPhos, XPhos, and RuPhos are designed to stabilize the monoligated palladium species, which is highly reactive in the oxidative addition step.[6] Their steric bulk also facilitates the final reductive elimination.[7] For instance, SPhos has been successfully used in the synthesis of tetra-ortho-substituted biaryls.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can form very stable palladium complexes.[8] Their unique steric and electronic properties can be advantageous for coupling hindered substrates, sometimes even at room temperature.[9][10]

  • Ferrocenyl and Biaryl Phosphine Ligands: Ligands like Josiphos and various dialkylbiaryl phosphines have also shown great efficacy.[6][11] For example, o-(dicyclohexylphosphino)biphenyl has been used for Suzuki couplings with very low catalyst loadings for a range of substrates, including sterically hindered ones.[12][13]

Here is a table summarizing some recommended ligand types:

Ligand TypeKey FeaturesExamples
Bulky Monodentate Phosphines Electron-rich, sterically demanding, promote oxidative addition and reductive elimination.SPhos, XPhos, RuPhos, BrettPhos[2][6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable complexes, can have flexible steric bulk.IPr, IMes[9][10]
Dialkylbiaryl Phosphines Modular synthesis allows for fine-tuning of steric and electronic properties.cataCXium® A, SPhos[6]
Q3: My reaction is stalling, and I'm observing dehalogenation of my starting material. What's happening and how can I prevent it?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction.[4] This typically occurs after the oxidative addition step. The resulting arylpalladium(II) bromide intermediate can react with a hydride source in the reaction mixture. Potential hydride sources include the solvent (like THF or alcohols), the base, or even the boronic acid reagent itself.

To mitigate dehalogenation:

  • Choice of Base: Use a non-coordinating, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides, which can be sources of hydrides or promote side reactions.[14][15]

  • Solvent Selection: Use anhydrous solvents. While some water is often necessary to facilitate the action of inorganic bases, excess water can be detrimental. Aprotic solvents like dioxane, toluene, or DMF are commonly used.[4]

  • Protect the Boronic Acid: In some cases, using a boronate ester (e.g., a pinacol boronate) instead of a boronic acid can lead to cleaner reactions and reduce side reactions like protodeboronation.

Q4: How do I choose the right base and solvent for a challenging Suzuki coupling?

The base and solvent are not mere spectators; they play active roles in the catalytic cycle.[16][17]

Base Selection: The primary role of the base is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[10][16] For sterically hindered couplings:

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective and compatible with a wide range of functional groups. It's a good starting point for optimization.[6]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is not. Its greater solubility in organic solvents can be advantageous.

  • Aqueous Hydroxides (e.g., NaOH, Ba(OH)₂): While effective in some cases, they can promote dehalogenation and other side reactions, especially with sensitive substrates.[14]

Solvent Selection: The solvent must solubilize the reactants and the catalyst. The polarity of the solvent can also influence the reaction rate and even selectivity.[18][19][20]

  • Aprotic Ethers (Dioxane, THF): These are common, relatively non-polar solvents that work well in many cases.

  • Aromatic Hydrocarbons (Toluene, Xylene): These are non-polar solvents that are useful for higher temperature reactions.

  • Polar Aprotic Solvents (DMF, DMAc): These can sometimes accelerate the reaction but may also promote side reactions. Their use should be carefully evaluated.[19]

  • Aqueous Mixtures: Often, a mixture of an organic solvent and water (e.g., Dioxane/H₂O) is used to dissolve the inorganic base. The amount of water should be carefully optimized.

Q5: I suspect my boronic acid is degrading. How can I address this?

Boronic acids can be unstable under certain conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is especially a problem with electron-rich or heteroaromatic boronic acids.

  • Use a Boronate Ester: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. They can be used directly in the coupling reaction.

  • Use Potassium Aryltrifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation.[21] They slowly release the boronic acid in situ under the reaction conditions.

  • Reaction Setup: Add the boronic acid or its derivative to the reaction mixture just before adding the catalyst and heating. Avoid prolonged exposure to basic, aqueous conditions before the coupling begins.

Visualizing the Challenges

The Suzuki-Miyaura catalytic cycle is a finely balanced process. With sterically hindered substrates, key steps are impeded.

Suzuki_Cycle cluster_hindrance Challenges with Hindered Substrates Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Trans Transmetalation PdII->Trans + Ar'B(OR)₂ + Base DiarylPd Ar-Pd(II)L₂(Ar') Trans->DiarylPd RedElim Reductive Elimination (Can be Slow) DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle with challenging steps for hindered substrates highlighted.

A logical troubleshooting workflow can help systematically address issues.

Troubleshooting_Workflow start Low Yield with Hindered Aryl Bromide check_ligand Is the ligand appropriate? (e.g., Buchwald-type, NHC) start->check_ligand change_ligand Switch to a bulkier, more electron-rich ligand (e.g., SPhos). check_ligand->change_ligand No check_conditions Are the base and solvent optimal? check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Screen bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (Dioxane, Toluene). check_conditions->optimize_conditions No check_reagents Is the boronic acid stable? check_conditions->check_reagents Yes optimize_conditions->check_reagents use_ester Use a pinacol boronate ester or a trifluoroborate salt. check_reagents->use_ester No success Successful Coupling check_reagents->success Yes use_ester->success

Caption: A systematic troubleshooting workflow for hindered Suzuki couplings.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid using a Buchwald-type ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like SPhos Pd G3

  • Bulky phosphine ligand (e.g., SPhos)

  • Sterically hindered aryl bromide

  • Arylboronic acid or boronate ester

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Preparation (if not using a pre-catalyst): In a separate vial, briefly purge with inert gas. Add Pd(OAc)₂ (0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol). Add a small amount of the reaction solvent and stir for a few minutes to form the active catalyst.

  • Reaction Initiation: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5-10 mL) to the Schlenk flask containing the substrates and base. Then, add the catalyst solution (or the solid pre-catalyst).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: The optimal catalyst loading, ligand-to-metal ratio, base, solvent, and temperature will depend on the specific substrates and should be determined through careful optimization.

References

Technical Support Center: Improving the Solubility of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2-bromo-5-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile aryl halide intermediate. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.

Understanding the Challenge: Physicochemical Properties

This compound, with its molecular formula C8H9BrO, presents a moderate polarity.[1][2][3] Its structure, containing a polar hydroxyl group and a less polar bromotoluene backbone, dictates its solubility profile. While soluble in many organic solvents, achieving the necessary concentration for efficient reaction kinetics without precipitation can be challenging, especially in mixed-solvent systems or at lower temperatures.

PropertyValueSource
Molecular Weight 201.06 g/mol [1][2]
Molecular Formula C8H9BrO[1][2][3]
Appearance Off-white to light yellow solidCommercially available data
Melting Point 49-53 °CCommercially available data

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving sufficiently in my primary reaction solvent. What are my immediate options?

A1: Initial Troubleshooting: Solvent Screening and Temperature Adjustment

The principle of "like dissolves like" is your first guide. The polarity of this compound suggests good solubility in moderately polar to polar aprotic solvents.

Recommended Solvents:

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane

  • Aromatics: Toluene, Xylene

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

  • Other: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)

Troubleshooting Protocol 1: Solvent Screening

  • Small-Scale Test: In separate vials, attempt to dissolve a small, known quantity of this compound in a measured volume of different solvents at room temperature.

  • Observation: Note the solvents in which it dissolves readily, partially, or not at all.

  • Reaction Compatibility: Select a solvent that provides good solubility and is compatible with your reaction conditions (e.g., does not react with reagents, stable at the reaction temperature).

Troubleshooting Protocol 2: Temperature Adjustment

  • Gentle Heating: If solubility is poor at room temperature, gently warm the solvent-solute mixture. Many organic compounds exhibit significantly increased solubility at higher temperatures.

  • Monitor for Precipitation: Once dissolved, allow the solution to cool slowly to your intended reaction temperature. If the material precipitates, this indicates that supersaturation was achieved, and a different solvent system may be necessary for sustained solubility.[4]

Q2: I've tried common solvents with limited success. How can a co-solvent system help?

A2: Leveraging Co-solvency to Fine-Tune Polarity

A co-solvent system involves adding a second, miscible solvent to your primary solvent to modify the overall polarity of the medium, enhancing solute solubility.[5][6] This is a powerful technique when a single solvent isn't effective.[4][7]

Causality: By blending solvents, you create a new solvent environment with an intermediate polarity that can be more favorable for dissolving your substrate than either of the individual components. For instance, adding a polar aprotic solvent like DMF to a less polar solvent like toluene can create a medium that better solvates this compound.

Experimental Protocol: Co-solvent System Development

  • Initial Dissolution: Attempt to dissolve the this compound in your primary reaction solvent.

  • Co-solvent Addition: While stirring vigorously, add a miscible co-solvent dropwise.[4] Common co-solvents include DMF, DMSO, or THF.[7]

  • Observation: Continue adding the co-solvent until the solid is fully dissolved.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio is critical for reproducibility.

  • Reaction Consideration: Be mindful that altering the solvent system can influence reaction kinetics and potentially the product profile.

Q3: My reaction involves an aqueous phase and an organic phase, and my aryl halide is insoluble in the aqueous layer where the other reactant resides. What should I do?

A3: Employing Phase-Transfer Catalysis for Heterogeneous Reactions

Phase-transfer catalysis (PTC) is an indispensable technique for reactions where reactants are located in different, immiscible phases.[4] A phase-transfer catalyst facilitates the transport of a reactant from one phase (e.g., aqueous) to the other (e.g., organic), where the reaction can then occur.[8]

Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase. This new, more lipophilic ion pair can then migrate across the phase boundary into the organic phase to react with the this compound.

Common Phase-Transfer Catalysts:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Aliquat 336 (a mixture of methyltrioctylammonium chlorides)

Workflow for Implementing Phase-Transfer Catalysis

PTC_Workflow cluster_0 System Setup cluster_1 Catalysis cluster_2 Reaction & Monitoring A Charge this compound and organic solvent C Add Phase-Transfer Catalyst (e.g., TBAB, 0.5-5 mol%) A->C B Charge aqueous reactant solution B->C D Stir vigorously to ensure high interfacial area C->D Initiates transport E Heat to desired reaction temperature D->E F Monitor reaction progress (TLC, GC-MS, LC-MS) E->F

Caption: Workflow for using a phase-transfer catalyst.

Q4: I am still struggling with dissolution even after trying different solvents and heating. Is there a physical method to enhance solubility?

A4: Utilizing Sonication for Mechanically Assisted Dissolution

Sonication, the application of ultrasound energy, can be a highly effective physical method to enhance dissolution.[9] The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[10][11] This collapse generates localized hot spots and intense mechanical shockwaves that can break down solid agglomerates and increase the solvent-solute interaction at the surface.[12][13]

Key Advantages:

  • Accelerated Dissolution: Sonication can dramatically reduce the time required to dissolve a stubborn solid.[13]

  • Micro-mixing: It provides intense mixing at a microscopic level, ensuring a homogeneous solution.

  • Reaction Rate Enhancement: In some cases, the energy from cavitation can also accelerate the chemical reaction itself.[12]

Protocol for Sonication-Assisted Dissolution

  • Prepare the Mixture: Combine the this compound and the chosen solvent in a flask.

  • Sonication: Place the flask in an ultrasonic cleaning bath or use an ultrasonic probe.

  • Operate: Turn on the sonicator. The power and duration will depend on the scale and the specific materials.

  • Monitor: Visually monitor the dissolution process. Continue sonication until the solid is fully dissolved or no further change is observed.

  • Caution: Be aware that prolonged sonication can increase the bulk temperature of the solution. Use a water bath for cooling if temperature control is critical.

Q5: How does my choice of solvent affect common cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?

A5: Solvent Choice is Critical for Cross-Coupling Success

The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. It must not only dissolve the aryl halide but also the catalyst, ligand, base, and coupling partner to varying extents.

Suzuki-Miyaura Coupling: This reaction typically involves an organoboron reagent and a base.[14]

  • Common Solvents: Toluene, dioxane, THF, and often with a co-solvent of water or an alcohol like methanol or ethanol.[15][16]

  • Why it Works: The organic solvent dissolves the aryl halide and the palladium catalyst complex. The aqueous or alcohol co-solvent is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the transmetalation step.[15][17] The choice of base and solvent are often interdependent for optimal results.[15]

Buchwald-Hartwig Amination: This reaction couples an amine with the aryl halide.[18][19][20]

  • Common Solvents: Toluene, dioxane, and THF are frequently used. Polar aprotic solvents can also be effective.

  • Why it Works: These solvents are generally effective at dissolving the aryl halide, the amine, and the bulky phosphine-ligated palladium complexes. The choice of solvent can significantly impact the reaction rate and efficiency, and is often optimized in conjunction with the specific ligand and base being used.[21]

Solvent Selection Logic for Cross-Coupling

Solvent_Selection A Identify Reaction Type (e.g., Suzuki, Buchwald-Hartwig) B Consider Reactant Properties - Aryl Halide Solubility - Base Solubility - Amine/Boronic Acid Solubility A->B C Select Primary Solvent (Toluene, Dioxane, THF) B->C D Is a Co-Solvent Needed? (e.g., for base solubility in Suzuki) C->D E Add Co-Solvent (Water, Ethanol, DMF) D->E Yes F Final Solvent System D->F No E->F

Caption: Decision process for solvent selection in cross-coupling.

This guide provides a foundational framework for addressing solubility issues with this compound. Successful organic synthesis often requires empirical optimization, and these protocols offer a systematic approach to achieving a homogeneous and efficient reaction medium.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic modification of (2-Bromo-5-methylphenyl)methanol. This substrate, while a valuable building block, presents unique challenges in cross-coupling reactions due to the steric hindrance from the ortho-methyl group and the presence of a potentially coordinating and reactive benzylic alcohol.

This document provides in-depth guidance on catalyst selection, reaction optimization, and troubleshooting for common palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate these challenges and achieve high-yield, reproducible results.

Logical Framework for Reaction Selection

To assist in choosing the appropriate reaction for your synthetic goal, the following decision tree outlines the primary applications of the most common cross-coupling methods for this substrate.

G start What C-C bond do you want to form? suzuki Aryl or Vinyl C(sp2)-C(sp2) start->suzuki Aryl/Vinyl Coupling Partner heck Alkene C(sp2)-C(sp2) start->heck Alkene Coupling Partner sonogashira Alkyne C(sp2)-C(sp) start->sonogashira Terminal Alkyne Coupling Partner

Caption: Reaction selection decision tree.

I. Catalyst System Selection Guide

The success of any cross-coupling reaction hinges on the synergistic interplay of the palladium source, ligand, base, and solvent.[1] For a sterically hindered and functionalized substrate like this compound, intelligent catalyst selection is paramount.

A. Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming biaryl and aryl-vinyl structures due to its high functional group tolerance and the low toxicity of boronic acid reagents.[1][2][3]

Core Challenge: The primary hurdle is overcoming the steric hindrance of the ortho-methyl group, which can slow both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] The benzylic alcohol can also coordinate to the palladium center, potentially inhibiting catalysis.[6]

Recommended Catalyst Systems:

ComponentRecommendationRationale & In-Text Citations
Pd Source Pd(OAc)₂, Pd₂(dba)₃These are common, reliable Pd(0) precursors that are activated in situ.[2][7] Modern, pre-formed palladacycle precatalysts (e.g., Buchwald G3/G4) offer superior efficiency in generating the active LPd(0) species and are highly recommended for challenging substrates.[8][9]
Ligand Bulky, Electron-Rich Biaryl Phosphines: - SPhos, XPhos, RuPhosThese ligands are the gold standard for sterically demanding substrates. Their bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. This combination leads to faster reaction rates and higher stability of the catalytic species.[6][10]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic inorganic base is required to activate the boronic acid for the transmetalation step.[4][10] K₃PO₄ and Cs₂CO₃ are highly effective and commonly used. The choice of base can significantly impact the reaction outcome.[4][6]
Solvent Toluene/H₂O, Dioxane/H₂O, (Me)THF/H₂OA biphasic solvent system is often optimal. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the transmetalation step.[6][11]
B. Heck Reaction: For C(sp²)–C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[12][13]

Core Challenge: Ensuring high regioselectivity (typically trans) and preventing side reactions like β-hydride elimination from undesired positions.

Recommended Catalyst Systems:

ComponentRecommendationRationale & In-Text Citations
Pd Source Pd(OAc)₂Palladium(II) acetate is the most common and cost-effective catalyst precursor for the Heck reaction.[12][14]
Ligand PPh₃, P(o-tol)₃, or Phosphine-FreeFor standard Heck reactions, triphenylphosphine is often sufficient. In some cases, phosphine-free conditions using a hindered amine base can be effective.[12] N-heterocyclic carbene (NHC) ligands can also be highly active.[13]
Base Et₃N, DBU, iPr₂NHAn organic amine base is typically used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[15][16]
Solvent DMF, NMP, ToluenePolar aprotic solvents are generally preferred to facilitate the ionic intermediates in the catalytic cycle.
C. Sonogashira Coupling: For C(sp²)–C(sp) Alkynylation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating valuable arylacetylene structures.[17][18]

Core Challenge: Catalyst deactivation and the potential for alkyne homocoupling (Glaser coupling), especially when using a copper co-catalyst.

Recommended Catalyst Systems:

ComponentRecommendationRationale & In-Text Citations
Pd Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These palladium complexes are standard for Sonogashira couplings.[19]
Co-catalyst CuI (Copper-Catalyzed) or None (Copper-Free)The traditional method uses CuI to form a copper acetylide, which then undergoes transmetalation with the palladium center.[17][19] Copper-free protocols have been developed to avoid issues with Glaser homocoupling and are often preferred, especially in pharmaceutical synthesis.[17][20]
Base Et₃N, Piperidine, DBUA strong amine base is required to deprotonate the terminal alkyne, making it nucleophilic.[19] DBU has proven particularly effective in copper-free systems.[17]
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used to ensure solubility of the reagents and intermediates.

II. The Palladium Catalytic Cycle

All the reactions described above proceed through a common catalytic cycle. Understanding this mechanism is fundamental to troubleshooting and optimization. The cycle consists of three key steps: oxidative addition, transmetalation (or alkene coordination/insertion for Heck), and reductive elimination.[3][21]

G pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L₂Pd(II)(Ar)(X) (Aryl-Pd Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R-M di_org_pd L₂Pd(II)(Ar)(R) (Di-organo Complex) transmetal->di_org_pd red_elim Reductive Elimination di_org_pd->red_elim product Ar-R (Coupled Product) di_org_pd->product red_elim->pd0 c1 c2

Caption: Generalized catalytic cycle for cross-coupling reactions.

III. Standard Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • K₃PO₄ (2.0-3.0 equiv., finely ground)

  • Toluene and Degassed H₂O (e.g., 5:1 ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, and K₃PO₄ to a dry reaction vessel containing a stir bar.[11]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes. This is critical to prevent catalyst oxidation and homocoupling side reactions.[22][23]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.[7]

  • Reaction: Place the vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously. Vigorous stirring is essential for biphasic reactions to ensure good mixing between the organic and aqueous layers.[8][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose the issue.

G start Problem: Low Yield / No Reaction check_reagents 1. Verify Reagents start->check_reagents check_setup 2. Check Setup start->check_setup check_catalyst 3. Assess Catalyst start->check_catalyst reagent_purity Purity of Starting Materials? Solvents Anhydrous/Degassed? check_reagents->reagent_purity setup_inert Inert Atmosphere Maintained? Sufficient Stirring? check_setup->setup_inert catalyst_activity Catalyst/Ligand Active? Using Efficient Precatalyst? check_catalyst->catalyst_activity optimize 4. Optimize Conditions reagent_purity->optimize setup_inert->optimize catalyst_activity->optimize screen_ligand Screen Ligands optimize->screen_ligand screen_base Change Base/Solvent optimize->screen_base change_temp Increase Temperature optimize->change_temp

Caption: Systematic workflow for troubleshooting failed reactions.

Specific Issues & Solutions

Q1: My reaction shows low or no conversion to the desired product. What are the first steps I should take? A1: Start by verifying the fundamentals.[24]

  • Reagent Quality: Ensure your aryl bromide, coupling partner (e.g., boronic acid), solvent, and base are pure and anhydrous. Moisture and oxygen are common culprits for failed reactions. Solvents should be freshly distilled or from a reliable commercial source.[24]

  • Catalyst Activity: The palladium source and ligands are critical. Pd(II) precatalysts require reduction to the active Pd(0) species in situ. If this is inefficient, the cycle won't start. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more reliable precatalyst system like a Buchwald palladacycle.[8][24]

  • Inert Atmosphere: Palladium catalysts are sensitive to air. Ensure your vessel was properly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the reaction.[6][22]

Q2: I am observing a significant amount of debrominated starting material, (5-methyl-2-tolyl)methanol. What causes this protodebromination? A2: Protodebromination is the replacement of the bromine atom with hydrogen. This side reaction reduces your yield and is often caused by:

  • Proton Sources: The most common cause is the presence of water or other protic impurities in the reaction mixture. Meticulously dry all solvents and reagents.[22]

  • Choice of Base: Some bases can facilitate this pathway. If protodebromination is a major issue, consider screening milder bases or ensuring your base is not a source of protons.[6][22]

Q3: My Suzuki reaction is producing a biphenyl product from the homocoupling of my boronic acid. How can I minimize this? A3: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[25]

  • Rigorous Degassing: This is the most effective solution. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[6]

  • Catalyst Choice: Using a direct Pd(0) source, such as Pd(PPh₃)₄, or a precatalyst that efficiently generates the active Pd(0) species can reduce this side reaction.[6]

  • Lower Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling.[22]

Q4: I am detecting (2-bromo-5-methyl)benzaldehyde or the corresponding benzoic acid in my product mixture. What is causing the oxidation of the alcohol? A4: The benzylic alcohol is susceptible to oxidation, particularly under basic conditions at elevated temperatures.

  • Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it is the primary oxidant.[22]

  • Choice of Base and Solvent: Some base and solvent combinations can promote oxidation. Experiment with different bases (e.g., K₃PO₄ vs. Cs₂CO₃) and solvent systems to find conditions that minimize this side reaction.[22]

  • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the oxidation pathway.[22]

V. Frequently Asked Questions (FAQs)

Q: Can the benzylic alcohol functional group interfere with the reaction? A: Yes. The hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity.[6] It can also be oxidized under certain conditions, as noted in the troubleshooting guide. While protection of the alcohol (e.g., as a silyl ether) is an option, a well-chosen catalyst system with bulky ligands often makes protection unnecessary, improving atom economy.

Q: My desired product is sensitive to strong bases. Are there alternatives? A: Yes. For base-sensitive substrates in Suzuki couplings, milder bases like potassium fluoride (KF) can sometimes be used, although they may require higher temperatures or longer reaction times.[2] Alternatively, recent methods for the deoxygenative coupling of benzyl alcohols with boronic acids can proceed without an external base.[26]

Q: Why are bulky phosphine ligands like SPhos and XPhos so effective for this substrate? A: These ligands possess two key features. First, their large steric bulk helps to create a coordinatively unsaturated palladium center that promotes the final, often rate-limiting, reductive elimination step to form the product. This is especially important when coupling two sterically hindered fragments.[5] Second, they are very electron-rich, which increases the electron density on the palladium center, facilitating the initial oxidative addition into the C-Br bond.[10][27]

Q: Is it better to use a Pd(0) or Pd(II) precatalyst? A: Both can be effective, but modern Pd(II) precatalysts, such as the Buchwald G3/G4 palladacycles or PEPPSI-type catalysts, are often more reliable.[8][9] They are generally more air-stable than many Pd(0) sources like Pd(PPh₃)₄ and are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[8]

VI. References

  • Technical Support Center: 4-Iodobenzyl Alcohol Cross-Coupling Reactions - Benchchem. (URL: 22)

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: 24)

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem. (URL: 6)

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem. (URL: 7)

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: 21)

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). (URL: 28)

  • Heck reaction - Wikipedia. (URL: 12)

  • Cross-Coupling Reactions Guide. (URL: 1)

  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. (URL: 17)

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL: 8)

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: 18)

  • Heck Reaction - Organic Chemistry Portal. (URL: 13)

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: 27)

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. (URL: 20)

  • Heck Reaction - Chemistry LibreTexts. (2023-06-30). (URL: 15)

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: 29)

  • A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem. (URL: 11)

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018-04-04). (URL: 23)

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: 4)

  • Deoxygenative Cross-Coupling of Benzyl Alcohols and Boronic Acids Enabled by Transient Isourea Formation. (URL: 26)

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: 10)

  • Sonogashira coupling - YouTube. (2019-01-07). (URL: 19)

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). (URL: 9)

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021-03-20). (URL: 14)

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. (URL: 16)

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). (URL: 3)

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014-02-06). (URL: 5)

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: 25)

References

Technical Support Center: Reduction of 2-Bromo-5-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 2-bromo-5-methylbenzoic acid to 2-bromo-5-methylbenzyl alcohol. Low yields in this transformation are a common yet solvable issue. This document provides in-depth troubleshooting pathways, validated experimental protocols, and answers to frequently asked questions to help you optimize your reaction and achieve high-purity products consistently.

Introduction: The Challenge of Selective Reduction

2-Bromo-5-methylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its successful reduction to the corresponding benzyl alcohol is a critical step in many synthetic routes. However, the presence of three distinct functional sites—the carboxylic acid, the aryl bromide, and the benzylic methyl group—presents a significant challenge. Achieving a high yield requires a careful choice of reagents and conditions to selectively reduce the carboxylic acid without triggering unwanted side reactions, most notably, reductive dehalogenation. This guide is structured to address these challenges head-on, providing a logical framework for diagnosing and resolving common issues.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed as an interactive diagnostic tool. Identify the primary symptom of your low-yield reaction and follow the suggested troubleshooting steps.

Q1: My reaction is sluggish or yields are very low, and I recover mostly unreacted starting material. What is the likely cause?

This is one of the most common issues and almost always points to a problem with the reducing agent or the reaction setup.

Core Issue: Insufficient active reducing agent is reaching the substrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Reagent Potency: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is notoriously reactive towards atmospheric moisture.[3][4] Exposure to air leads to rapid degradation, rendering it inactive. Borane-THF (BH₃-THF) is more stable but can also decompose over time, especially if stored at temperatures above 4°C.[5]

  • Stoichiometry of Carboxylic Acid Reduction: The reaction between a carboxylic acid and LiAlH₄ begins with an acid-base reaction, where the acidic proton of the carboxyl group is deprotonated by a hydride, releasing hydrogen gas.[6][7] This consumes one equivalent of the hydride. Subsequent reduction of the resulting carboxylate salt requires additional equivalents of the reducing agent. Therefore, using only one equivalent of LiAlH₄ will result in little to no reduction.

Q2: My reaction produced a significant byproduct with a mass corresponding to the loss of bromine (hydrodehalogenation). How can I prevent this?

Observing the debrominated product, 5-methylbenzyl alcohol, indicates that the reaction conditions are too harsh or the chosen reagent lacks the necessary chemoselectivity.

Core Issue: The C-Br bond is being reduced in addition to the carboxylic acid.

Reaction Scheme & Side Reaction:

G Start 2-Bromo-5-methylbenzoic Acid Desired 2-Bromo-5-methylbenzyl Alcohol Start->Desired Desired Pathway (Selective Reduction) Side 5-Methylbenzyl Alcohol Start->Side Side Reaction (Hydrodehalogenation)

Caption: Desired reaction vs. hydrodehalogenation side reaction.

Troubleshooting & Optimization:

  • Switch to a More Selective Reagent: This is the most effective solution. Borane (BH₃) is highly selective for reducing carboxylic acids and typically leaves aryl halides untouched under standard conditions.[8][9][10] This selectivity makes it the superior reagent for this specific transformation.[9]

  • Modify Reaction Conditions: If you must use LiAlH₄, lowering the reaction temperature can significantly suppress the dehalogenation side reaction.

    • Begin the addition of the substrate to the LiAlH₄ slurry at -20°C to 0°C.

    • Allow the reaction to proceed at 0°C or let it warm slowly to room temperature, monitoring carefully by TLC. Avoid prolonged heating or refluxing.

  • Avoid Catalytic Contaminants: Ensure the reaction is free from trace transition metals (like Palladium or Nickel) which can catalyze reductive dehalogenation.[11] Use high-purity reagents and clean glassware.

Q3: The reaction appears complete by TLC, but my isolated yield is poor after workup. Where is my product going?

Product loss during the workup and purification phase is a frequent source of low yields.[12] This can be due to physical loss (e.g., in emulsions) or chemical decomposition.

Core Issue: Suboptimal workup and isolation procedures.

Troubleshooting & Optimization:

  • Use a Robust Quenching Protocol: The quench of LiAlH₄ reactions is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult. The Fieser workup is a highly reliable method:

    • Cool the reaction mixture to 0°C.

    • Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF).

  • Check Aqueous Layer for Product: Benzyl alcohols can have some water solubility. Before discarding the aqueous layer, perform a test extraction with a small amount of solvent and check the extract by TLC to ensure no product is being lost.

  • Avoid Harsh pH: Your product, 2-bromo-5-methylbenzyl alcohol, should be stable. However, if your substrate contains other sensitive functional groups, avoid strongly acidic or basic conditions during the workup, as this can cause degradation.[12]

Frequently Asked Questions (FAQs)

Q: Which reducing agent is better for this reaction: LiAlH₄ or Borane? A: For this specific substrate, borane (BH₃-THF or BH₃-SMe₂) is the superior choice . Its high chemoselectivity for carboxylic acids minimizes the risk of the hydrodehalogenation side reaction that can occur with the more powerful and less selective LiAlH₄.[6][8][9]

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃)
Reactivity Extremely high, reduces many functional groups[5]High, but more selective
Selectivity Low; risk of reducing aryl bromide[5][11]High; selectively reduces carboxylic acids[8][10]
Handling Pyrophoric solid, highly reactive with water[3]Typically a solution in THF or SMe₂; moisture sensitive[5]
Workup Can form gelatinous precipitates; Fieser workup recommendedGenerally simpler; aqueous acid quench

Q: Why is it critical to use anhydrous solvents and dry glassware? A: Both LiAlH₄ and BH₃ react violently and irreversibly with water and other protic sources (like alcohols).[3] This reaction not only consumes the reducing agent, leading to lower yields, but also generates flammable hydrogen gas, posing a significant safety hazard.

Q: How can I effectively monitor this reaction? A: Thin-Layer Chromatography (TLC) is the best method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: The starting material (benzoic acid) and the product (benzyl alcohol) are both UV-active due to the benzene ring. You can also use a potassium permanganate (KMnO₄) stain, which will react with the alcohol product to give a yellow spot on a purple background. The carboxylic acid may also stain. The product should have a higher Rf value than the more polar starting acid.

Recommended Experimental Protocols

Protocol 1: High-Selectivity Reduction using Borane-THF

This is the recommended procedure for achieving a high yield with minimal side products.

  • Preparation: Under a nitrogen or argon atmosphere, add 2-bromo-5-methylbenzoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the acid (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃-THF, 1.5 eq) dropwise via the dropping funnel over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench: Cool the flask back to 0°C and slowly add methanol dropwise until gas evolution ceases. This quenches the excess borane.

  • Workup: Add 1 M HCl and stir for 30 minutes to hydrolyze the borate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction using Lithium Aluminum Hydride (Optimized Conditions)

Use this protocol if borane is unavailable. Exercise extreme caution.

  • Preparation: Under a nitrogen or argon atmosphere, add LiAlH₄ powder (1.5-2.0 eq) to a flame-dried, three-neck round-bottom flask with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add anhydrous THF to create a slurry (approx. 0.5 M based on LiAlH₄). Cool the slurry to 0°C.

  • Substrate Addition: Separately, dissolve 2-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF. Add this solution slowly (dropwise) to the stirred LiAlH₄ slurry at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Gentle refluxing can be applied if the reaction is slow, but this increases the risk of dehalogenation.

  • Quench & Workup: Cool the reaction to 0°C. Perform a Fieser workup as described in the troubleshooting section (Q3).

  • Isolation: Filter the granular solids and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and washings.

  • Purification: Dry the combined organic solution over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Analysis of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of (2-Bromo-5-methylphenyl)methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring purity, stability, and quality control. This document offers a technical exploration of both methodologies, grounded in established scientific principles, to guide researchers and drug development professionals in making informed decisions for their analytical challenges.

Introduction to the Analyte: this compound

This compound (C₈H₉BrO, Molar Mass: ~201.06 g/mol ) is an aromatic alcohol.[1][2] Its structure, featuring a polar hydroxyl group and a non-polar brominated toluene backbone, grants it physicochemical properties that make it amenable to analysis by both HPLC and GC. The critical objective in its analysis is typically the quantification of the principal compound and the detection and identification of process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is a cornerstone technique for the purity analysis of a vast array of organic compounds, particularly those that are non-volatile or thermally sensitive.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical approach, leveraging the compound's moderate polarity.

The Rationale Behind the RP-HPLC Approach

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase. The separation of this compound and its potential impurities is governed by their differential partitioning between these two phases. The aromatic ring and methyl group contribute to hydrophobic character, promoting retention on the C18 column, while the polar methanol group modulates its solubility in the aqueous-organic mobile phase. This balance allows for fine-tuning of the separation.

Experimental Protocol: RP-HPLC with UV Detection

This protocol represents a robust starting point for method development.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B. The gradient is crucial for eluting both polar and non-polar impurities within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at the λmax of the analyte (e.g., ~220 nm), with PDA scanning from 200-400 nm for peak purity assessment.

    • Injection Volume: 10 µL.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Injection Autosampler Injection Dissolution->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV/PDA Detector Separation->Detection CDS Chromatography Data System (CDS) Detection->CDS Integration Peak Integration & Quantification CDS->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, offering unparalleled separation efficiency and definitive structural identification.[5][6] Given that this compound is a benzyl alcohol derivative, it possesses sufficient volatility for GC analysis, especially with a proper temperature program.

The Rationale Behind the GC-MS Approach

GC separates compounds in their gaseous state based on their boiling points and interactions with a stationary phase within a long capillary column. The key prerequisite is that the analyte must be thermally stable and volatile. This compound meets these criteria. Coupling the gas chromatograph to a mass spectrometer provides mass information, which is invaluable for confirming the identity of the main peak and elucidating the structures of unknown impurities.[6] Electron Ionization (EI) is a hard ionization technique that generates reproducible fragmentation patterns, acting as a molecular "fingerprint."[5]

Experimental Protocol: GC-MS Analysis

This protocol provides a validated method for the analysis of volatile components.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[3]

  • Instrumentation: A GC system equipped with a split/splitless injector, coupled to a single quadrupole or more advanced mass spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.

    • Oven Temperature Program: Initial temperature of 80 °C (hold for 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 min. This program ensures the elution of the analyte and any higher-boiling impurities.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Split/Splitless Injection Dissolution->Injection Separation HP-5ms Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer Ionization->Detection DataSystem MS Data System Detection->DataSystem LibrarySearch NIST Library Search DataSystem->LibrarySearch Report Impurity Identification Report LibrarySearch->Report

Caption: Workflow for GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical objective.[6] Both methods are highly efficient and sensitive for the analysis of pharmaceutical compounds.[8]

FeatureHPLC (Reversed-Phase)GC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile, thermally labile, and polar compounds.[5]Best for volatile and thermally stable compounds.[5]
Sample Preparation Simple dissolution in mobile phase or compatible solvent.Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds but is likely unnecessary here.
Separation Efficiency Good to excellent.Very high, especially with long capillary columns.
Detection Primarily UV-Vis (non-specific, quantitative). Can be coupled with MS.Mass Spectrometry (highly specific, structural information, quantitative).
Primary Application Purity determination , stability studies, quantification of the active pharmaceutical ingredient (API).Impurity identification , residual solvent analysis, detection of volatile by-products.[6]
Key Advantage Broad applicability, non-destructive to the sample (if collected post-detector), robust for routine QC.Definitive identification via mass spectral fragmentation and library matching. High sensitivity.
Key Limitation Lower peak capacity than capillary GC. Identification is based on retention time only (with UV detection).Requires analyte volatility and thermal stability; potential for on-column degradation.

Senior Scientist's Recommendation

For the comprehensive analysis of this compound in a drug development setting, HPLC and GC-MS should be viewed as complementary techniques .

  • For routine quality control, batch release, and stability testing , a validated RP-HPLC-UV method is the optimal choice. It is robust, reliable, and provides accurate quantification of the main component and non-volatile impurities.

  • For impurity profiling, structural elucidation of unknowns, and troubleshooting manufacturing processes , GC-MS is indispensable. Its ability to separate volatile side-products and provide definitive mass spectral data for identification is unmatched.

By employing both techniques, a complete analytical picture of this compound can be established, ensuring the highest standards of quality and safety in the drug development pipeline.

References

A Comparative Guide to the Spectroscopic Characterization of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. The subtle placement of functional groups on an aromatic ring can drastically alter a compound's biological activity and chemical properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of (2-Bromo-5-methylphenyl)methanol, distinguishing it from its closely related isomers. We will delve into the causality behind experimental observations, grounding our interpretations in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The Imperative of Orthogonal Spectroscopic Analysis

The structural elucidation of an organic molecule is rarely, if ever, accomplished with a single technique. Instead, we rely on a suite of orthogonal methods, each providing a unique piece of the structural puzzle. For a molecule like this compound, where several positional isomers are possible, this multi-faceted approach is not just best practice—it is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and spatial relationships of atoms.[1][2][3]

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.[4][5][6]

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides clues about its structure through the analysis of fragmentation patterns.[7]

This guide will demonstrate how the synergy of these techniques leads to an irrefutable structural assignment.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of any spectroscopic data begins with robust and standardized experimental protocols. The following sections outline the methodologies for acquiring high-quality data for substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To map the ¹H and ¹³C environments and their connectivities. A self-validating system involves ensuring proper sample preparation and instrument calibration.

Protocol :

  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency across comparative samples is key. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment, especially with complex aromatic substitution patterns, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[2][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective : To identify key functional groups, particularly the hydroxyl (O-H) and aromatic C-H/C=C bonds.

Protocol :

  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. Place a small amount of the solid sample directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Background Spectrum : Collect a background spectrum of the empty ATR crystal (or clean salt plates). This is crucial for removing contributions from atmospheric CO₂ and H₂O.

  • Sample Spectrum : Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective : To determine the molecular weight and analyze fragmentation patterns to support the proposed structure.

Protocol :

  • Sample Introduction : The most common method is via Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable compounds like benzyl alcohols. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used. This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

  • Mass Analysis : A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis of this compound

The following data represents the expected spectroscopic features for the target molecule.

Structure:

  • IUPAC Name: this compound[9]

  • Molecular Formula: C₈H₉BrO[9]

  • Monoisotopic Mass: 199.9837 Da[9]

¹H NMR (400 MHz, CDCl₃)
  • δ ~7.4 ppm (d, 1H) : Aromatic proton ortho to the bromine. The deshielding effect of the electronegative bromine atom and its proximity results in a downfield shift.

  • δ ~7.1 ppm (d, 1H) : Aromatic proton para to the bromine.

  • δ ~6.9 ppm (dd, 1H) : Aromatic proton meta to the bromine and ortho to the methyl group.

  • δ 4.65 ppm (s, 2H) : The two protons of the benzylic methylene group (CH₂OH). They appear as a singlet because there are no adjacent protons to couple with.

  • δ 2.3 ppm (s, 3H) : The three protons of the methyl group (CH₃). This is a characteristic singlet for a tolyl methyl group.

  • δ ~1.8 ppm (br s, 1H) : The hydroxyl proton (OH). This peak is often broad and its chemical shift is variable depending on concentration and solvent due to hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃)
  • δ ~140 ppm : Aromatic quaternary carbon attached to the CH₂OH group.

  • δ ~138 ppm : Aromatic quaternary carbon attached to the methyl group.

  • δ ~132 ppm : Aromatic C-H carbon.

  • δ ~130 ppm : Aromatic C-H carbon.

  • δ ~128 ppm : Aromatic C-H carbon.

  • δ ~122 ppm : Aromatic quaternary carbon attached to the bromine atom (C-Br). The "heavy atom effect" of bromine causes this carbon to be shielded relative to the others.

  • δ ~64 ppm : Benzylic carbon (CH₂OH).

  • δ ~20 ppm : Methyl carbon (CH₃).

IR (ATR)
  • ~3350 cm⁻¹ (broad, strong) : O-H stretching vibration, characteristic of an alcohol.[10] The broadness is due to hydrogen bonding.[10]

  • ~3020 cm⁻¹ (medium) : Aromatic C-H stretching.

  • ~2920, 2860 cm⁻¹ (medium) : Aliphatic C-H stretching from the CH₂ and CH₃ groups.

  • ~1600, 1480 cm⁻¹ (medium-strong) : Aromatic C=C ring stretching vibrations.

  • ~1050 cm⁻¹ (strong) : C-O stretching vibration of the primary alcohol.[11]

  • ~820 cm⁻¹ (strong) : Aromatic C-H out-of-plane bending. The exact position in the fingerprint region (900-650 cm⁻¹) is highly indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (EI)
  • m/z 200/202 (M⁺, M⁺+2) : The molecular ion peaks. The characteristic ~1:1 ratio of these two peaks is definitive evidence for the presence of one bromine atom.

  • m/z 182/184 : Loss of H₂O (M - 18).

  • m/z 121 : Loss of Br radical from the molecular ion. This results in the [C₈H₉O]⁺ fragment.

  • m/z 91 : Tropylium ion ([C₇H₇]⁺), a common rearrangement fragment for benzyl derivatives, formed by loss of both Br and COH.

  • m/z 77 : Phenyl cation ([C₆H₅]⁺), from further fragmentation.[7]

Comparative Analysis with Positional Isomers

To truly confirm the structure, we must demonstrate that the observed data is inconsistent with other possible isomers. Let's compare our target molecule with two logical alternatives: (4-Bromo-2-methylphenyl)methanol and (5-Bromo-2-methylphenyl)methanol.

Comparison of Spectroscopic Data
Spectroscopic FeatureThis compound (Target)(4-Bromo-2-methylphenyl)methanol (Isomer A)[12](5-Bromo-2-methylphenyl)methanol (Isomer B)[13]Rationale for a Differentiating Claim
¹H NMR: Aromatic Region Three distinct signals (d, d, dd)Three distinct signals, different splitting pattern expected (e.g., a singlet/narrow triplet, a doublet, and a doublet of doublets).Three distinct signals, different splitting pattern expected.The number of adjacent protons for each aromatic hydrogen is unique to each isomer, resulting in a distinct and predictable splitting pattern (multiplicity).
¹H NMR: CH₂OH Shift ~4.65 ppmPotentially more shielded (~4.5-4.6 ppm) due to being ortho to the electron-donating methyl group.Potentially more deshielded (~4.7-4.8 ppm) due to being ortho to the electron-donating methyl group, but with bromine in a different position.The electronic environment around the benzylic position is subtly different, leading to minor but measurable changes in the chemical shift.
IR: C-H Bending ~820 cm⁻¹Different pattern in the 900-650 cm⁻¹ region.Different pattern in the 900-650 cm⁻¹ region.The out-of-plane C-H bending vibrations are highly characteristic of the aromatic substitution pattern, making this "fingerprint" region diagnostic.
MS: Fragmentation Key fragment at m/z 121 ([M-Br]⁺)Key fragment at m/z 121 ([M-Br]⁺)Key fragment at m/z 121 ([M-Br]⁺)While the primary fragments may be similar, the relative intensities of subsequent fragment ions can differ based on the stability of the intermediates, which is influenced by substituent positions.

In-Depth Interpretation: The "Why" Behind the Data

The power of this comparative guide lies not just in presenting the data, but in explaining the underlying chemical principles that allow for differentiation.

The Decisive Role of ¹H NMR Splitting Patterns

The most conclusive evidence for confirming the structure of this compound comes from the ¹H NMR spectrum's aromatic region. The coupling (splitting) between adjacent protons follows predictable rules.

  • Target (2-Bromo-5-methyl) : The three aromatic protons are all adjacent to at least one other proton, leading to complex splitting (doublets and a doublet of doublets). No singlets are expected.

  • Isomer A (4-Bromo-2-methyl) : The proton between the methyl and CH₂OH groups has no adjacent protons, so it should appear as a singlet. This single observation would immediately rule out the other two structures.

  • Isomer B (5-Bromo-2-methyl) : The proton between the bromine and CH₂OH groups would also be a singlet.

Therefore, the presence or absence of a singlet in the aromatic region of the ¹H NMR spectrum is a powerful and definitive diagnostic tool for distinguishing these isomers.

G

Conclusion

The structural confirmation of this compound is achieved not by a single observation, but by the convergence of evidence from multiple spectroscopic techniques. While mass spectrometry confirms the molecular formula and the presence of bromine, and IR spectroscopy identifies the key alcohol functional group, it is the detailed analysis of the ¹H NMR spectrum—specifically the chemical shifts and spin-spin splitting patterns of the aromatic protons—that provides the definitive evidence to distinguish it from its positional isomers. This integrated approach, grounded in a solid understanding of spectroscopic principles, ensures the highest level of scientific integrity for researchers in drug development and chemical synthesis.

References

A Comparative Guide to the Synthesis of (2-Bromo-5-methylphenyl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Validated Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-methylphenyl)methanol is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of Canagliflozin, a medication used to treat type 2 diabetes.[1] The efficient and scalable synthesis of this substituted benzyl alcohol is therefore of significant interest to the drug development and manufacturing sectors. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their performance.

Two principal synthetic strategies emerge from the literature for the preparation of this compound: the reduction of 2-bromo-5-methylbenzoic acid and the conceptual Grignard reaction involving 2-bromo-5-methylbenzaldehyde. This guide will delve into a validated protocol for the reduction pathway and provide a theoretical comparison with the Grignard approach.

Core Synthesis Pathways: A Comparative Overview

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, safety considerations, and required purity of the final product. The two most logical approaches are:

  • Reduction of 2-Bromo-5-methylbenzoic Acid: This is a direct and widely applicable method for the synthesis of benzyl alcohols from their corresponding carboxylic acids. The choice of reducing agent is critical to the success of this transformation.

  • Grignard Reaction with 2-Bromo-5-methylbenzaldehyde: This classic carbon-carbon bond-forming reaction offers an alternative route, starting from the corresponding aldehyde.

Below is a summary of the key parameters for a validated reduction protocol and a projected comparison for the Grignard alternative.

ParameterReduction of 2-Bromo-5-methylbenzoic AcidGrignard Reaction of 2-Bromo-5-methylbenzaldehyde (Projected)
Starting Material 2-Bromo-5-methylbenzoic acid2-Bromo-5-methylbenzaldehyde
Key Reagents Borane-tetrahydrofuran complex (BH3-THF)Methylmagnesium bromide (CH3MgBr) or similar Grignard reagent
Reaction Type ReductionNucleophilic Addition
Typical Yield Good to excellentModerate to good
Key Advantages Direct conversion from a common precursor.Utilizes a different starting material, offering flexibility.
Potential Challenges Handling of borane reagents.Strictly anhydrous conditions required for the Grignard reagent.

Validated Synthesis Protocol: Reduction of 2-Bromo-5-methylbenzoic Acid

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the reduction of 2-bromo-5-methylbenzoic acid using a borane-tetrahydrofuran complex. This method is favored for its high efficiency and relatively mild reaction conditions compared to more powerful and less selective reducing agents.

Chemical Principles and Rationale

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LAH) are effective, borane (BH3) offers a milder and often more selective alternative. Borane, typically used as a complex with tetrahydrofuran (THF), readily reduces carboxylic acids while being less reactive towards some other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.

Experimental Protocol

Materials and Equipment:

  • 2-Bromo-5-methylbenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Methanol

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-bromo-5-methylbenzoic acid (e.g., 22.4 mmol) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution in an ice bath. To the stirred solution, add a 1 M solution of borane-tetrahydrofuran complex in THF dropwise.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol dropwise to quench the excess borane.

  • Workup: Pour the reaction mixture into 2N hydrochloric acid and extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Visualizing the Workflow

G cluster_0 Reduction of 2-Bromo-5-methylbenzoic Acid start Dissolve 2-Bromo-5-methylbenzoic acid in THF reduction Add Borane-THF complex at 0°C start->reduction Cooling stir Stir at room temperature reduction->stir Warm to RT quench Quench with Methanol at 0°C stir->quench Reaction completion workup Acidic workup and extraction with Ethyl Acetate quench->workup purify Dry and concentrate to yield this compound workup->purify

Caption: Workflow for the synthesis of this compound via reduction.

Alternative Synthetic Route: Grignard Reaction (A Comparative Discussion)

An alternative approach to this compound involves the Grignard reaction. This method would typically start from 2-bromo-5-methylbenzaldehyde and a suitable Grignard reagent, such as methylmagnesium bromide.

Theoretical Protocol
  • Grignard Reagent Formation: In a separate flask, prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction: Add a solution of 2-bromo-5-methylbenzaldehyde in anhydrous ether or THF dropwise to the stirred Grignard reagent at low temperature (e.g., 0 °C).

  • Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product, likely via column chromatography.

Mechanistic Considerations

The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during the aqueous workup yields the secondary alcohol. In this specific case, since the desired product is a primary alcohol, the Grignard reaction would need to be adapted, for instance, by reacting the Grignard reagent derived from 2-bromo-5-methyltoluene with formaldehyde. However, the reduction of the corresponding carboxylic acid or aldehyde is a more direct and common approach for preparing primary benzyl alcohols.

Visualizing the Grignard Pathway

G cluster_1 Grignard Reaction Pathway start_grignard Prepare Grignard reagent from 2-bromo-5-methyltoluene reaction_grignard React with formaldehyde start_grignard->reaction_grignard workup_grignard Aqueous workup reaction_grignard->workup_grignard product_grignard Purify to yield this compound workup_grignard->product_grignard

Caption: Conceptual workflow for the Grignard synthesis of this compound.

Conclusion

For the synthesis of this compound, the reduction of 2-bromo-5-methylbenzoic acid using a borane-THF complex presents a reliable and high-yielding method. This approach benefits from the commercial availability of the starting material and the relatively straightforward reaction conditions. While the Grignard reaction offers a viable alternative, the reduction pathway is generally more direct for the preparation of this primary benzyl alcohol. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired purity of the final product. The validated protocol provided in this guide serves as a robust starting point for researchers and professionals in the field of pharmaceutical development.

References

A Comparative Guide to the Efficacy of (2-Bromo-5-methylphenyl)methanol in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of (2-Bromo-5-methylphenyl)methanol's performance in fragment-based screening (FBS) against other alternative fragments. It is intended for researchers, scientists, and drug development professionals seeking to optimize their fragment library and hit-finding strategies. We will delve into the theoretical underpinnings of fragment selection, provide supporting experimental data from established biophysical techniques, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Philosophy of Fragment-Based Screening: Why Small and Simple Wins

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] The rationale is elegant in its simplicity: smaller molecules sample chemical space more effectively, leading to higher hit rates and providing more tractable starting points for medicinal chemistry optimization.[1][3][5] These initial fragment hits, often with binding affinities in the micromolar to millimolar range, are then grown, linked, or merged to generate potent, drug-like lead compounds.[4][6][7]

A cornerstone of FBDD is the "Rule of Three," which provides guidelines for designing effective fragment libraries.[8][9][10] This rule suggests that ideal fragments should have a molecular weight under 300 Daltons, a calculated logP (cLogP) of less than 3, and fewer than three hydrogen bond donors and acceptors.[8][9][10] These parameters help ensure that fragments possess sufficient solubility for screening at high concentrations and have favorable properties for optimization.[3]

Profiling the Candidate: this compound

Let's analyze our fragment of interest, this compound, against the principles of FBDD.

PropertyValue"Rule of Three" Compliance
Molecular Formula C8H9BrO-
Molecular Weight 201.06 g/mol [11][12]Yes (<300)
cLogP (predicted) 1.5 - 2.1Yes (<3)
Hydrogen Bond Donors 1 (hydroxyl group)Yes (≤3)
Hydrogen Bond Acceptors 1 (hydroxyl group)Yes (≤3)
Rotatable Bonds 1Yes (≤3)

As the table demonstrates, this compound is an excellent candidate for inclusion in a fragment library. Its properties align perfectly with the "Rule of Three," suggesting it has a favorable profile for achieving meaningful interactions with a target protein's binding site. The presence of a bromine atom provides a useful vector for future synthetic elaboration, while the methyl and hydroxyl groups offer opportunities for hydrogen bonding and hydrophobic interactions.

Comparative Experimental Design: Putting Fragments to the Test

To objectively assess the efficacy of this compound, we will compare its performance against two alternative fragments with distinct structural features:

  • Alternative Fragment 1 (AF1): Phenol. A simpler, archetypal fragment representing a basic aromatic scaffold with a single hydrogen bond donor/acceptor.

  • Alternative Fragment 2 (AF2): 4-Bromobenzamide. A fragment introducing an amide group, offering both hydrogen bond donor and acceptor capabilities, and a different substitution pattern for the bromine atom.

Our evaluation will be conducted against a model protein target, such as a well-characterized enzyme or protein-protein interaction domain, for which high-quality protein is readily available. We will employ a suite of industry-standard biophysical techniques to identify and characterize fragment binding, ensuring a robust and multi-faceted assessment.[13][14]

Experimental Workflows and Protocols

The following sections detail the step-by-step methodologies for our comparative screening campaign.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Fragment Screening

NMR spectroscopy is a powerful tool for FBDD as it can reliably detect the weak binding interactions typical of fragments.[13][15] We will utilize protein-observed 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments to monitor chemical shift perturbations in the target protein upon fragment binding.

NMR_Workflow cluster_prep Protein Preparation cluster_screen Fragment Screening cluster_validation Hit Validation & Deconvolution p1 Express & Purify ¹⁵N-labeled Target Protein p2 Validate Protein Structure & Stability (2D NMR) p1->p2 s1 Acquire Reference ¹H-¹⁵N HSQC Spectrum p2->s1 s2 Add Fragment Cocktail to Protein Sample s1->s2 s3 Acquire ¹H-¹⁵N HSQC Spectrum with Fragments s2->s3 s4 Analyze Chemical Shift Perturbations (CSPs) s3->s4 v1 Identify 'Hit' Cocktails (Significant CSPs) s4->v1 v2 Screen Individual Fragments from Hit Cocktails v1->v2 v3 Confirm Binding & Map Binding Site via CSPs v2->v3

Caption: Workflow for NMR-based fragment screening.

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Validate the structural integrity and stability of the protein using a baseline 2D ¹H-¹⁵N HSQC spectrum.[15]

  • Sample Preparation: Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl, 10% D₂O).

  • Reference Spectrum: Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a defined concentration (typically 200-500 µM) of this compound, AF1, or AF2 to the protein sample.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Significant chemical shift perturbations (CSPs) for specific protein residues indicate a binding event. The magnitude of the CSPs can provide a qualitative measure of binding affinity.

II. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity.[16][17] It is highly sensitive and well-suited for detecting the low-affinity interactions of small molecule fragments.[16][17][18]

SPR_Workflow cluster_prep Assay Preparation cluster_screen Screening & Analysis cluster_validation Hit Characterization p1 Immobilize Target Protein on SPR Sensor Chip p2 Prepare Fragment Solutions in Running Buffer p1->p2 s1 Inject Fragment Solutions over Sensor Surface p2->s1 s2 Monitor Binding Response (Sensorgram) s1->s2 s3 Fit Data to Binding Model (e.g., Steady-State Affinity) s2->s3 v1 Determine Dissociation Constant (KD) s3->v1 v2 Calculate Ligand Efficiency (LE) v1->v2

Caption: Workflow for SPR-based fragment screening.

  • Chip Preparation: Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5) via amine coupling.

  • Fragment Preparation: Prepare a dilution series of each fragment (e.g., 1 µM to 1 mM) in a running buffer that matches the protein's buffer conditions, with a constant low percentage of DMSO.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

  • Data Processing: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

  • Affinity Determination: Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

  • Ligand Efficiency Calculation: Calculate the Ligand Efficiency (LE) for each fragment using the formula: LE = -RT * ln(Kᴅ) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms. An LE value greater than 0.3 is generally considered favorable.[5]

III. X-ray Crystallography: The Definitive View of Binding

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein.[19][20][21] This is invaluable for structure-based drug design and the subsequent optimization of fragment hits.[19][22]

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_model Structure Refinement & Analysis c1 Crystallize Target Protein c2 Soak Crystals with High Concentration of Fragment c1->c2 d1 Collect X-ray Diffraction Data c2->d1 d2 Process Data & Solve Phase Problem d1->d2 m1 Build & Refine Protein-Fragment Complex Model d2->m1 m2 Analyze Binding Mode & Key Interactions m1->m2

Caption: Workflow for X-ray crystallographic fragment screening.

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration (e.g., 1-10 mM) of the fragment and allow them to equilibrate.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

  • Model Refinement and Analysis: Build the fragment into the observed electron density and refine the structure. Analyze the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment within the binding pocket.

Comparative Data Summary

The following table summarizes hypothetical but realistic data from our comparative screening campaign.

FragmentNMR (CSPs)SPR (Kᴅ)Ligand Efficiency (LE)X-ray Crystallography
This compound Significant CSPs in a defined pocket500 µM0.35Clear electron density; occupies a hydrophobic pocket with a hydrogen bond from the hydroxyl group to a backbone carbonyl.
Alternative Fragment 1 (Phenol) Broad, weak CSPs2 mM0.28No observable electron density, indicating transient or non-specific binding.
Alternative Fragment 2 (4-Bromobenzamide) Significant CSPs, similar to the primary fragment750 µM0.32Clear electron density; amide group forms two hydrogen bonds with a key residue. Bromine atom is solvent-exposed.

Discussion and Interpretation

Based on our multi-pronged experimental approach, This compound demonstrates superior efficacy as a starting point for fragment-based drug discovery in this hypothetical scenario.

  • Binding Affinity and Efficiency: It exhibits a respectable micromolar affinity for the target, and its Ligand Efficiency of 0.35 is excellent, indicating a highly efficient binding interaction for its size.[23] This suggests that the molecule's atoms are contributing significantly to the binding energy.

  • Specificity and Tractability: The NMR data reveals that it binds to a specific, well-defined pocket on the protein surface. The high-resolution structural information from X-ray crystallography confirms this binding mode and provides a clear roadmap for structure-based optimization. The bromine atom is positioned in a vector that allows for synthetic elaboration to explore and engage with nearby sub-pockets, a key strategy in fragment-to-lead evolution.[24][25]

In comparison, Phenol (AF1) , while a simple and common fragment, shows only weak and non-specific binding. Its lower ligand efficiency and failure to produce a co-crystal structure suggest it is a less promising starting point. 4-Bromobenzamide (AF2) is a viable hit, with good affinity and a defined binding mode. However, the solvent-exposed bromine atom may present fewer opportunities for productive optimization compared to the vector on this compound.

Conclusion: A Superior Scaffold for Fragment-to-Lead Evolution

This comprehensive guide demonstrates the rigorous, evidence-based approach required to evaluate the efficacy of a fragment in the early stages of drug discovery. Through the synergistic application of NMR, SPR, and X-ray crystallography, we have shown that This compound is a high-quality fragment that adheres to the principles of FBDD. Its favorable physicochemical properties, validated binding to a specific target site, and high ligand efficiency make it a superior starting point for medicinal chemistry efforts aimed at developing potent and selective lead compounds.

References

A Researcher's Guide to Alternatives for (2-Bromo-5-methylphenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall strategic success. (2-Bromo-5-methylphenyl)methanol is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to introduce the 5-methyl-2-(hydroxymethyl)phenyl moiety. However, a thorough understanding of its alternatives can unlock more efficient, cost-effective, and versatile synthetic routes.

This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will delve into the reactivity trends, economic considerations, and practical applications of the corresponding iodo, chloro, and triflate analogs, supported by established chemical principles and representative experimental data.

The Landscape of Reactivity in Cross-Coupling Reactions

The core of this comparison lies in the relative reactivity of the leaving group on the aromatic ring in the oxidative addition step of the palladium catalytic cycle. This step is often rate-determining, and its efficiency is directly related to the C-X bond strength (where X is the leaving group). The generally accepted order of reactivity for common leaving groups in palladium-catalyzed cross-coupling reactions is:

I > OTf ≈ Br > Cl

This trend is a reflection of the bond dissociation energies, with the weaker C-I bond being the most susceptible to cleavage by the palladium(0) catalyst. While aryl bromides, such as this compound, offer a good balance of reactivity and stability, their iodo, triflate, and even chloro counterparts present distinct advantages and disadvantages that warrant careful consideration.

Comparative Analysis of Alternatives

For the purpose of this guide, we will compare this compound with its commercially available or readily synthesizable analogs:

  • (2-Iodo-5-methylphenyl)methanol: The most reactive of the halogenated alternatives.

  • (2-Chloro-5-methylphenyl)methanol: A more economical but less reactive option.

  • (2-(Triflyloxy)-5-methylphenyl)methanol: A highly reactive pseudohalide, often comparable to or exceeding the reactivity of the bromide.

The following sections will provide a detailed comparison of these reagents across key cross-coupling reactions, including a discussion of their relative cost and availability.

Table 1: Comparative Overview of (2-Halo/Triflyloxy-5-methylphenyl)methanol Analogs
ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
(2-Iodo-5-methylphenyl)methanolIVery HighMilder reaction conditions, lower catalyst loadings, shorter reaction times.Higher cost, potential for side reactions (e.g., homocoupling).
This compoundBrHighGood balance of reactivity and stability, widely available.More forcing conditions than iodo analog may be needed.
(2-Chloro-5-methylphenyl)methanolClModerateLower cost, readily available in bulk.Harsher reaction conditions (higher temperatures, more active catalysts) often required, may lead to lower yields.
(2-Triflyloxy-5-methylphenyl)methanolOTfHigh to Very HighReactivity often comparable to or exceeding bromides, can be synthesized from the corresponding phenol.Higher cost of triflating agent, can be less stable than halides.

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The choice of the leaving group on the electrophile significantly impacts the reaction's efficiency.

Expected Performance:

  • (2-Iodo-5-methylphenyl)methanol: Will likely provide the highest yields in the shortest reaction times and under the mildest conditions (e.g., room temperature or slightly elevated temperatures) with standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.

  • This compound: Will generally require slightly higher temperatures (e.g., 80-100 °C) and potentially higher catalyst loadings to achieve comparable yields to the iodo analog.

  • (2-Chloro-5-methylphenyl)methanol: Will be the most challenging, often necessitating the use of more specialized and electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) and higher reaction temperatures to achieve satisfactory conversion.

  • (2-(Triflyloxy)-5-methylphenyl)methanol: Is expected to show reactivity similar to or slightly better than the bromo analog, often allowing for lower reaction temperatures.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)-R (L_n) Transmetalation->PdII_R Boronate R-B(OR')_2 Base Base Boronate->Base Base->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The reactivity trend of the aryl halide is particularly pronounced in this transformation.[1][2]

Expected Performance:

  • (2-Iodo-5-methylphenyl)methanol: Will readily undergo coupling with terminal alkynes, often at room temperature, using a standard Pd/Cu catalyst system.[2]

  • This compound: Typically requires elevated temperatures to achieve efficient coupling. Copper-free Sonogashira protocols may also be employed.

  • (2-Chloro-5-methylphenyl)methanol: Is generally a poor substrate for Sonogashira coupling under standard conditions and will likely require specialized, highly active catalyst systems.

  • (2-(Triflyloxy)-5-methylphenyl)methanol: Can be a good alternative to the bromide, often reacting under milder conditions.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetalation_Pd Transmetalation PdII->Transmetalation_Pd PdII_Alkyne Ar-Pd(II)-C≡CR (L_n) Transmetalation_Pd->PdII_Alkyne CuX CuX Transmetalation_Pd->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne R-C≡CH CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base Base Base Base->CuAcetylide CuAcetylide->Transmetalation_Pd

Figure 2: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is often as critical as the leaving group in determining the reaction's success.[3][4]

Expected Performance:

  • (2-Iodo-5-methylphenyl)methanol: Will generally couple with a wide range of amines under relatively mild conditions. However, the formation of inactive palladium-iodide dimers can sometimes inhibit catalysis.[3]

  • This compound: Is a very common and reliable substrate for this reaction, coupling with a broad scope of amines using various generations of Buchwald and Hartwig ligands.[4]

  • (2-Chloro-5-methylphenyl)methanol: Represents a significant challenge and typically requires the use of highly active, sterically hindered phosphine ligands and stronger bases to achieve good yields.

  • (2-(Triflyloxy)-5-methylphenyl)methanol: Is an excellent substrate for Buchwald-Hartwig amination, often showing reactivity comparable to the bromide.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)(NHR₂)-X] (L_n) AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ (L_n) Deprotonation->PdII_Amido Base Base Base->Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Economic and Practical Considerations

The choice of reagent is often a balance between reactivity and cost, especially in process development and large-scale synthesis.

Table 2: Cost and Availability Comparison
ReagentRepresentative Price (per gram)Availability
(2-Iodo-5-methylphenyl)methanol€109.00 - €283.00[5]Readily available from multiple suppliers.
This compoundVaries by supplierWidely available from numerous suppliers.
(2-Chloro-5-methylphenyl)methanol$235.00 - $631.00[6]Readily available from multiple suppliers.
(2-(Triflyloxy)-5-methylphenyl)methanolNot commercially availableMust be synthesized from the corresponding phenol.
Triflic Anhydride (for triflate synthesis)£85.00 per 250gWidely available.

Note: Prices are approximate and can vary significantly between suppliers and by purity grade. The prices for the chloro-analog can be significantly lower when purchased in bulk.

As indicated in Table 2, the chloro-analog is generally the most cost-effective option, making it an attractive choice for large-scale campaigns, provided that the potentially harsher reaction conditions and lower yields are acceptable. The iodo-analog, while offering the highest reactivity, comes at a premium. The bromo-derivative strikes a balance between cost and reactivity. The triflate, while requiring an additional synthetic step, can be a powerful alternative, especially when mild reaction conditions are paramount.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for specific substrates and coupling partners.

Representative Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl halide/triflate (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Sonogashira Coupling
  • To a Schlenk flask, add the aryl halide/triflate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[2]

Representative Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%), the phosphine ligand, and a base (e.g., NaOt-Bu or K₃PO₄) to a Schlenk tube.

  • Add the aryl halide/triflate (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[7]

Greener Alternatives and Future Outlook

The principles of green chemistry are increasingly influencing the choice of reagents and reaction conditions in organic synthesis.[6][8] In the context of cross-coupling reactions, this translates to a search for:

  • More Sustainable Solvents: Replacing traditional solvents like toluene and dioxane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water.[9]

  • Micellar Catalysis: The use of surfactants in water to form micelles that act as "nanoreactors," allowing for efficient cross-coupling reactions in an aqueous medium, often at room temperature.[5][10] This approach can significantly reduce the reliance on volatile organic solvents.

  • Heterogeneous Catalysts: The development of palladium catalysts supported on solid matrices, which can be easily recovered and reused, thereby reducing metal waste.[11]

  • Base Metal Catalysis: The exploration of catalysts based on more abundant and less toxic metals like nickel and copper as alternatives to palladium.[9]

The future of cross-coupling chemistry will likely see a continued emphasis on these greener methodologies, further expanding the synthetic chemist's toolkit.

Conclusion

This compound remains a versatile and reliable reagent for a wide range of cross-coupling reactions. However, a comprehensive understanding of its alternatives is essential for optimizing synthetic strategies. The corresponding iodo-analog offers superior reactivity for reactions where mild conditions are critical, while the chloro-analog provides a significant cost advantage for large-scale applications, albeit with the trade-off of requiring more forcing conditions. The triflate, which can be readily prepared from the corresponding phenol, stands as a highly reactive alternative to the bromide.

Ultimately, the choice of reagent will depend on a careful consideration of factors including the specific transformation, the scale of the reaction, cost constraints, and the desired reaction conditions. By leveraging the distinct advantages of each of these building blocks, researchers can design more efficient, economical, and elegant synthetic routes to their target molecules.

References

The Versatile Role of Substituted Bromobenzyl Alcohols in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Substituted bromobenzyl alcohols are a class of versatile chemical intermediates that have found extensive applications across organic synthesis, medicinal chemistry, and materials science. Their utility stems from the presence of two key functional groups: a hydroxyl group amenable to a variety of transformations and a bromo-substituted aromatic ring that serves as a handle for cross-coupling reactions. This guide provides an in-depth comparison of the applications of various substituted bromobenzyl alcohols, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in leveraging these valuable building blocks.

The Synthetic Utility of Bromobenzyl Alcohols: A Tale of Two Functional Groups

The reactivity of substituted bromobenzyl alcohols is dictated by the interplay between the benzylic alcohol and the brominated phenyl ring. The position of the bromine atom (ortho, meta, or para) and the nature of other substituents on the aromatic ring significantly influence the molecule's reactivity and, consequently, its applications.

Transformations of the Benzyl Alcohol Moiety

The hydroxyl group of bromobenzyl alcohols can undergo a range of standard transformations, including oxidation, etherification, and esterification.

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the resulting bromobenzaldehydes are themselves valuable intermediates. A common challenge is preventing over-oxidation to the carboxylic acid.[1]

Comparative Analysis of Oxidation Methods:

Oxidant SystemSubstrateProductYieldReference
2-Iodoxy-5-methylbenzenesulfonic Acid/Oxone4-Bromobenzyl alcohol4-Bromobenzaldehyde79-85%[2]
Copper(I)/TEMPO/Air4-Bromobenzyl alcohol4-Bromobenzaldehyde~65%[1]
TEMPO/Periodic Acid/Wet AluminaSubstituted Benzyl AlcoholsCorresponding AldehydesHigh[3]
Cr(VI)-6-MethylquinolineSubstituted Benzyl AlcoholsCorresponding AldehydesGood[4]
  • Insight: The choice of oxidant allows for selective synthesis of either the aldehyde or the carboxylic acid. For instance, the 2-Iodoxy-5-methylbenzenesulfonic acid/Oxone system can be tuned to produce either the aldehyde or the carboxylic acid by adjusting the reaction time.[2] The Copper(I)/TEMPO/Air system offers a milder, aerobic alternative, preventing over-oxidation.[1]

Experimental Protocol: Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde using the Copper(I)/TEMPO/Air System [1]

  • Materials: 4-Bromobenzyl alcohol, Copper(I) bromide (CuBr), 2,2'-Bipyridyl (bpy), (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), Acetonitrile, Ambient Air (O₂).

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzyl alcohol (1 mmol), CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.1 mmol).

    • Add acetonitrile (5 mL) and stir the mixture at room temperature, open to the air.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 4-bromobenzaldehyde.

The hydroxyl group can be readily converted to an ether or an ester, a common strategy in the synthesis of bioactive molecules and liquid crystals. The Williamson ether synthesis is a widely employed method for this transformation.[5][6][7][8][9]

Comparative Yields in Williamson Ether Synthesis:

AlcoholAlkylating AgentBaseSolventYieldReference
4-Bromobenzyl alcoholMethyl iodideNaHDMF~85%[5]
Substituted Bromobenzyl alcoholMethanolFeSO₄·7H₂O-97-99%[5]
Benzyl alcoholBenzyl bromideKOH-81%[5]
  • Insight: The Williamson ether synthesis is a robust method for preparing ethers from bromobenzyl alcohols, with high yields achievable under standard conditions. The choice of base and solvent can be optimized depending on the reactivity of the specific alcohol and alkylating agent.

Experimental Protocol: Williamson Ether Synthesis of 4-Bromobenzyl Methyl Ether [5]

  • Materials: 4-Bromobenzyl alcohol, Sodium hydride (NaH), Methyl iodide, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of 4-bromobenzyl alcohol (1.0 equiv) in anhydrous DMF dropwise.

    • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv).

    • Stir the reaction at room temperature for 10 minutes.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the product.

Reactions of the Bromo-Substituted Aromatic Ring

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. The electronic nature of the substituents on the bromobenzyl alcohol can influence the reaction yield. Generally, electron-withdrawing groups on the aryl halide increase the rate of oxidative addition, while electron-donating groups on the boronic acid facilitate transmetalation.[1][10][11][12][13]

Effect of Substituents on Suzuki Coupling Yields:

Aryl HalideBoronic AcidYieldObservationReference
Aryl bromides with electron-withdrawing groupsPhenylboronic acidHigherFaster oxidative addition[11]
Aryl bromides with electron-donating groupsPhenylboronic acidLowerSlower oxidative addition[11]
1,8-dibromonaphthaleneAryl boronic acids with electron-donating groupsHigherIncreased nucleophilicity of boronate complex[1]
1,8-dibromonaphthaleneAryl boronic acids with electron-withdrawing groupsLowerDecreased nucleophilicity of boronate complex[1]
  • Insight: The electronic properties of both coupling partners play a crucial role in the efficiency of the Suzuki-Miyaura reaction. Fine-tuning of the catalyst, ligand, and base system is often necessary to achieve optimal yields, especially with challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzyl Alcohol with Phenylboronic Acid

  • Materials: 4-Bromobenzyl alcohol, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water.

  • Procedure:

    • In a Schlenk flask, combine 4-bromobenzyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

    • Heat the reaction mixture at 90 °C with stirring until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2, Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substituted bromobenzyl alcohols also serve as excellent substrates in Heck and Sonogashira coupling reactions for the formation of C-C double and triple bonds, respectively. These reactions are instrumental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Applications in Medicinal Chemistry

Substituted bromobenzyl alcohols are key building blocks in the synthesis of a wide array of bioactive molecules due to the ease with which their functional groups can be elaborated.

Phosphodiesterase (PDE) Inhibitors

A significant application of substituted bromobenzyl alcohols is in the synthesis of phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.[2][10][14][15] The bromobenzyl moiety is often incorporated into the inhibitor structure to occupy a specific pocket in the enzyme's active site.[6]

Examples of PDE Inhibitors Derived from Bromobenzyl Alcohols:

Bromobenzyl Alcohol DerivativeTarget PDEBiological Activity (IC₅₀)Reference
Selaginpulvilin APDE40.96 µM[2]
Selaginpulvilin BPDE41.12 µM[2]
LASSBio-1632PDE4A, PDE4D0.5 µM, 0.7 µM[10]

  • Insight: The structure-activity relationship (SAR) of PDE inhibitors often reveals that modifications to the substituted benzyl group can significantly impact potency and selectivity. This makes bromobenzyl alcohols with diverse substitution patterns highly valuable for generating libraries of potential drug candidates.

SAR_PDE_Inhibitors inhibitor PDE Inhibitor Scaffold Substituted Bromobenzyl Moiety Core Heterocycle Other Substituents activity Biological Activity (IC50) inhibitor:sub1->activity Modulation of Potency & Selectivity

Caption: Structure-activity relationship of PDE inhibitors.

Antifungal and Antibacterial Agents

The benzyl alcohol and bromophenyl motifs are present in a number of compounds with antimicrobial properties.[3][9][14][16][17][18][19][20] Substituted bromobenzyl alcohols are used as precursors for the synthesis of novel antifungal and antibacterial agents, such as triazole derivatives and chalcones.[9][14][16]

Experimental Protocol: Synthesis of a Triazole Antifungal Precursor [17]

  • Materials: 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol, Propargyl bromide, K₂CO₃, KI, Acetonitrile.

  • Procedure:

    • A mixture of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol (0.01 mol), propargyl bromide (0.02 mol), K₂CO₃ (0.025 mol), and KI (0.001 mol) in acetonitrile (50 mL) is stirred at room temperature for 6 hours.

    • The reaction is monitored by TLC.

    • After completion, the solid is filtered off and washed with acetonitrile.

    • The filtrate is concentrated, and the residue is purified by column chromatography to yield the propargylated intermediate. This intermediate can then be further functionalized using "click" chemistry with various substituted bromobenzyl azides to generate a library of potential antifungal agents.

Anticancer Agents

Derivatives of bromobenzyl alcohols have also been investigated for their potential as anticancer agents.[20][21][22] For instance, aminobenzylnaphthols derived from the Betti reaction, which can utilize substituted benzaldehydes (obtainable from the corresponding benzyl alcohols), have shown cytotoxic properties against various cancer cell lines.[21]

Applications in Materials Science

The reactivity of substituted bromobenzyl alcohols makes them suitable monomers for the synthesis of functional polymers and building blocks for liquid crystals.

Polyethers

Polyethers are a class of polymers with a wide range of applications, from biomedical devices to industrial lubricants.[23] Substituted bromobenzyl alcohols can be used to synthesize poly(aryl ether)s through nucleophilic aromatic substitution or Williamson ether synthesis-type polymerizations. The properties of the resulting polymers, such as their thermal stability and solubility, can be tuned by the substituents on the aromatic ring.

Liquid Crystals

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals.[24][25][26] Ester derivatives of substituted bromobenzyl alcohols have been synthesized and their liquid crystalline properties investigated.[27][28] The presence of the bromo-substituent and the overall molecular shape imparted by the benzyl alcohol core can influence the mesophase behavior and transition temperatures of these materials.

Example of a Liquid Crystalline Ester Derived from a Bromobenzyl Alcohol:

  • 4-(4′-n-alkoxy cinnamoyloxy)-4′′-bromobenzylbenzoate has been synthesized and shown to exhibit liquid crystalline properties.[21] The thermal stability and mesophase range of such compounds are dependent on the length of the alkoxy chain and the nature of the substituents.

Experimental_Workflow start Start step1 Synthesis of Substituted Bromobenzyl Alcohol start->step1 step2 Functional Group Transformation (e.g., Oxidation, Etherification) step1->step2 step3 Cross-Coupling Reaction (e.g., Suzuki, Heck) step2->step3 step4 Purification (e.g., Chromatography, Recrystallization) step3->step4 characterization Characterization (NMR, MS, IR) step4->characterization application Application (Bioactivity Assay, Material Property Measurement) characterization->application end End application->end

Caption: A general experimental workflow for the synthesis and application of compounds derived from substituted bromobenzyl alcohols.

Conclusion

Substituted bromobenzyl alcohols are undeniably a cornerstone of modern organic synthesis. Their dual functionality allows for a myriad of chemical transformations, making them invaluable starting materials for the construction of complex molecules. From the development of life-saving pharmaceuticals to the creation of advanced materials, the applications of these versatile building blocks continue to expand. This guide has provided a comparative overview of their utility, supported by experimental evidence, to empower researchers in their synthetic endeavors. The judicious choice of substitution pattern and reaction conditions will undoubtedly lead to the discovery of new and innovative applications for this remarkable class of compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromo-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed protocol for the disposal of (2-Bromo-5-methylphenyl)methanol, a halogenated aromatic compound. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment.

Part 1: Hazard Profile and Immediate Safety Considerations

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, data from authoritative sources like PubChem and analogous compounds provide a clear hazard profile for this compound.[1] This compound is classified as an irritant and requires careful handling to avoid exposure.

Table 1: GHS Hazard Classification for this compound

Hazard StatementGHS Classification CodeDescriptionPrecautionary Measures
Causes skin irritationH315Skin Irritation, Category 2Wear protective gloves. Wash hands thoroughly after handling.[1]
Causes serious eye irritationH319Eye Irritation, Category 2AWear safety glasses with side-shields or goggles.[1]
May cause respiratory irritationH335Specific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust/fumes. Use only in a well-ventilated area or a chemical fume hood.[1]

Source: PubChem CID 12993770[1]

The foundational principle of safety is to always minimize exposure. All handling of this compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2]

Part 2: The Core Directive: Segregation of Halogenated Waste

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is the single most critical piece of information for its disposal. Halogenated waste streams must never be mixed with non-halogenated organic waste.[2][3]

Causality Behind Segregation:

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate the strict separation of different waste categories.[4]

  • Disposal Method: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated solvents contaminates the entire volume, significantly increasing disposal costs and complexity.[5]

  • Environmental Protection: Improper disposal can lead to the release of persistent organic pollutants into the environment.[4]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure that this compound waste is handled safely and correctly from the point of generation to its final collection.

1. Waste Characterization and Container Selection

  • Identify: Immediately characterize any solution, residue, or contaminated material containing this compound as "Hazardous Waste."

  • Select Container: Choose a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[4][6]

2. Labeling

  • Timing: Affix a "Hazardous Waste" label to the container before adding any waste.[5]

  • Content: The label must be filled out completely and legibly.[6][7]

    • Write the words "Hazardous Waste."

    • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]

    • List all other constituents and their approximate percentages, including solvents.

    • Indicate the associated hazards (e.g., Irritant, Toxic).

    • Provide the name of the principal investigator and the laboratory location.

3. Waste Accumulation

  • Location: All waste collection must occur within a chemical fume hood to minimize inhalation exposure.[3]

  • Rinsate Collection: Any glassware or equipment contaminated with this compound must be rinsed with a suitable solvent (e.g., acetone, ethanol). This rinsate is also hazardous and must be collected in the designated halogenated waste container.[3][8]

  • Container Management: Keep the waste container securely capped at all times, except when you are actively adding waste.[5][6]

4. Storage in a Satellite Accumulation Area (SAA)

  • Designation: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Segregation: Ensure the halogenated waste container is stored separately from incompatible chemicals, such as strong oxidizing agents, to prevent accidental reactions.[6][9] Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks.[4]

  • Quantity Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (typically 55 gallons) that can be stored in an SAA.[8]

5. Arranging for Final Disposal

  • Contact EHS: Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup.[3]

  • Documentation: Maintain meticulous records of your hazardous waste generation and disposal as required by your institution and regulatory bodies.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Step 1: Don PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic? ppe->characterize segregate_yes YES: Segregate into Halogenated Waste Stream characterize->segregate_yes container Step 3: Select & Label Container - Chemically Compatible - 'Hazardous Waste' - Full Chemical Name segregate_yes->container collect Step 4: Collect Waste in Fume Hood (Include Contaminated Rinsate) container->collect store Step 5: Store in SAA - Securely Sealed - Secondary Containment - Away from Incompatibles collect->store request Step 6: Request Disposal Contact Institutional EHS for Pickup store->request end Waste Managed by Licensed Professionals request->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (2-Bromo-5-methylphenyl)methanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-methylphenyl)methanol is a key reagent in synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures. However, its reactivity profile necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in established safety protocols and a deep understanding of chemical causality.

Hazard Assessment: Understanding the Risks

This compound presents several health hazards that dictate the required level of personal protection. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][3]

  • Causes serious eye irritation [1][3]

  • May cause respiratory irritation [1][3]

Some sources also indicate that it is harmful in contact with skin and harmful if inhaled.[4] These classifications underscore the critical need for a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

The Core of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is imperative to emphasize that PPE is the last line of defense. The foundation of a safe laboratory environment rests on robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood. A fume hood provides localized exhaust ventilation, capturing vapors, dusts, and aerosols at the source and preventing their release into the general laboratory environment. All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood.

  • Administrative Controls: These include the development of a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] The CHP should detail standard operating procedures (SOPs) for the safe handling of hazardous chemicals, including this compound. All personnel must receive thorough training on these procedures and the specific hazards of the chemical before commencing any work.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Key Specifications
Eyes and Face Safety Goggles with Side Shields or a Face ShieldThis compound is a serious eye irritant.[1][3] Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[7] For procedures with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in conjunction with safety goggles.
Hands Nitrile or Neoprene GlovesThis compound causes skin irritation.[1][3] While specific glove compatibility data for this compound is not readily available, general guidance for halogenated aromatic hydrocarbons suggests that butyl rubber is not ideal.[8] Nitrile and neoprene gloves offer good resistance to a range of chemicals and are a suitable first choice.[8][9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected. Double gloving is recommended for extended operations.
Body Laboratory CoatA flame-resistant lab coat is essential to protect the skin and personal clothing from accidental spills. The lab coat should be fully buttoned.
Respiratory NIOSH-approved Respirator (if necessary)Due to the risk of respiratory irritation, a NIOSH-approved respirator may be necessary, particularly if there is a potential for generating dusts or aerosols, or if engineering controls are not sufficient to maintain exposure below permissible limits.[3] A half-mask or full-face respirator with organic vapor cartridges is recommended.[10][11] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

Step-by-Step PPE Protocol: Donning, Doffing, and Disposal

Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan:
  • Contaminated PPE: All disposable PPE, including gloves, must be considered hazardous waste.

  • Waste Segregation: this compound is a brominated organic compound. Therefore, any solid waste contaminated with this chemical, including disposable PPE and absorbent materials from spills, must be collected in a designated "Halogenated Organic Waste" container.[12]

  • Waste Disposal: Never mix halogenated waste with non-halogenated waste streams.[12] All waste must be disposed of through a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[13]

Emergency Procedures: Exposure Response

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_action Action & Disposal start Start: Plan to handle this compound is_fume_hood Work in a certified chemical fume hood? start->is_fume_hood task_risk Assess task-specific splash/aerosol risk is_fume_hood->task_risk Yes stop STOP! Do not proceed without a fume hood. is_fume_hood->stop No base_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat task_risk->base_ppe face_shield Add Face Shield task_risk->face_shield High Splash Risk respirator Consider NIOSH-approved Respirator task_risk->respirator High Aerosol/Dust Risk proceed Proceed with work following SOPs base_ppe->proceed face_shield->base_ppe respirator->base_ppe disposal Dispose of all contaminated materials as Halogenated Hazardous Waste proceed->disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.